Product packaging for CTX-712(Cat. No.:CAS No. 2144751-78-8)

CTX-712

カタログ番号: B10831987
CAS番号: 2144751-78-8
分子量: 408.4 g/mol
InChIキー: OENNTZBJPRRGFL-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Rogocekib, also known as CTX-712, is a novel, potent, and selective inhibitor of Cdc2-like kinases (CLKs) . It represents an innovative class of small molecules designed to modulate RNA splicing patterns, offering a new avenue for therapeutic intervention in diseases where dysregulated splicing contributes to pathogenesis, particularly in oncology . Its mechanism of action involves the inhibition of CLK, which leads to reduced phosphorylation of serine- and arginine-rich (SR) proteins in a dose-dependent manner . This action alters the RNA splicing machinery, making Rogocekib a valuable tool for researching cancers characterized by splicing alterations . Preclinical studies have demonstrated that treatment with Rogocekib results in potent in vitro cell growth suppression and in vivo antitumor activity, for example, in lung cancer xenograft models . The compound was discovered through structure-based drug design, involving scaffold hopping and chemical optimization to generate a novel 1H-imidazo[4,5-b]pyridine series . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17FN8O2 B10831987 CTX-712 CAS No. 2144751-78-8

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2144751-78-8

分子式

C19H17FN8O2

分子量

408.4 g/mol

IUPAC名

2-[(1R)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H17FN8O2/c1-10(20)18-26-25-15(30-18)8-27-11(2)24-17-14(27)6-12(7-21-17)13-4-5-28-16(13)19(29-3)22-9-23-28/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1

InChIキー

OENNTZBJPRRGFL-SNVBAGLBSA-N

異性体SMILES

CC1=NC2=C(N1CC3=NN=C(O3)[C@@H](C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

正規SMILES

CC1=NC2=C(N1CC3=NN=C(O3)C(C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Splicing Modulatory Action of CTX-712

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to CTX-712 (Rogocekib), a first-in-class, orally available, selective pan-CDC-like kinase (CLK) inhibitor.

Core Mechanism of Action: Splicing Modulation via CLK Inhibition

This compound exerts its anti-neoplastic effects by targeting the cellular process of RNA splicing. The primary molecular targets of this compound are the CDC-like kinases (CLKs), a family of dual-specificity kinases (CLK1, CLK2, CLK3, and CLK4) that play a pivotal role in the regulation of pre-mRNA splicing.[1]

The mechanism unfolds through the following key steps:

  • Inhibition of CLK Kinases: this compound is a potent, selective, small-molecule inhibitor of the CLK family of kinases.[1]

  • Prevention of SR Protein Phosphorylation: CLKs are responsible for the phosphorylation of serine/arginine-rich (SR) proteins. These SR proteins are essential splicing factors that, when phosphorylated, bind to exonic splicing enhancers on pre-mRNA and facilitate the assembly of the spliceosome for accurate exon recognition and ligation.[1]

  • Induction of Splicing Aberrations: By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins. This dephosphorylation leads to their dysfunction, causing the spliceosome to malfunction. The most prominent consequence of this is "exon skipping," where exons are erroneously excluded from the final mature mRNA sequence.[1]

  • Generation of Aberrant Proteins and Cellular Stress: The altered mRNA transcripts are translated into non-functional or truncated proteins. This disruption of normal protein production, coupled with the accumulation of aberrant RNA, induces significant cellular stress, ultimately leading to cancer cell death.[2]

This mechanism is particularly relevant in cancers with existing mutations in splicing factor genes (e.g., SRSF2, SF3B1, U2AF1), as these cells are already under splicing stress and may be more vulnerable to further disruption by CLK inhibition.[3]

Signaling Pathway Diagram

CTX-712_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm CTX712 This compound (Rogocekib) CLKs CLK Kinases (CLK1, CLK2, CLK3, CLK4) CTX712->CLKs Inhibition SR_Proteins SR Proteins (e.g., SRSF4, SRSF6) CLKs->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome Dysfunctional Assembly pSR_Proteins->Spliceosome Promotes pre_mRNA pre-mRNA pre_mRNA->Spliceosome mature_mRNA Correctly Spliced mature mRNA Spliceosome->mature_mRNA aberrant_mRNA Aberrant mRNA (Exon Skipping) Spliceosome->aberrant_mRNA Leads to Cancer_Cell_Death Cancer Cell Death aberrant_mRNA->Cancer_Cell_Death Cellular Stress

Caption: Mechanism of Action of this compound in Splicing Modulation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase TargetIC₅₀ (nM)
CLK10.69
CLK20.46
CLK33.4
CLK48.1
DYRK1A1.1
DYRK1B1.3
Source: ACS Medicinal Chemistry Letters
Table 2: In Vitro Cellular Activity of this compound
Cell Line / AssayIC₅₀ / GI₅₀ (nM)
p-SRSF4 (SRp75) Phosphorylation (NCI-H1048 cells)45.5
p-SRSF6 (SRp55) Phosphorylation (NCI-H1048 cells)116.1
Cell Growth Inhibition (NCI-H1048 cells)75
Cell Proliferation (K562 cells)150
Cell Proliferation (MV-4-11 cells)36
Primary AML Cells (average)78
Source: ACS Medicinal Chemistry Letters, ASH Publications[3]
Table 3: In Vivo Efficacy of this compound in NCI-H1048 Xenograft Model
Dose (mg/kg)Dosing ScheduleT/C Value (%) on Day 14
25Orally, BID, BIW for 14 daysSignificant antitumor effect
37.5Orally, BID, BIW for 14 daysDose-dependent effect
50Orally, BID, BIW for 14 days6.2
T/C: Tumor Growth Inhibition; BID: Twice a day; BIW: Twice a week. Source: ACS Medicinal Chemistry Letters
Table 4: Phase 1 Clinical Trial Data for this compound
ParameterFinding
Solid Tumors
Maximum Tolerated Dose (MTD)140 mg (Twice-weekly dosing)
Dose Limiting Toxicities (DLTs)Dehydration, decreased platelet count, hypokalemia
Efficacy2 Partial Responses (PRs) observed in ovarian cancer.
Hematologic Malignancies
Dosing Regimens70 mg and 105 mg (Twice-weekly)
Efficacy (AML, n=12)3 Complete Remissions (CR), 1 CR with incomplete hematologic recovery (CRi)
Efficacy (MDS, n=2)1 Complete Remission (CR)
Overall Response Rate42.9% (6/14 patients)
Efficacy in Splicing Factor Mutant Patients75% response rate (3 out of 4 patients with splicing mutations responded).
Source: PR Newswire, Chordia Therapeutics Press Release[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the descriptions in "Discovery of Rogocekib (this compound): A Potent and Selective CLK Inhibitor for Cancer Treatment" and its supplementary information.

In Vitro Kinase Inhibition Assay (LANCE Ultra Kinase Assay)
  • Objective: To determine the IC₅₀ values of this compound against CLK and DYRK family kinases.

  • Materials: Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B), appropriate peptide substrates, ATP, LANCE Ultra kinase assay components (PerkinElmer).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, the appropriate biotinylated peptide substrate, and the this compound dilution.

    • Initiate the kinase reaction by adding ATP (at a concentration approximating Km, e.g., 1 mM for CLK2).

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the detection mixture containing the europium-labeled anti-phospho-substrate antibody and the LANCE-streptavidin-APC reagent.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC₅₀ values using non-linear regression analysis.

Cellular SR Protein Phosphorylation Assay (Western Blot)
  • Objective: To measure the effect of this compound on the phosphorylation of SR proteins in a cellular context.

  • Cell Line: NCI-H1048 small cell lung cancer cells.

  • Procedure:

    • Seed NCI-H1048 cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-pan-phospho-SR antibody).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities for phosphorylated SR proteins (e.g., p-SRSF4, p-SRSF6) and normalize to a loading control (e.g., β-actin).

    • Calculate the IC₅₀ for the inhibition of phosphorylation.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Line: NCI-H1048 small cell lung cancer cells.

  • Procedure:

    • Subcutaneously implant NCI-H1048 cells into the flank of the mice.

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

    • Randomize the tumor-bearing mice into vehicle control and treatment groups (n=5-10 per group).

    • Prepare this compound in a suitable vehicle for oral gavage.

    • Administer this compound or vehicle orally according to the specified dose and schedule (e.g., 25, 37.5, or 50 mg/kg, twice daily, twice a week for 14 days).

    • Measure tumor volumes with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).

    • At the end of the study, calculate the tumor growth inhibition (T/C %) for each treatment group compared to the vehicle control.

    • Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.

Mandatory Visualizations

Experimental Workflow: Cellular Phospho-SR Protein Analysis

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-SR Protein start 1. Seed NCI-H1048 Cells treatment 2. Treat with this compound (Concentration Gradient) start->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-p-SR) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. ECL Detection & Imaging secondary_ab->detection analysis 10. Densitometry & IC50 Calculation detection->analysis

Caption: Workflow for Analyzing Cellular SR Protein Phosphorylation.
Experimental Workflow: In Vivo Xenograft Efficacy Study

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow start 1. Implant NCI-H1048 Cells in Mice tumor_growth 2. Monitor Tumor Growth (to ~150 mm³) start->tumor_growth randomize 3. Randomize Mice into Groups (Vehicle, this compound) tumor_growth->randomize dosing 4. Oral Dosing (e.g., BID, BIW for 14 days) randomize->dosing monitoring 5. Monitor Tumor Volume & Body Weight dosing->monitoring endpoint 6. Study Endpoint (Day 14) monitoring->endpoint analysis 7. Calculate Tumor Growth Inhibition (T/C %) endpoint->analysis

Caption: Workflow for the this compound In Vivo Xenograft Study.

References

Rogocekib (CTX-712): A Technical Overview of its Discovery and Development Timeline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rogocekib (CTX-712) is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1] By modulating RNA splicing, Rogocekib represents a novel therapeutic approach for cancers with dysregulated splicing machinery. This document provides a comprehensive timeline of its discovery and development, detailing its mechanism of action, preclinical data, and clinical trial progress. All quantitative data is presented in structured tables, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Discovery and Preclinical Development

The journey to Rogocekib's discovery began with the identification of a potent CLK inhibitor, T-025.[2] Through a strategic medicinal chemistry effort, researchers from Chordia Therapeutics and Takeda Pharmaceutical Company employed structure-based drug design and scaffold hopping from this initial compound.[2][3] This led to the generation of a novel 1H-imidazo[4,5-b]pyridine series, from which Rogocekib (this compound) was identified as a promising clinical candidate with potent CLK inhibitory activity and favorable pharmacokinetic properties.[2][3]

Mechanism of Action

Rogocekib exerts its anti-cancer effects by inhibiting the kinase activity of CLKs (CLK1, CLK2, CLK3, and CLK4).[2][3] CLKs are crucial for the phosphorylation of serine- and arginine-rich (SR) proteins, which are key components of the spliceosome.[3][4] Inhibition of CLK-mediated phosphorylation of SR proteins leads to alterations in pre-mRNA splicing, inducing excessive stress on cancer cells and ultimately triggering apoptosis.[3]

Rogocekib_Mechanism_of_Action cluster_0 Cellular Environment Rogocekib Rogocekib (this compound) CLKs CLKs (CLK1, 2, 3, 4) Rogocekib->CLKs Inhibition SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation Phospho_SR Phosphorylated SR Proteins Spliceosome Spliceosome Phospho_SR->Spliceosome Activation Pre_mRNA Pre-mRNA Spliceosome->Pre_mRNA Splicing Altered_Splicing Altered RNA Splicing mRNA Mature mRNA Pre_mRNA->mRNA Protein Oncogenic Proteins mRNA->Protein Apoptosis Apoptosis Protein->Apoptosis Suppression Altered_Splicing->Apoptosis Induction

Caption: Rogocekib's mechanism of action, inhibiting CLKs to induce apoptosis.

Preclinical Efficacy

Rogocekib has demonstrated potent and selective inhibitory activity against the CLK family and significant anti-proliferative effects in various cancer cell lines and in vivo models.

Table 1: In Vitro Kinase Inhibitory Activity of Rogocekib

Kinase TargetIC50 (nM)
CLK10.69[2][3]
CLK20.46[2][3]
CLK33.4[2][3]
CLK48.1[2][3]
DYRK1A1.1[2]
DYRK1B1.3[2]

Table 2: In Vitro Anti-proliferative Activity of Rogocekib

Cell LineCancer TypeIC50 (µM)
K562Human Myeloid Leukemia0.15[5]
MV-4-11Human Myeloid Leukemia0.036[5]
Primary AML CellsAcute Myeloid Leukemia0.078[5]

In vivo studies using a lung cancer NCI-H1048 xenograft model showed that Rogocekib treatment resulted in dose-dependent anti-tumor effects, with the greatest efficacy observed at a dose of 50 mg/kg.[2] Furthermore, in mouse models of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), oral administration of Rogocekib (6.25-12.5 mg/kg) for two weeks reduced tumor size and increased survival rates.[5]

Clinical Development

Based on its promising preclinical profile, Rogocekib advanced into clinical trials for both solid and hematologic malignancies.

Rogocekib_Development_Workflow cluster_1 Development Phases Discovery Discovery (Lead: T-025) Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Phase1_Japan Phase 1 (Japan) jRCT2080224127 (AML/MDS) Preclinical->Phase1_Japan Phase1_2_US Phase 1/2 (US) NCT05732103 (AML/MDS) Phase1_Japan->Phase1_2_US Future_Phases Future Development (Phase 2 Initiation, NDA) Phase1_2_US->Future_Phases

Caption: The development workflow of Rogocekib from discovery to clinical trials.

Phase 1 Study in Japan (jRCT2080224127)

A Phase 1 study was conducted in Japan to evaluate the safety, pharmacokinetics, and preliminary efficacy of Rogocekib in patients with relapsed or refractory hematologic malignancies, including AML and MDS.[1]

Table 3: Phase 1 (Japan) Clinical Trial Results for Rogocekib

ParameterDetails
Patient Population Relapsed or Refractory Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndrome (MDS)
Dosing Regimen 70 mg or 105 mg twice a week (TW)[1][6]
Safety Manageable and tolerable safety profile. One dose-limiting toxicity (Grade 4 Pneumonia) was observed in the 105 mg cohort.[1]
Efficacy (AML, n=12) - Complete Remission (CR): 25.0% (3 patients)[1]- CR with incomplete hematologic recovery (CRi): 8.3% (1 patient)[1]
Efficacy (MDS, n=2) - Complete Remission (CR): 50.0% (1 patient)[1]
Overall Response Rate 42.9%[6]
Phase 1/2 Study in the United States (NCT05732103)

Following the promising results from the Japanese study, a Phase 1/2 clinical trial was initiated in the United States for patients with relapsed or refractory AML and MDS.[1][7] The protocol for this study has been revised in response to the FDA's "Project Optimus" to optimize dosing.[7]

Table 4: Overview of the US Phase 1/2 Clinical Trial (NCT05732103)

ParameterDetails
Status Ongoing[7]
Patient Population Relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
Revised Protocol - Addition of a twice-weekly dosing schedule (60, 80, and 100 mg) to the once-weekly schedule.[7]- Increased total patient enrollment from 170 to 225.[7]- Inclusion of a drug-drug interaction study.[7]
Projected Timeline Initiation of the expansion cohort is planned for early 2026.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Rogocekib against a panel of kinases.

Methodology:

  • Recombinant human kinases (CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B) are incubated with a fluorescently labeled peptide substrate and ATP in a buffer solution.

  • Rogocekib is added in a series of dilutions to determine its inhibitory effect.

  • The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of Rogocekib in cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., K562, MV-4-11) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of Rogocekib or vehicle control.

  • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • The absorbance or luminescence is measured using a plate reader.

  • IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of Rogocekib in a mouse model.

Methodology:

  • Human cancer cells (e.g., NCI-H1048) are subcutaneously implanted into immunodeficient mice.

  • Once tumors reach a palpable size, mice are randomized into vehicle control and Rogocekib treatment groups.

  • Rogocekib is administered orally at specified doses (e.g., 25, 37.5, and 50 mg/kg) and schedules (e.g., twice daily, twice weekly).[3]

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.

  • Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Future Directions

Rogocekib continues to be evaluated in clinical trials, with a focus on optimizing the dosing regimen to maximize safety and efficacy.[7] The ongoing Phase 1/2 study in the US will provide further insights into its therapeutic potential in patients with AML and MDS. Chordia Therapeutics has received Orphan Drug Designation from the FDA for Rogocekib for the treatment of AML.[7] The company anticipates initiating Phase 2 trials in Japan and the U.S. in mid-2027, with a potential marketing authorization application in the second half of 2028.[8]

References

CTX-712: A Pan-CLK Inhibitor for Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective pan-inhibitor of CDC-like kinases (CLKs).[1][2][3] By targeting the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4), this compound modulates the phosphorylation of serine/arginine-rich (SR) proteins, essential components of the spliceosome.[1][2] This interference with the splicing machinery leads to aberrant RNA splicing, including exon skipping, and subsequent induction of cancer cell death.[1][2] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various in vitro and in vivo models, particularly in malignancies with mutations in splicing factors.[4] Early-phase clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with advanced solid tumors and hematologic malignancies.[3][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols related to this compound.

Introduction to this compound and its Target: The CLK Kinase Family

This compound is a small molecule inhibitor that potently targets all four members of the CDC-like kinase (CLK) family.[2] The CLKs are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing, a critical process for the maturation of messenger RNA (mRNA).[2] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are key splicing factors that facilitate the recognition and selection of exons during the splicing process.[1][2] In many cancers, the splicing machinery is dysregulated due to mutations in splicing factors or altered expression of splicing regulators, leading to the production of aberrant proteins that promote tumor growth and survival. By inhibiting CLKs, this compound disrupts this pathological process, offering a novel therapeutic strategy for cancers dependent on aberrant splicing.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the kinase activity of CLK1, CLK2, CLK3, and CLK4.[2] This inhibition prevents the phosphorylation of SR proteins.[1] Hypophosphorylated SR proteins are unable to efficiently promote the assembly of the spliceosome at exon-intron junctions, leading to widespread alterations in pre-mRNA splicing.[1] A predominant consequence of CLK inhibition by this compound is the induction of exon skipping, where exons are excluded from the final mature mRNA.[6] This can result in the production of non-functional or truncated proteins, or trigger nonsense-mediated decay of the aberrant mRNA, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

cluster_splicing Normal Splicing Regulation CTX712 This compound CLKs CLK Kinase Family (CLK1, CLK2, CLK3, CLK4) CTX712->CLKs Inhibits SR_Proteins_P Phosphorylated SR Proteins CLKs->SR_Proteins_P Phosphorylation SR_Proteins SR Proteins CLKs->SR_Proteins Reduced Phosphorylation Spliceosome Spliceosome Assembly & Function SR_Proteins_P->Spliceosome Promotes Pre_mRNA pre-mRNA Spliceosome->Pre_mRNA Acts on Mature_mRNA_Aberrant Aberrantly Spliced mRNA (Exon Skipping) Spliceosome->Mature_mRNA_Aberrant Dysfunctional Splicing Mature_mRNA_Normal Correctly Spliced mature mRNA Pre_mRNA->Mature_mRNA_Normal Splicing Protein_Normal Functional Protein Mature_mRNA_Normal->Protein_Normal Translation Protein_Aberrant Non-functional/ Truncated Protein Mature_mRNA_Aberrant->Protein_Aberrant Translation Apoptosis Cancer Cell Apoptosis Protein_Aberrant->Apoptosis Induces

Caption: Mechanism of Action of this compound.

Quantitative Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against the CLK kinase family and robust anti-proliferative effects in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Kd (nM)
CLK1< 0.4 - 0.691.3
CLK20.46 - 1.40.14
CLK33.4 - 163.2
CLK48.11.3
DYRK1A1.1-
DYRK1B1.3-
Data compiled from multiple sources.[1][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia0.15
MV-4-11Acute Myeloid Leukemia0.036
Primary AML Cells (average)Acute Myeloid Leukemia0.078
NCI-H1048Small Cell Lung Cancer0.075
Data compiled from multiple sources.[1][7]
In Vivo Activity

Preclinical studies in xenograft models have shown significant anti-tumor efficacy of this compound.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

ModelCancer TypeDosing ScheduleTumor Growth Inhibition (T/C %)
NCI-H1048Small Cell Lung Cancer50 mg/kg, PO, BIW, BID for 14 days6.2
SF3B1 wild-type-6.25 mg/kg61.5
SF3B1 wild-type-12.5 mg/kg18.5
SF3B1 wild-type-25 mg/kg< 0
SF3B1 mutant (K700E)-6.25 mg/kg21.8
SF3B1 mutant (K700E)-12.5 mg/kg3.1
SF3B1 mutant (K700E)-25 mg/kg< 0
SRSF2 wild-type-6.25 mg/kg66.3
SRSF2 wild-type-12.5 mg/kg< 0
SRSF2 wild-type-25 mg/kg< 0
SRSF2 mutant (P95H)-6.25 mg/kg7.1
SRSF2 mutant (P95H)-12.5 mg/kg< 0
SRSF2 mutant (P95H)-25 mg/kg< 0
Data compiled from multiple sources.[1][4]
Clinical Trial Data

Early clinical data from a Phase 1 study in patients with relapsed/refractory hematologic malignancies have shown promising results.

Table 4: Phase 1 Clinical Trial Results in Hematologic Malignancies (n=14)

ParameterValue
Diagnoses12 AML, 2 MDS
Dosing Cohorts70 mg twice weekly (n=8), 105 mg twice weekly (n=6)
Overall Response Rate42.9% (6/14)
Complete Remissions4
Response Rate in Splicing Factor Mutant Patients75% (3/4)
Median Time to Remission67 days (Range: 29-113)
Median Duration of Response281 days (Range: 56-924)
Dose-Limiting Toxicity (105 mg)Grade 4 Pneumonia (1 patient)
Common Adverse Events (any grade, ≥30%)Diarrhea (57.1%), Nausea (42.9%)
Data as of November 20, 2023.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (LANCE Ultra Kinase Assay)

This protocol is based on the methodology described for determining the IC50 values of this compound against CLK kinases.[8]

start Start prepare_reagents Prepare Reagents: - CLK enzyme - ULight™-peptide substrate - Eu-W1024-labeled antibody - this compound dilutions - ATP start->prepare_reagents add_components Add to 384-well plate: 1. This compound dilutions 2. CLK enzyme prepare_reagents->add_components incubate1 Incubate at RT add_components->incubate1 add_atp Add ATP to initiate reaction incubate1->add_atp incubate2 Incubate at RT add_atp->incubate2 add_detection Add ULight™-peptide substrate and Eu-W1024-labeled antibody incubate2->add_detection incubate3 Incubate at RT add_detection->incubate3 read_plate Read plate on LANCE-compatible reader (Ex: 320 nm, Em: 615/665 nm) incubate3->read_plate analyze_data Calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for In Vitro Kinase Assay.
  • Reagent Preparation : Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the respective CLK enzyme, ULight™-peptide substrate, Eu-W1024-labeled anti-phospho-substrate antibody, and ATP in assay buffer.

  • Reaction Setup : In a 384-well plate, add the this compound dilutions followed by the CLK enzyme solution.

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Reaction Initiation : Add the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation : Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection : Add a mixture of the ULight™-peptide substrate and the Eu-W1024-labeled antibody in detection buffer to stop the reaction.

  • Final Incubation : Incubate the plate at room temperature for a final period (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition : Read the plate on a LANCE-compatible microplate reader, measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment :

    • For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo® assay : Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition :

    • MTT : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CellTiter-Glo® : Measure the luminescence using a luminometer.

  • Data Analysis : Normalize the readings to the vehicle-treated control cells and calculate the IC50 value by plotting the percent viability against the log concentration of this compound.

Western Blotting for Phosphorylated SR Proteins

This protocol describes the detection of changes in SR protein phosphorylation upon treatment with this compound.

  • Cell Treatment and Lysis : Treat cells with various concentrations of this compound for a defined period. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (pan-p-SR antibody) or specific p-SRSF proteins overnight at 4°C.

  • Washing : Wash the membrane several times with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing : Wash the membrane again several times with TBST.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

start Start cell_culture Culture Cancer Cells (e.g., NCI-H1048) start->cell_culture implantation Subcutaneously Implant Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment and Vehicle Control Groups (when tumors reach a certain size) tumor_growth->randomization treatment Administer this compound (PO) or Vehicle on a Defined Schedule randomization->treatment monitoring Monitor Tumor Volume and Body Weight Regularly treatment->monitoring endpoint Endpoint Reached (e.g., tumor size limit, end of study period) monitoring->endpoint data_analysis Calculate Tumor Growth Inhibition (T/C %) and Assess Toxicity endpoint->data_analysis end End data_analysis->end

Caption: In Vivo Xenograft Model Workflow.
  • Cell Preparation : Culture the desired cancer cell line (e.g., NCI-H1048) and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Tumor Implantation : Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers.

  • Randomization : When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment Administration : Administer this compound orally at the desired doses and schedule (e.g., 50 mg/kg, twice daily, twice a week). Administer the vehicle to the control group.

  • Efficacy and Toxicity Monitoring : Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

  • Study Endpoint : The study may be terminated when tumors in the control group reach a specific size, after a fixed duration of treatment, or if signs of toxicity are observed.

  • Data Analysis : Calculate the tumor growth inhibition (T/C %) for each treatment group compared to the vehicle control. Analyze body weight data to assess toxicity.

Conclusion

This compound is a promising, first-in-class pan-CLK inhibitor with a novel mechanism of action that targets the dysregulated splicing machinery in cancer cells. The robust preclinical data, demonstrating potent in vitro and in vivo anti-tumor activity, coupled with encouraging early clinical signals in heavily pretreated patient populations, underscore the therapeutic potential of this agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and explore its utility in various cancer contexts. As clinical development progresses, this compound may emerge as a valuable new therapeutic option for patients with cancers harboring splicing factor mutations or other dependencies on the CLK signaling pathway.

References

The Role of CLK Kinases in Cancer Progression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a central role in the regulation of pre-mRNA splicing, a fundamental process for gene expression. Comprising four members (CLK1, CLK2, CLK3, CLK4), these kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly of the spliceosome and the precise recognition of exons.[1][2] In recent years, a substantial body of evidence has implicated the dysregulation of CLK kinases in the progression of numerous cancers. Upregulation of CLKs is frequently observed in tumors of the breast, colon, prostate, and stomach, among others, and often correlates with poor patient prognosis.[3][4][5][6] The oncogenic activity of CLKs stems from their ability to modulate the alternative splicing of key genes involved in cell cycle control, survival, and apoptosis.[3][7] This alteration of the splicing landscape provides cancer cells with a distinct advantage, promoting proliferation and resistance to cell death.[8] Consequently, CLK kinases have emerged as highly promising therapeutic targets, with several small molecule inhibitors demonstrating significant anti-tumor activity in preclinical models.[5][9] This guide provides an in-depth overview of the molecular mechanisms by which CLK kinases contribute to cancer, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction to CLK Kinases

The CLK Family

The CLK family consists of four highly conserved serine/threonine and tyrosine kinases: CLK1, CLK2, CLK3, and CLK4.[5] They are characterized by their ability to phosphorylate substrates on both serine/threonine and tyrosine residues, distinguishing them as dual-specificity kinases.[10] Their primary and most well-characterized function lies within the cell nucleus, where they act as master regulators of the splicing machinery.

Core Function: Regulation of pre-mRNA Splicing

The central function of CLK kinases is the phosphorylation of SR proteins.[1][2] SR proteins are critical components of the spliceosome that bind to specific RNA sequences, known as exonic splicing enhancers (ESEs), within pre-mRNAs.[7] Phosphorylation by CLKs is a crucial step that governs the subcellular localization of SR proteins and their ability to recruit core spliceosomal components to the correct splice sites.[1][7] This process ensures the accurate removal of introns and the joining of exons to produce mature messenger RNA (mRNA), which can then be translated into protein.[2] By controlling the activity of SR proteins, CLKs exert profound influence over both constitutive and alternative splicing, a mechanism that allows a single gene to encode multiple distinct protein isoforms.[2]

The Oncogenic Role of CLKs in Cancer

Dysregulation of alternative splicing is now recognized as a hallmark of cancer.[2][11] CLK kinases are frequently at the heart of this dysregulation, with their overexpression promoting a cancerous phenotype.

Upregulation and Prognostic Significance

Elevated expression of CLK kinases is a common feature across a wide range of malignancies.

  • CLK1 has been identified as a novel therapeutic target in gastric cancer.[12] High CLK1 expression in pancreatic cancer is associated with poor prognosis and promotes tumor growth and metastasis.[13]

  • CLK2 is amplified and overexpressed in a significant fraction of breast tumors and acts as an oncogenic kinase.[14][15] It is also upregulated in cancers like glioblastoma and prostate cancer.[3] High CLK2 expression can be a biomarker for sensitivity to CLK inhibitors, particularly in MYC-amplified breast cancers.[8][9]

  • CLK3 is significantly upregulated in digestive system cancers, including cholangiocarcinoma and colorectal cancer, where its high expression is associated with decreased overall survival and advanced tumor stage.[4][6][10]

Key Mechanisms in Cancer Progression

The pro-tumorigenic effects of CLK kinases are mediated through several interconnected mechanisms, primarily stemming from their ability to alter the splicing of critical cancer-related genes.

Alternative Splicing Modulation: By altering the phosphorylation state of SR proteins, overexpressed CLKs can reprogram the alternative splicing of numerous transcripts. This leads to the production of protein isoforms that favor cancer cell survival, proliferation, and metastasis.[2][7] For example, inhibition of CLKs can force the splicing of the anti-apoptotic gene MCL1 towards a non-functional isoform, thereby sensitizing cancer cells to apoptosis.[16] Similarly, splicing of genes involved in cell cycle progression (e.g., AURKA) and signaling (e.g., S6K, EGFR) can be disrupted by CLK inhibition.[7][8]

Cell Cycle and Apoptosis: CLK kinases play a direct role in cell cycle control and survival. Downregulation of CLK2 in breast cancer cells leads to an arrest in the G1 phase of the cell cycle and a slight increase in apoptosis.[14] Conversely, pharmacological inhibition of CLKs can induce a robust G2/M cell cycle arrest and trigger apoptosis in various cancer cell lines, including prostate and ovarian cancer.[3][16] This is achieved by altering the splicing and expression levels of anti-apoptotic proteins such as cIAP1/2, XIAP, and Mcl-1.[16]

Epithelial-Mesenchymal Transition (EMT): The loss of CLK2 function in luminal breast cancer cells has been shown to induce EMT, a process critical for cancer cell invasion and metastasis.[14][15] This is accompanied by a switch to mesenchymal splice variants of several genes, including ENAH (MENA).[14][15]

Crosstalk with Major Cancer Pathways: CLK kinases are deeply integrated with other major oncogenic signaling pathways.

  • MYC: Cancers driven by the MYC oncogene are particularly vulnerable to the inhibition of CLK2.[8][9] MYC activation renders cancer cells dependent on specific splicing programs, creating a synthetic lethal relationship with CLK inhibition.[9]

  • AKT: A potential self-regulatory loop between CLK2 and the PI3K/AKT pathway has been described, where CLK2 can be activated by AKT, although this interaction may be cell-type specific.[14]

  • Wnt & STAT3: CLK3 has been implicated in the Wnt signaling pathway in colon cancer and can promote colorectal cancer proliferation by activating IL-6/STAT3 signaling through the stabilization of JAK2.[6][10]

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the core mechanisms and experimental approaches related to CLK kinases in cancer.

CLK_Splicing_Pathway Core Mechanism of CLK Kinases in Splicing cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention CLK CLK Kinase (CLK1/2/3/4) pSR Active Phosphorylated SR Protein CLK->pSR Phosphorylates SR Inactive SR Protein (e.g., SRSF1) SR->CLK Spliceosome Spliceosome Assembly pSR->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing AberrantRNA Aberrant Splicing (Exon Skipping, Intron Retention) Spliceosome->AberrantRNA Dysregulation preRNA pre-mRNA preRNA->Spliceosome Binds Translation Protein Synthesis mRNA->Translation Inhibitor CLK Inhibitor (e.g., T-025) Inhibitor->CLK Blocks NMD Nonsense-Mediated Decay or Truncated Protein AberrantRNA->NMD CLK_Cancer_Effects Downstream Oncogenic Effects of CLK Activity cluster_splicing Altered Splicing Programs CLK_Up CLK Upregulation in Cancer AS_ProSurvival ↑ Splicing of Pro-Survival Isoforms (e.g., BCLAF-L, MCL1L) CLK_Up->AS_ProSurvival AS_Prolif ↑ Splicing of Pro-Proliferation Isoforms (e.g., S6K, Cyclins) CLK_Up->AS_Prolif AS_Invasion ↑ Splicing of Pro-Invasion Isoforms (e.g., ENAH-L) CLK_Up->AS_Invasion Apoptosis Resistance to Apoptosis AS_ProSurvival->Apoptosis Proliferation Uncontrolled Proliferation & Cell Cycle Progression AS_Prolif->Proliferation Metastasis Enhanced Invasion & Metastasis (EMT) AS_Invasion->Metastasis CLK_Crosstalk Crosstalk Between CLK Kinases and Oncogenic Pathways CLKs CLK Kinases (esp. CLK2, CLK3) MYC MYC Pathway CLKs->MYC   Synthetic Lethality (CLK inhibition is effective in MYC-driven tumors) WNT Wnt/β-catenin Pathway CLKs:s->WNT:n Modulates Wnt Response STAT3 IL-6/STAT3 Pathway CLKs:e->STAT3:w Activates via JAK2 AKT PI3K/AKT Pathway AKT:e->CLKs:w Activates shRNA_Screen_Workflow Workflow for a Lentiviral shRNA Viability Screen cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis shRNALib Lentiviral shRNA Library (targeting kinases) Infection Infect Cell Lines with shRNA Viruses shRNALib->Infection Cells Panel of Cancer Cell Lines Cells->Infection Selection Select Infected Cells (e.g., with Puromycin) Infection->Selection Culture Culture for 6-9 Days Selection->Culture Assay Measure Cell Viability (e.g., CellTiter-Glo) Culture->Assay ZScore Calculate Z-Score for each shRNA Assay->ZScore HitID Identify Hits (e.g., lowest 10% Z-score) ZScore->HitID Validation Secondary Screen & Functional Validation of Hits HitID->Validation

References

The Pan-CLK Inhibitor CTX-712: A Technical Overview of its Impact on Serine/Arginine-Rich Protein Phosphorylation and RNA Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a core focus on its effects on the phosphorylation of serine/arginine-rich (SR) proteins and the subsequent impact on RNA splicing. Quantitative data from preclinical studies are summarized, and detailed overviews of key experimental methodologies are provided. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the spliceosome in oncology and other diseases.

Introduction: Targeting the Spliceosome in Cancer

The precise regulation of pre-mRNA splicing is critical for normal cellular function, and its dysregulation is increasingly recognized as a hallmark of cancer.[4] Serine/arginine-rich (SR) proteins are essential splicing factors that play a pivotal role in the recognition of splice sites and the assembly of the spliceosome.[5] The function of SR proteins is tightly regulated by their phosphorylation status, which is controlled by two main families of kinases: SR protein kinases (SRPKs) and CDC2-like kinases (CLKs).[5]

CLKs, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that phosphorylate SR proteins, thereby modulating their subcellular localization and activity.[5] In many cancers, aberrant splicing, driven by mutations in splicing factors or altered expression of kinases like CLKs, contributes to tumorigenesis.[6] This has positioned CLK inhibitors as a promising therapeutic strategy. This compound (Rogocekib) has emerged as a potent and selective pan-CLK inhibitor with demonstrated preclinical and early clinical anti-tumor activity.[2][7][8]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of CLK family members.[5] This inhibition prevents the phosphorylation of SR proteins, leading to a cascade of downstream events that ultimately result in cancer cell death.[5][7]

Inhibition of CLK Kinases

This compound is a highly potent inhibitor of all four CLK isoforms.[8] The inhibitory activity of this compound has been quantified through in vitro kinase assays, demonstrating nanomolar to sub-nanomolar potency.

Reduction of SR Protein Phosphorylation

By inhibiting CLKs, this compound leads to a dose-dependent reduction in the phosphorylation of multiple SR proteins.[7] This has been observed in various cancer cell lines and is a key pharmacodynamic marker of this compound activity. The inhibition of phosphorylation affects several members of the SR protein family, including SRSF2, SRSF3, SRSF4, and SRSF6.[8][9]

Alteration of RNA Splicing

The dephosphorylation of SR proteins disrupts their function in splice site selection, leading to widespread alterations in pre-mRNA splicing.[5] A predominant consequence of this compound treatment is the induction of exon skipping, a type of alternative splicing event where an exon is excluded from the mature mRNA.[8] This leads to the generation of aberrant transcripts, which can result in non-functional proteins or trigger nonsense-mediated decay, inducing cellular stress and apoptosis.[5]

CTX_712_Mechanism_of_Action cluster_4 Cellular Outcome CTX712 This compound CLKs CLKs (CLK1, CLK2, CLK3, CLK4) CTX712->CLKs p_SR_proteins Phosphorylated SR Proteins CLKs->p_SR_proteins Phosphorylation SR_proteins SR Proteins (e.g., SRSF2, SRSF4, SRSF6) Splicing Normal Splicing p_SR_proteins->Splicing Promotes Alt_Splicing Altered Splicing (Exon Skipping) Apoptosis Apoptosis Alt_Splicing->Apoptosis Induces

Caption: Mechanism of action of this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data on the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against CLK Kinases

Kinase TargetIC₅₀ (nM)
CLK10.69
CLK20.46
CLK33.4
CLK48.1

Data sourced from a study by Chordia Therapeutics.[8]

Table 2: Cellular Potency of this compound on SR Protein Phosphorylation

Phosphorylated SR ProteinCell LineIC₅₀ (nM)
p-SRSF4 (SRp75)NCI-H104845.5
p-SRSF6 (SRp55)NCI-H1048116.1

Data from the discovery of Rogocekib (this compound).[5]

Table 3: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
K562Human Myeloid Leukemia0.15
MV-4-11Human Myeloid Leukemia0.036
Primary AML Cells (average)Acute Myeloid Leukemia0.078

Data from a study on myeloid neoplasms.[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified CLK family kinases.

Methodology Overview: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LANCE Ultra kinase assay.[5]

  • Reaction Setup: Purified recombinant human CLK1, CLK2, CLK3, or CLK4 enzyme is incubated with a suitable substrate (e.g., a generic kinase substrate like Ulight™-poly-GT) and ATP in a kinase reaction buffer.

  • Compound Addition: A serial dilution of this compound is added to the reaction mixture.

  • Detection: After incubation, a europium-labeled anti-phospho-substrate antibody is added. The binding of this antibody to the phosphorylated substrate brings the europium donor and the Ulight™ acceptor into close proximity, generating a TR-FRET signal.

  • Data Analysis: The signal intensity is measured, and the IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Purified CLK Enzyme - Substrate - ATP start->reagents compound Add Serial Dilution of this compound reagents->compound incubation Incubate compound->incubation detection Add Detection Reagents (Eu-Ab, Ulight-Substrate) incubation->detection readout Measure TR-FRET Signal detection->readout analysis Calculate IC₅₀ readout->analysis end End analysis->end

Caption: Workflow for an in vitro kinase assay.
Western Blot Analysis of SR Protein Phosphorylation

Objective: To assess the dose-dependent effect of this compound on the phosphorylation of SR proteins in cultured cells.

Methodology Overview:

  • Cell Culture and Treatment: Cancer cell lines (e.g., NCI-H1048) are cultured and treated with increasing concentrations of this compound for a specified duration.

  • Protein Extraction: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody that recognizes the phosphorylated forms of SR proteins (e.g., an anti-pan-phospho-SR antibody). A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.

  • Signal Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: The intensity of the bands corresponding to phosphorylated SR proteins is quantified and normalized to the loading control.

RNA Sequencing (RNA-Seq) and Splicing Analysis

Objective: To identify and quantify global changes in RNA splicing, particularly exon skipping, induced by this compound.

Methodology Overview:

  • Cell Treatment and RNA Extraction: Cells are treated with this compound or a vehicle control. Total RNA is then extracted using a standard method.

  • Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments, and the resulting library is sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • Read Alignment: The sequencing reads are aligned to a reference genome.

    • Splicing Analysis: Specialized bioinformatics tools are used to identify and quantify alternative splicing events, such as exon skipping, intron retention, and alternative 5' or 3' splice site usage.

    • Differential Splicing Analysis: The frequency of these events is compared between this compound-treated and control samples to identify significant changes.

Logical_Relationship CTX712 This compound Treatment CLK_Inhibition CLK Inhibition CTX712->CLK_Inhibition Leads to SR_Dephosphorylation SR Protein Dephosphorylation CLK_Inhibition->SR_Dephosphorylation Results in Splicing_Alteration Altered RNA Splicing SR_Dephosphorylation->Splicing_Alteration Causes Anti_Tumor_Activity Anti-Tumor Activity Splicing_Alteration->Anti_Tumor_Activity Contributes to

Caption: Logical flow of this compound's effects.

Conclusion

This compound is a potent and selective pan-CLK inhibitor that effectively reduces the phosphorylation of SR proteins, leading to significant alterations in RNA splicing. This mechanism of action underlies its promising anti-tumor activity in preclinical models. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the broader field of spliceosome-targeted therapies. As this compound progresses through clinical development, a deeper understanding of its effects on SR protein phosphorylation and RNA splicing will be crucial for identifying responsive patient populations and optimizing its therapeutic potential.

References

Preclinical In-Vitro Profile of CTX-712: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1][2] CLK proteins are key regulators of the RNA splicing process, which is crucial for cell growth and is often dysregulated in various cancers.[2][3] By inhibiting CLK, this compound modulates RNA splicing, leading to anti-proliferative activity in various cancer models.[1][4] This technical guide provides a comprehensive overview of the preclinical in-vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of the CLK family, which includes CLK1, CLK2, CLK3, and CLK4.[4] These kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for RNA splicing.[3][5] Inhibition of CLK by this compound leads to reduced phosphorylation of SR proteins.[4] This alteration in the phosphorylation status of SR proteins disrupts the normal splicing process, leading to an accumulation of aberrant RNA, often through exon skipping.[3][6] The resulting deregulation of RNA and subsequent cellular stress can induce cancer cell death.[3]

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of CLK, which in turn affects the phosphorylation of SR proteins and the downstream process of RNA splicing. This can be visualized as a linear signaling pathway.

This compound Signaling Pathway CTX_712 This compound CLK CLK Kinases (CLK1, CLK2, CLK3, CLK4) CTX_712->CLK Inhibition pSR Phosphorylated SR Proteins (e.g., SRSF2, SRSF3, SRSF4, SRSF6) CTX_712->pSR Aberrant_Splicing Aberrant RNA Splicing (Exon Skipping) CTX_712->Aberrant_Splicing Leads to CLK->pSR Phosphorylation Splicing Normal RNA Splicing pSR->Splicing Promotes Cell_Death Cancer Cell Death Aberrant_Splicing->Cell_Death Induces

Caption: this compound inhibits CLK kinases, leading to aberrant RNA splicing and cancer cell death.

Quantitative Data

The in-vitro activity of this compound has been quantified through various assays, including kinase inhibition and cell proliferation assays. The following tables summarize the key findings.

Table 1: In-Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Kd (nM)
CLK1< 0.4[4]1.3[4]
CLK21.4[4][7]0.14[4]
CLK316[4]3.2[4]
CLK4-1.3[4]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. A lower value indicates higher potency.

Table 2: In-Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (µM)
K562Human Myeloid Leukemia0.15[7]
MV-4-11Human Myeloid Leukemia0.036[7]
Primary AML CellsAcute Myeloid Leukemia0.078 (average)[7]

IC50: Half-maximal inhibitory concentration in cell-based assays.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide generalized methodologies for key in-vitro experiments based on available information.

Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines the general steps to determine the in-vitro inhibitory activity of this compound against CLK kinases.

Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of this compound Incubate Incubate this compound with CLK enzyme Compound_Prep->Incubate Enzyme_Prep Prepare CLK enzyme solution Enzyme_Prep->Incubate Substrate_Prep Prepare substrate and ATP solution Add_Substrate Add substrate and ATP to initiate reaction Substrate_Prep->Add_Substrate Incubate->Add_Substrate Reaction_Incubate Incubate to allow phosphorylation Add_Substrate->Reaction_Incubate Stop_Reaction Stop the reaction Reaction_Incubate->Stop_Reaction Detect_Signal Detect phosphorylation signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to calculate IC50 Detect_Signal->Analyze_Data

Caption: A generalized workflow for determining the in-vitro kinase inhibitory activity of this compound.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the CLK enzyme, a suitable buffer, and the diluted this compound or vehicle control.

  • Initiation: Initiate the kinase reaction by adding the substrate (e.g., a generic kinase substrate or a specific SR protein-derived peptide) and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP or fluorescence-based assays that detect the phosphorylated product.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Generalized Protocol)

This protocol describes the general steps to assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: After incubation, assess cell viability using a suitable method. Common methods include:

    • MTT Assay: Addition of MTT reagent, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.

    • Resazurin (AlamarBlue) Assay: Addition of resazurin, which is reduced to the fluorescent resorufin (B1680543) by viable cells. Fluorescence is then measured.

    • ATP-based Assay (e.g., CellTiter-Glo®): Lysis of cells to release ATP, which is then quantified using a luciferase-based reaction that produces luminescence.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of SR Protein Phosphorylation (Generalized Protocol)

This protocol outlines the general steps to detect changes in the phosphorylation of SR proteins in response to this compound treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of an SR protein (e.g., anti-phospho-SRSF2). Also, probe a separate blot or strip and re-probe the same blot with an antibody against the total SR protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated SR protein levels to the total SR protein levels to determine the effect of this compound on phosphorylation.

Conclusion

The preclinical in-vitro data for this compound demonstrate its potent and selective inhibition of CLK kinases, leading to a clear mechanism of action involving the disruption of RNA splicing. This activity translates into significant anti-proliferative effects in various cancer cell lines, particularly those of hematological origin. The provided protocols offer a foundational framework for further investigation into the molecular pharmacology of this compound and similar compounds. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working on novel cancer therapeutics targeting the spliceosome.

References

In-Vivo Anti-Tumor Efficacy of Rogocekib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rogocekib (CTX-712) is a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLKs).[1] CLKs are key regulators of RNA splicing, a fundamental process in gene expression that is often dysregulated in cancer. By inhibiting CLKs, Rogocekib disrupts RNA splicing, leading to the accumulation of aberrant RNA and inducing stress in cancer cells, ultimately resulting in cell death.[2][3] Preclinical in-vivo studies have demonstrated the potent anti-tumor activity of Rogocekib in various cancer models, highlighting its potential as a novel therapeutic agent. This technical guide provides an in-depth overview of the in-vivo anti-tumor effects of Rogocekib, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Core Mechanism of Action: CLK Inhibition and Splicing Modulation

Rogocekib is a potent and selective pan-CLK inhibitor, targeting CLK1, CLK2, CLK3, and CLK4.[2] The primary mechanism of action involves the inhibition of the phosphorylation of serine/arginine-rich (SR) proteins by CLKs.[2][3] This inhibition leads to alterations in RNA splicing, primarily inducing exon skipping. The resulting accumulation of abnormally spliced RNA transcripts generates excessive stress on cancer cells, triggering apoptosis and inhibiting tumor growth.[2][3]

cluster_0 Cellular Environment cluster_1 Effect of Rogocekib Rogocekib Rogocekib (this compound) CLKs CLKs (CLK1, 2, 3, 4) Rogocekib->CLKs Inhibition SR_proteins SR Proteins (Phosphorylation) CLKs->SR_proteins Phosphorylates Altered_Splicing Altered RNA Splicing (Exon Skipping) Splicing Normal RNA Splicing SR_proteins->Splicing Regulates SR_proteins->Altered_Splicing Mature_mRNA Mature mRNA Splicing->Mature_mRNA Protein Functional Proteins Mature_mRNA->Protein Cell_Survival Cancer Cell Survival & Proliferation Protein->Cell_Survival Aberrant_RNA Aberrant mRNA Altered_Splicing->Aberrant_RNA Cell_Stress Cellular Stress Aberrant_RNA->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: Rogocekib's mechanism of action via CLK inhibition and splicing modulation.

In-Vivo Anti-Tumor Efficacy Data

The anti-tumor effects of Rogocekib have been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Rogocekib in a Lung Cancer Xenograft Model
ParameterDetails
Cancer Type Small Cell Lung Cancer
Cell Line NCI-H1048
Animal Model Nude Mice
Treatment Rogocekib (oral administration)
Dosing Schedule Twice daily, twice weekly for 14 days
Dosage Groups 25 mg/kg, 37.5 mg/kg, 50 mg/kg
Efficacy Endpoint Tumor Growth Inhibition
Results - Dose-dependent anti-tumor effects observed.[4] - At 50 mg/kg, complete suppression of tumor growth was achieved.[2] - No significant body weight loss was reported.[4]
Table 2: Efficacy of Rogocekib in Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Models
ParameterDetails
Cancer Type Acute Myeloid Leukemia (AML)
Animal Model Immunodeficient Mice with Patient-Derived Xenografts
PDX Models Including models with and without SRSF2 mutations
Treatment Rogocekib (oral administration)
Dosing Schedule Not explicitly stated, administered for two weeks
Dosage Groups 6.25 mg/kg, 12.5 mg/kg
Efficacy Endpoint Tumor size reduction and increased survival
Results - Significant dose-dependent reduction in tumor volume in an SRSF2-mutated model.[1] - Improved survival rates in the SRSF2 P95L model.[1] - Demonstrated anti-leukemic efficacy in PDX AML models without spliceosome mutations.

Detailed Experimental Protocols

NCI-H1048 Lung Cancer Xenograft Study

1. Cell Culture:

  • NCI-H1048 small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 0.005 mg/ml Insulin, 0.01 mg/ml Transferrin, 30nM Sodium selenite, 10 nM Hydrocortisone, 10 nM beta-estradiol, and 2mM L-glutamine.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

  • Female athymic nude mice (6-8 weeks old) are used for tumor implantation.

  • Animals are allowed to acclimatize for at least one week prior to the study.

3. Tumor Implantation:

  • NCI-H1048 cells are harvested during the exponential growth phase and resuspended in a sterile solution (e.g., PBS or serum-free medium).

  • A suspension of 5 x 10^6 cells in approximately 100-200 µL is injected subcutaneously into the flank of each mouse.[5] Co-injection with Matrigel may be used to improve tumor formation.[5]

4. Treatment:

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Rogocekib is formulated for oral administration. While the specific vehicle for Rogocekib is not publicly disclosed, a common vehicle for oral gavage in preclinical studies is a suspension in 0.5% methylcellulose (B11928114) or carboxymethylcellulose with 0.1-0.2% Tween 80 in water.[6]

  • Rogocekib is administered orally at doses of 25, 37.5, and 50 mg/kg, twice daily on a twice-weekly schedule for 14 days.[2]

  • The control group receives the vehicle only.

5. Monitoring and Endpoints:

  • Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[7]

  • Animal body weight and general health are monitored regularly.

  • The primary efficacy endpoint is tumor growth inhibition at the end of the treatment period.

  • The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.

cluster_workflow NCI-H1048 Xenograft Workflow start Start cell_culture NCI-H1048 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Rogocekib Oral Administration randomization->treatment Treatment Group control Vehicle Control randomization->control Control Group monitoring Tumor & Body Weight Measurement treatment->monitoring control->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for the Rogocekib NCI-H1048 xenograft study.
AML Patient-Derived Xenograft (PDX) Model Study

1. PDX Model Establishment:

  • Primary AML patient cells are obtained with informed consent.

  • Cells are thawed and prepared for injection. To improve engraftment, cells are immediately transferred to a large volume of pre-warmed medium with 20% FBS.[8]

  • Immunodeficient mice (e.g., NOD/SCID or NSG) are used as hosts.

  • Patient cells are injected intravenously (e.g., via tail vein) or subcutaneously.[8][9]

2. Engraftment and Monitoring:

  • Engraftment of human leukemic cells is monitored in the peripheral blood of the mice starting 3-4 weeks post-implantation.[8]

  • Once engraftment is confirmed, the leukemic cells can be serially passaged to expand the PDX model.

3. Treatment:

  • Mice with established AML PDX are randomized into treatment and control groups.

  • Rogocekib is administered orally at doses of 6.25 and 12.5 mg/kg for two weeks.[1]

  • The control group receives the vehicle.

4. Monitoring and Endpoints:

  • For subcutaneous models, tumor volume is measured as described above.

  • For disseminated leukemia models, disease progression is monitored by assessing the percentage of human CD45+ cells in peripheral blood or by in-vivo imaging if cells are transduced with a reporter gene.

  • Survival is a key endpoint.

  • The study is terminated based on disease burden or signs of morbidity.

Conclusion

Rogocekib has demonstrated significant and dose-dependent in-vivo anti-tumor efficacy in preclinical models of both solid and hematological malignancies. Its novel mechanism of action, targeting the spliceosome through CLK inhibition, represents a promising new therapeutic strategy. The data presented in this guide underscore the potential of Rogocekib as a potent anti-cancer agent, warranting its continued clinical development. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the in-vivo effects of Rogocekib and other splicing modulators.

References

Target Validation of CTX-712: A Pan-CLK Inhibitor for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CTX-712 (also known as Rogocekib) is a first-in-class, orally bioavailable small molecule inhibitor targeting the CDC2-like kinase (CLK) family (CLK1, CLK2, CLK3, CLK4).[1][2] In hematologic malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), dysregulated RNA splicing is a frequent oncogenic driver, often linked to mutations in splicing factors like SF3B1, SRSF2, U2AF1, and ZRSR2.[1] this compound's mechanism of action directly addresses this vulnerability. By inhibiting CLK, it prevents the phosphorylation of serine/arginine-rich (SR) proteins, essential components of the spliceosome.[1][3][4] This disruption of the normal splicing process leads to an accumulation of aberrant RNA transcripts, primarily through exon skipping, inducing cellular stress and subsequent apoptosis in cancer cells.[3][4] Preclinical and clinical data have demonstrated the potential of this compound as a therapeutic agent in these diseases, showing anti-proliferative activity in vitro and significant anti-tumor effects in vivo, including in patient-derived xenograft (PDX) models.[1][4][5] This guide provides a comprehensive overview of the target validation for this compound in hematologic malignancies, detailing its mechanism of action, preclinical and clinical efficacy, and the experimental protocols used in its validation.

Mechanism of Action: Targeting the CLK-SR Protein Axis

The core of this compound's therapeutic rationale lies in its ability to modulate RNA splicing, a fundamental process frequently dysregulated in cancer.

The Role of CLK in RNA Splicing

CDC2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1] They phosphorylate the SR family of proteins at serine residues within their arginine/serine-rich (RS) domains.[6] This phosphorylation is a critical step for the proper function of SR proteins, influencing their subcellular localization and their interaction with other components of the spliceosome to ensure accurate exon recognition and ligation.[6]

This compound's Inhibition of CLK and Downstream Effects

This compound acts as a potent, pan-CLK inhibitor.[1] By binding to and inhibiting the activity of CLK family kinases, it prevents the phosphorylation of SR proteins.[3][4] This leads to a cascade of events within the cancer cell:

  • Inhibition of SR Protein Phosphorylation: Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of multiple SR proteins, including SRSF2, SRSF3, SRSF4, and SRSF6.[3][4][5]

  • Aberrant RNA Splicing: The dephosphorylation of SR proteins disrupts the normal functioning of the spliceosome, leading to widespread alterations in RNA splicing. The most common aberration observed is "exon skipping" or "exon exclusion," where exons are incorrectly omitted from the mature mRNA.[4]

  • Induction of Apoptosis: The accumulation of mis-spliced mRNA and the subsequent generation of non-functional or toxic proteins induce a state of cellular stress, ultimately triggering apoptosis and leading to cancer cell death.

The following diagram illustrates the signaling pathway targeted by this compound.

CTX_712_Mechanism_of_Action CLK CLK Kinase (CLK1/2/3/4) SR_unphos SR Proteins (e.g., SRSF2) CLK->SR_unphos Phosphorylation SR_phos Phosphorylated SR Proteins Spliceosome Functional Spliceosome SR_phos->Spliceosome Activation Pre_mRNA pre-mRNA Spliceosome->Pre_mRNA Splicing mRNA Correctly Spliced mRNA Pre_mRNA->mRNA Aberrant_mRNA Aberrantly Spliced mRNA (Exon Skipping) Apoptosis Apoptosis Aberrant_mRNA->Apoptosis CTX712 This compound CTX712->CLK

Caption: this compound inhibits CLK, preventing SR protein phosphorylation and causing aberrant splicing, leading to apoptosis.

Preclinical Validation of this compound

The anti-leukemic activity of this compound has been validated in a range of preclinical models, including in vitro cell line studies and in vivo patient-derived xenograft models.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against various human myeloid leukemia cell lines and primary AML cells.

Cell Line/Primary CellsIC50 (µM)Reference
K5620.15[3][4]
MV-4-110.036[3][4]
Primary AML Cells (average)0.078[3][4]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The in vivo anti-tumor efficacy of this compound has been demonstrated in multiple AML PDX models, including those with and without mutations in the splicing factor SRSF2.

PDX ModelTreatmentOutcomeReference
AML with SRSF2 P95H mutation This compound (6.25 mg/kg, oral, for two weeks)Tumor volume at 2 weeks: 331 ± 64 mm³ (vs. 762 ± 147 mm³ for vehicle)[4][5]
This compound (12.5 mg/kg, oral, for two weeks)Tumor volume at 2 weeks: 39 ± 39 mm³ (vs. 762 ± 147 mm³ for vehicle); 4 out of 5 mice achieved complete remission. Median survival: 93.5 days (vs. 34.5 days for vehicle)[4][5]
AML with SRSF2 P95L mutation This compound (high dose)Significant reduction in tumor volume (P=0.0162) and improved survival (P=0.0030)[7]
AML with FLT3, RAD21, RUNX1, WT1 mutations This compound (high dose)Dose-dependent reduction in subcutaneous tumors, achieving partial remission (P=0.0008) and significantly improved survival (P=0.0069)[5]
AML with ASXL1, BCOR, TET2 mutations This compound (high dose)Strong reduction in leukemic cell burden (P=0.0027) and significantly improved survival (P=0.016)[5]

These studies indicate that this compound is effective in both SRSF2-mutated and non-mutated AML models, suggesting a broader applicability. The anti-leukemic effects of this compound were found to positively correlate with the degree of induced splicing alterations.[4]

Clinical Validation of this compound

This compound is currently being evaluated in Phase 1/2 clinical trials for patients with relapsed/refractory AML and higher-risk MDS.[6][8][9][10]

Phase 1 Study in Japan (jRCT2080224127)

A first-in-human Phase 1 study in Japan evaluated the safety and preliminary efficacy of this compound in patients with advanced malignancies, including a cohort with hematologic malignancies.[1][9][11]

Patient PopulationNDosingKey Efficacy ResultsReference
AML1270 mg or 105 mg twice a week3 CR (25.0%), 1 CRi (8.3%)[1][12]
MDS270 mg or 105 mg twice a week1 CR (50.0%)[1][12]
Total Hematologic Malignancies 14 Overall Response Rate: 42.9% (6/14) [11][13]

CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery

The study also showed that patients with splicing factor mutations had a higher response rate (75%, 3 out of 4 patients).[14] The most common treatment-related adverse events were gastrointestinal, including diarrhea and nausea, which were generally manageable.[1][14]

Phase 1/2 Study in the United States (NCT05732103)

A multicenter, open-label, single-arm dose escalation and expansion study is ongoing in the United States to further assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with relapsed/refractory AML and higher-risk MDS.[6][9][10][15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used for the target validation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on hematologic malignancy cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed hematologic malignancy cells (e.g., K562, MV-4-11) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Phosphorylated SR Proteins

This method is used to confirm the on-target effect of this compound by measuring the phosphorylation status of SR proteins.

Protocol:

  • Cell Lysis: Treat cells with this compound for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR antibody, clone 1H4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated SR proteins in treated versus untreated cells.

RNA Sequencing for Splicing Analysis

RNA sequencing (RNA-seq) is employed to globally assess the changes in RNA splicing induced by this compound.

RNA_Seq_Workflow start Cells Treated with This compound or Vehicle rna_extraction Total RNA Extraction start->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis splicing_events Identification of Alternative Splicing Events (e.g., Exon Skipping) data_analysis->splicing_events end Correlation with Drug Sensitivity splicing_events->end

Caption: Workflow for RNA sequencing to analyze splicing changes induced by this compound.

Protocol:

  • RNA Isolation: Extract high-quality total RNA from this compound-treated and control cells.

  • Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA selection, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Bioinformatic Analysis:

    • Align the sequencing reads to a reference genome.

    • Use specialized software (e.g., MISO, rMATS) to identify and quantify alternative splicing events, such as skipped exons, retained introns, and alternative 5' or 3' splice sites.

    • Compare the splicing patterns between this compound-treated and control samples to identify drug-induced changes.

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models are used to evaluate the anti-tumor efficacy of this compound in a more clinically relevant setting.

Protocol:

  • Model Establishment: Engraft primary AML patient cells into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth: Monitor the mice for successful engraftment and tumor growth.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound orally at specified doses and schedules.

  • Efficacy Assessment:

    • Measure tumor volume regularly.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, harvest tumors for further analysis (e.g., pharmacodynamic markers).

    • In survival studies, monitor the mice until a predetermined endpoint.

  • Data Analysis: Compare tumor growth inhibition and survival rates between the treated and control groups.

Conclusion

The target of this compound, the CLK family of kinases, is a well-validated therapeutic target in hematologic malignancies characterized by dysregulated RNA splicing. The mechanism of action, involving the inhibition of SR protein phosphorylation and subsequent disruption of RNA splicing, is supported by robust preclinical data. Early clinical trial results are promising, demonstrating a manageable safety profile and encouraging anti-leukemic activity, particularly in patients with splicing factor mutations. The comprehensive data package, from in vitro potency to in vivo efficacy in patient-derived models and clinical responses, strongly supports the continued development of this compound as a novel therapeutic agent for patients with AML and MDS. Further investigation in ongoing clinical trials will be crucial to fully define its therapeutic potential and patient selection biomarkers.

References

The Impact of CTX-712 on RNA Deregulation Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, small molecule inhibitor of the CDC-like kinase (CLK) family. By targeting CLK, this compound disrupts the normal process of RNA splicing, a critical step in gene expression. This interference leads to an accumulation of aberrant RNA transcripts and induces a state of "RNA deregulation stress" within cancer cells, ultimately triggering cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical and clinical data, outlines relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction to RNA Deregulation Stress and this compound

RNA splicing is a fundamental cellular process that removes non-coding introns from pre-messenger RNA (pre-mRNA) and ligates the coding exons to produce mature mRNA. This process is orchestrated by the spliceosome, a dynamic complex of small nuclear RNAs and proteins. The serine/arginine-rich (SR) family of proteins are key splicing factors that play a crucial role in exon recognition and splice site selection. The function of SR proteins is tightly regulated by phosphorylation, primarily by the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4).

In many cancers, the machinery of RNA splicing is dysregulated, leading to the production of aberrant splice variants that can promote tumor growth, metastasis, and therapeutic resistance. This compound is a potent and selective pan-CLK inhibitor that has been developed to exploit this vulnerability. By inhibiting CLK, this compound prevents the phosphorylation of SR proteins, leading to widespread splicing alterations, most notably exon skipping. This disruption of normal RNA processing induces a state of RNA deregulation stress, which is preferentially toxic to cancer cells that are highly dependent on active and accurate splicing.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CLK isoforms. This inhibition sets off a cascade of events within the cell, culminating in apoptosis.

Signaling Pathway

The core mechanism of this compound involves the disruption of the CLK-SR protein signaling axis, which is essential for proper RNA splicing.

cluster_0 Normal Splicing Regulation cluster_1 This compound Intervention CLK CLK Kinase SR_Protein SR Protein (Unphosphorylated) CLK->SR_Protein Phosphorylation Inhibited_CLK Inhibited CLK pSR_Protein Phosphorylated SR Protein Aberrant_Splicing Aberrant Splicing (e.g., Exon Skipping) SR_Protein->Aberrant_Splicing Leads to Spliceosome Spliceosome Assembly pSR_Protein->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA pre_mRNA->mRNA Splicing Aberrant_mRNA Aberrant mRNA pre_mRNA->Aberrant_mRNA Results in Protein Functional Protein mRNA->Protein Translation CTX712 This compound CTX712->CLK Inhibits Inhibited_CLK->SR_Protein Blocks Phosphorylation Aberrant_Splicing->pre_mRNA Acts on Nonfunctional_Protein Non-functional or Truncated Protein Aberrant_mRNA->Nonfunctional_Protein Translation Cell_Stress RNA Deregulation Stress Nonfunctional_Protein->Cell_Stress Induces Apoptosis Apoptosis Cell_Stress->Apoptosis Triggers

Caption: this compound inhibits CLK, preventing SR protein phosphorylation and causing aberrant splicing, leading to apoptosis.

Quantitative Data

The efficacy of this compound has been evaluated in a range of preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
CLK1< 0.4
CLK21.4
CLK316

Data from preclinical studies. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cell Proliferation Inhibition by this compound
Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia0.15
MV-4-11Acute Myeloid Leukemia0.036
Primary AML CellsAcute Myeloid Leukemia0.078 (average)

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.[1]

Table 3: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model (SRSF2 P95H Mutant)
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 14)
Vehicle-762 ± 147
This compound6.25331 ± 64
This compound12.539 ± 39

Data from a preclinical study in a mouse model with a splicing factor mutation.

Table 4: Phase 1 Clinical Trial Results in Relapsed/Refractory Hematologic Malignancies
Patient PopulationNumber of PatientsOverall Response Rate (%)Complete Remission (%)
AML/MDS1442.928.6 (4 patients)
Patients with Splicing Mutations475-

Data as of July 5, 2024, from the Japanese Phase 1 clinical trial.[2]

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (LANCE Ultra TR-FRET)

This assay is used to determine the inhibitory activity of this compound against specific CLK kinases.

start Start reagents Prepare Reagents: - CLK Enzyme - ULight-labeled Substrate - ATP - Eu-labeled Antibody - this compound Dilutions start->reagents plate Dispense Reagents into 384-well Plate: - Enzyme - this compound/DMSO - Substrate/ATP Mix reagents->plate incubate_kinase Incubate at Room Temperature (e.g., 60 minutes) to allow kinase reaction plate->incubate_kinase stop Stop Reaction (add EDTA) incubate_kinase->stop add_antibody Add Eu-labeled Anti-phospho-substrate Antibody stop->add_antibody incubate_detection Incubate at Room Temperature (e.g., 60 minutes) for antibody binding add_antibody->incubate_detection read Read Plate on TR-FRET Reader (Excitation: 320nm, Emission: 665nm) incubate_detection->read analyze Analyze Data: Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase assay to measure this compound inhibitory activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the target CLK enzyme, a ULight-labeled peptide substrate, and ATP in kinase buffer. Prepare a solution of Europium-labeled anti-phospho-substrate antibody in detection buffer.

  • Kinase Reaction: In a 384-well plate, add the CLK enzyme, followed by the this compound dilutions. Initiate the kinase reaction by adding a mixture of the ULight-labeled substrate and ATP.

  • Incubation: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Stopping the Reaction: Add EDTA to the wells to chelate Mg2+ and stop the kinase reaction.

  • Detection: Add the Europium-labeled antibody to the wells. This antibody specifically binds to the phosphorylated substrate.

  • Second Incubation: Incubate at room temperature to allow for antibody-substrate binding.

  • Measurement: Read the plate using a TR-FRET plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the signal against the log of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with this compound.

Protocol:

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of metabolically active (viable) cells.

  • Data Analysis: Normalize the data to the vehicle control and plot against the log of the this compound concentration to calculate the IC50 value.

Western Blot for Phosphorylated SR Proteins

This technique is used to visualize the effect of this compound on the phosphorylation of SR proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SR proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

RNA Sequencing for Splicing Analysis

RNA-seq is employed to globally assess the changes in RNA splicing induced by this compound.

start Start cell_treatment Treat Cells with This compound or Vehicle start->cell_treatment rna_extraction Extract Total RNA cell_treatment->rna_extraction library_prep Prepare RNA-seq Libraries (e.g., Poly(A) selection, cDNA synthesis, adapter ligation) rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc Quality Control of Reads sequencing->qc alignment Align Reads to Reference Genome qc->alignment splicing_analysis Analyze Splicing Events (e.g., exon skipping, intron retention) alignment->splicing_analysis interpretation Interpret Results and Identify Affected Genes/Pathways splicing_analysis->interpretation end End interpretation->end

Caption: Workflow for RNA sequencing to analyze alternative splicing events induced by this compound.

Protocol:

  • Sample Preparation: Treat cells with this compound or a vehicle control. Extract high-quality total RNA.

  • Library Preparation: Prepare sequencing libraries from the RNA. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Splicing Analysis: Use specialized bioinformatics tools to identify and quantify alternative splicing events, such as exon skipping, intron retention, and alternative splice site usage.

    • Differential Splicing: Compare the splicing patterns between this compound-treated and control samples to identify significant changes.

Clinical Development

This compound is currently being evaluated in clinical trials for both solid tumors and hematologic malignancies. Phase 1 studies have demonstrated a manageable safety profile and promising anti-tumor activity, particularly in patients with acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), and especially in those with mutations in splicing factor genes.[2][3] Ongoing and future studies will further define the efficacy and patient populations most likely to benefit from this compound therapy.

Conclusion

This compound represents a novel therapeutic approach that targets the fundamental process of RNA splicing. By inducing RNA deregulation stress, this compound has shown significant anti-tumor activity in preclinical models and early clinical trials. The continued development of this compound and other splicing modulators holds promise for the treatment of a variety of cancers, particularly those with underlying dysregulation of the splicing machinery. This technical guide provides a foundational understanding of the science and data behind this innovative therapeutic agent.

References

Unraveling the Molecular Architecture and Mechanism of CTX-712: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, mechanism of action, and preclinical efficacy of CTX-712, also known as Rogocekib. This compound is a first-in-class, orally bioavailable, and highly potent pan-inhibitor of CDC-like kinases (CLKs), a family of dual-specificity protein kinases that play a crucial role in the regulation of RNA splicing. Dysregulation of RNA splicing is increasingly recognized as a hallmark of various cancers, making CLK a compelling therapeutic target.

Chemical Structure and Properties

This compound (Rogocekib) is a synthetic organic small molecule. Its chemical formula is C₁₉H₁₇FN₈O₂ with a molecular weight of 408.40 g/mol . The structure features a 1H-imidazo[4,5-b]pyridine scaffold.

IUPAC Name: (R)-2-(1-fluoroethyl)-5-((6-(4-methoxypyrrolo[2,1-f][1][2][3]triazin-5-yl)-2-methyl-1H-imidazo[4,5-b]pyridin-1-yl)methyl)-1,3,4-oxadiazole[4]

CTX_712_Chemical_Structure CTX_712

Figure 1: Chemical Structure of this compound (Rogocekib).

Mechanism of Action: Targeting the Spliceosome through CLK Inhibition

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of the CLK family, which includes CLK1, CLK2, CLK3, and CLK4. These kinases are critical for the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome, the cellular machinery responsible for RNA splicing.

By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins.[1][5] This disruption of the normal phosphorylation cycle of SR proteins leads to global alterations in RNA splicing, predominantly causing exon skipping.[5] The accumulation of these aberrant RNA transcripts induces cellular stress, ultimately leading to cancer cell death.[5]

CTX_712_Signaling_Pathway cluster_nucleus Nucleus CTX_712 This compound (Rogocekib) CLKs CLKs (CLK1, CLK2, CLK3, CLK4) CTX_712->CLKs Inhibition SR_Proteins SR Proteins (e.g., SRSF2, SRSF3, SRSF4, SRSF6) CLKs->SR_Proteins Phosphorylation p_SR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly and Function p_SR_Proteins->Spliceosome Promotes mRNA Correctly Spliced mRNA Spliceosome->mRNA Aberrant_mRNA Aberrantly Spliced mRNA (Exon Skipping) Spliceosome->Aberrant_mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Cell_Stress Cellular Stress Aberrant_mRNA->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis

Figure 2: Proposed Signaling Pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase and Cell Line Inhibition
TargetIC₅₀ (nM)Cell LineIC₅₀ (µM)
CLK10.69K562 (CML)0.15
CLK20.46MV-4-11 (AML)0.036
CLK33.4Primary AML cells0.078 (average)
CLK48.1NCI-H1048 (SCLC)0.075 (GI₅₀)
DYRK1A1.1
DYRK1B1.3
Data sourced from[1][6][7]
Table 2: In Vivo Efficacy in Xenograft Models
Xenograft ModelDosing ScheduleOutcome
NCI-H1048 (SCLC)25, 37.5, 50 mg/kg, PO, BID, twice weekly for 14 daysSignificant, dose-dependent antitumor effects. T/C value of 6.2% at 50 mg/kg on day 14.[6][7]
SRSF2 mutant PDX (AML)6.25, 12.5 mg/kg, PO, for two weeksSignificant dose-dependent tumor reduction and increased survival.[1]
PO: Per os (by mouth), BID: Bis in die (twice a day), T/C: Treatment/Control

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro CLK2 Kinase Inhibition Assay (LANCE Ultra TR-FRET)

This protocol is a representative method based on the LANCE Ultra Kinase Assay platform.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_kinase Prepare 2X CLK2 enzyme solution add_reagents Add enzyme, substrate, ATP, and this compound to 384-well plate prep_kinase->add_reagents prep_substrate Prepare 4X ULight-peptide substrate solution prep_substrate->add_reagents prep_atp Prepare 4X ATP solution prep_atp->add_reagents prep_inhibitor Prepare serial dilutions of this compound prep_inhibitor->add_reagents prep_stop Prepare 4X EDTA stop solution prep_detection Prepare 4X Eu-antibody detection solution incubate_reaction Incubate at room temperature for 60 minutes add_reagents->incubate_reaction add_stop Add EDTA stop solution incubate_reaction->add_stop incubate_stop Incubate for 5 minutes add_stop->incubate_stop add_detection Add Eu-antibody detection solution incubate_stop->add_detection incubate_detection Incubate for 60 minutes add_detection->incubate_detection read_plate Read TR-FRET signal on a plate reader incubate_detection->read_plate

Figure 3: Experimental Workflow for CLK2 Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant CLK2 enzyme in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a 4X working solution of ULight™-labeled peptide substrate in kinase buffer.

    • Prepare a 4X working solution of ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for CLK2.

    • Perform serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in kinase buffer to create 4X working solutions.

    • Prepare a 4X stop solution containing EDTA in LANCE Detection Buffer.

    • Prepare a 4X detection solution containing a Europium-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.

  • Kinase Reaction:

    • In a 384-well microplate, add 2.5 µL of the 4X this compound dilution.

    • Add 2.5 µL of the 4X ULight-peptide substrate.

    • Add 5 µL of the 2X CLK2 enzyme solution.

    • Initiate the reaction by adding 2.5 µL of the 4X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µL of the 4X EDTA stop solution.

    • Incubate for 5 minutes at room temperature.

    • Add 5 µL of the 4X Eu-antibody detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm. The ratio of these signals is used to calculate the degree of substrate phosphorylation.

Western Blot Analysis of Phosphorylated SR Proteins

This protocol is a representative method for analyzing the phosphorylation status of SR proteins in cell lysates.

Methodology:

  • Cell Culture and Lysis:

    • Culture NCI-H1048 cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for a specified time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-pan-phospho-SR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

NCI-H1048 Xenograft Model

This protocol outlines a representative in vivo efficacy study.

Methodology:

  • Cell Implantation:

    • Harvest NCI-H1048 cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of RPMI-1640 and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female athymic nude mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired doses (e.g., 25, 37.5, and 50 mg/kg) on a specified schedule (e.g., twice daily, twice a week). The vehicle control group receives the formulation without the active compound.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

    • Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C) to assess efficacy.

Conclusion

This compound (Rogocekib) is a promising, orally bioavailable pan-CLK inhibitor with a well-defined mechanism of action centered on the disruption of RNA splicing. Its potent in vitro and in vivo anti-tumor activity, particularly in models with splicing factor mutations, underscores its potential as a novel therapeutic agent for a range of malignancies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical development of this compound and other modulators of the spliceosome.

References

CTX-712: A Potent and Selective Pan-CLK Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity, mechanism of action, and experimental evaluation of CTX-712 (also known as Rogocekib), a first-in-class, orally bioavailable small molecule inhibitor of CDC-like kinases (CLKs). Dysregulation of RNA splicing is a critical feature in various cancers, making the spliceosome and its regulatory kinases attractive targets for therapeutic intervention. This compound targets the CLK family of kinases, which are key regulators of the splicing process through their phosphorylation of serine/arginine-rich (SR) proteins.

Introduction to this compound and the CLK Kinase Family

The CDC-like kinase (CLK) family consists of four dual-specificity protein kinases (CLK1, CLK2, CLK3, and CLK4) that play a crucial role in the regulation of RNA splicing.[1][2] These kinases phosphorylate SR proteins, which are essential components of the spliceosome machinery responsible for recognizing and defining exons.[1][3] In many cancers, mutations in splicing factors or the aberrant activity of kinases like CLKs lead to dysregulated mRNA splicing, producing oncogenic protein isoforms that drive tumor growth and survival.[3][4]

This compound is a potent and selective pan-CLK inhibitor that binds to and inhibits the activity of CLK family kinases.[1][5] By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to global alterations in RNA splicing, predominantly exon skipping.[1][4] This disruption of the normal splicing process can induce cancer cell death and has shown significant anti-tumor activity in preclinical models and early-phase clinical trials.[1][2][6]

Biochemical Selectivity and Potency of this compound

This compound has demonstrated high potency against the CLK kinase family. Biochemical assays have been employed to determine its inhibitory activity (IC50) and binding affinity (Kd) against the four CLK isoforms.

Kinase TargetIC50 (nM)Kd (nM)
CLK1 < 0.4 - 0.691.3
CLK2 0.46 - 1.40.14
CLK3 3.2 - 163.2
CLK4 8.11.3
DYRK1A 1.1Not Reported
DYRK1B 1.3Not Reported

Data compiled from multiple sources.[2][7]

The data reveals that this compound is a highly potent inhibitor of CLK1 and CLK2, with slightly less but still significant activity against CLK3 and CLK4.[2][7] Notably, this compound also exhibits inhibitory activity against the DYRK family of kinases, which should be considered in the interpretation of its biological effects.[2]

Mechanism of Action: From CLK Inhibition to Splicing Modulation

The primary mechanism of action of this compound involves the direct inhibition of CLK kinases, which sets off a cascade of events culminating in altered RNA splicing.

cluster_0 CTX712 This compound CLKs CLK Family Kinases (CLK1, CLK2, CLK3, CLK4) CTX712->CLKs Inhibition pSR Phosphorylated SR Proteins CLKs->pSR Phosphorylation AberrantSplicing Aberrant RNA Splicing (Exon Skipping) CLKs->AberrantSplicing Prevents Splicing Normal RNA Splicing pSR->Splicing Promotes CellDeath Cancer Cell Death AberrantSplicing->CellDeath Induces

Caption: Mechanism of action of this compound.

This compound inhibits the phosphorylation of SR proteins by the CLK kinase family.[1] This leads to an accumulation of aberrant RNA, primarily through the induction of exon skipping, which in turn can generate excessive RNA deregulation stress and induce cancer cell death.[1]

Experimental Protocols

The following sections outline the general methodologies used to characterize the selectivity and cellular activity of this compound.

Biochemical Kinase Assays

Objective: To determine the in vitro potency (IC50) and binding affinity (Kd) of this compound against a panel of purified kinases.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CLK kinases (CLK1, CLK2, CLK3, CLK4) and other kinases of interest are expressed and purified. A suitable substrate, often a synthetic peptide derived from a known SR protein sequence, is prepared.

  • Assay Reaction: The kinase, substrate, and ATP are combined in a buffer solution. For IC50 determination, a serial dilution of this compound is added to the reaction mixture.

  • Detection: The kinase reaction is allowed to proceed for a defined period, and the extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (measuring the incorporation of 32P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve. For Kd determination, techniques such as Kinase-Glo®, TR-FRET, or surface plasmon resonance are typically employed.

Cellular Assays for Target Engagement

Objective: To confirm that this compound inhibits the phosphorylation of SR proteins in a cellular context.

General Protocol (Western Blotting):

  • Cell Culture and Treatment: Cancer cell lines (e.g., human myeloid cell lines K562 and MV-4-11) are cultured under standard conditions.[8] The cells are then treated with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Following treatment, cells are lysed to extract total cellular proteins.

  • Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of various SR proteins (e.g., p-SRSF2, p-SRSF3, p-SRSF4, p-SRSF6) and total SR proteins as a loading control.[4][8][9]

  • Detection and Analysis: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate. The intensity of the phosphorylated SR protein bands is quantified and normalized to the total SR protein levels to determine the dose-dependent effect of this compound on SR protein phosphorylation.

Experimental and logical Workflows

The development and characterization of a kinase inhibitor like this compound follow a logical progression from biochemical characterization to cellular and in vivo validation.

cluster_workflow Kinase Inhibitor Evaluation Workflow Biochem Biochemical Assays (IC50, Kd vs. Kinase Panel) Cellular Cellular Assays (Target Engagement, Proliferation) Biochem->Cellular Validate Cellular Potency InVivo In Vivo Models (Xenografts) Cellular->InVivo Assess In Vivo Efficacy Clinical Clinical Trials (Phase I/II) InVivo->Clinical Evaluate Safety & Efficacy in Humans

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Unraveling the Link Between Splicing Factor Mutations and CTX-712 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysregulation of RNA splicing is a hallmark of various cancers, particularly myeloid neoplasms like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Recurrent, heterozygous mutations in key splicing factor genes (e.g., SF3B1, SRSF2, U2AF1, ZRSR2) create a unique dependency on the remaining wild-type splicing machinery, offering a therapeutic window. This compound (rogocekib) is a first-in-class, orally available, small molecule inhibitor of CDC-like kinases (CLK), which are crucial regulators of the splicing process. This technical guide synthesizes the preclinical and clinical evidence demonstrating that the efficacy of this compound is strongly correlated with the presence of splicing factor mutations. We detail the mechanism of action, present quantitative data from key studies, outline experimental protocols, and provide visual workflows to elucidate this critical link.

Introduction: Targeting the Spliceosome in Cancer

RNA splicing, the process of removing introns and ligating exons from pre-mRNA, is catalyzed by the spliceosome, a complex machinery of small nuclear RNAs and proteins.[1] Splicing factors ensure the fidelity of this process. In many cancers, this intricate mechanism is compromised.[2] Genetic alterations can occur in cis, affecting specific mRNA sequences, or in trans, by mutating the splicing factors themselves.[2]

Mutations in splicing factor genes are especially prevalent in myeloid neoplasms, occurring in over 40% of MDS and 10-20% of AML cases.[3][4] These mutations are typically heterozygous, mutually exclusive, and alter the splicing preferences of the cell, leading to the production of aberrant transcripts that can drive oncogenesis.[2][5] This dependency on the remaining functional spliceosome creates a vulnerability that can be exploited therapeutically.[5] this compound is a potent and selective inhibitor of the CLK family of kinases (CLK1/2/3/4), which are essential for the phosphorylation and function of serine/arginine-rich (SR) splicing factors.[1][6] By disrupting this process, this compound induces global splicing alterations, leading to synthetic lethality in cancer cells already compromised by splicing factor mutations.

Mechanism of Action: this compound as a Splicing Modulator

This compound's primary mechanism of action is the inhibition of CLK family kinases.[1][7]

  • CLK and SR Protein Phosphorylation: In normal cellular processes, CLK kinases phosphorylate the SR domain of SR proteins (such as SRSF2, SRSF3, SRSF4, and SRSF6).[8][9]

  • Role of Phosphorylated SR Proteins: This phosphorylation is a critical step that enables SR proteins to facilitate the recognition of exons and the assembly of the spliceosome on pre-mRNA, ensuring proper splicing.[1]

  • Inhibition by this compound: this compound binds to and inhibits CLK kinases, preventing the phosphorylation of SR proteins.[7][10]

  • Consequence of Inhibition: The resulting hypo-phosphorylated SR proteins are dysfunctional. This leads to widespread splicing alterations, most commonly exon skipping (also known as cassette exon exclusion).[8][11]

  • Induction of Cell Death: The accumulation of aberrant, non-functional RNA transcripts induces a state of "RNA deregulation stress," which ultimately triggers apoptosis in cancer cells.[1]

Caption: Mechanism of Action of this compound.

Preclinical Efficacy Data

Preclinical studies have consistently demonstrated the potent anti-leukemic activity of this compound, particularly in models harboring splicing factor mutations.

In Vitro Activity

This compound shows strong inhibitory effects on the proliferation of various human myeloid leukemia cell lines and primary patient samples.

Cell TypeIC₅₀ Value (µM)Citation
K562 (Human Myeloid Cell Line)0.15[11]
MV-4-11 (Human Myeloid Cell Line)0.036[11]
Primary AML Cells (Average of 79 samples)0.078[11]
Table 1: In Vitro Proliferative Inhibition by this compound.
In Vivo Xenograft Models

Studies using cell line-derived and patient-derived xenograft (PDX) models in mice have confirmed the in vivo efficacy of this compound.

Isogenic Cell Line-Derived Xenografts: Models using isogenic cells (identical except for a specific mutation) show that cells with splicing factor mutations are significantly more sensitive to this compound than their wild-type counterparts.

Cell Line / MutationThis compound Dose (mg/kg)T/C Ratio (%)*Citation
SF3B1 Wild-Type 6.2561.5[6]
SF3B1 Mutant (K700E) 6.2521.8[6]
SF3B1 Wild-Type 12.518.5[6]
SF3B1 Mutant (K700E) 12.53.1[6]
SRSF2 Wild-Type 6.2566.3[6]
SRSF2 Mutant (P95H) 6.257.1[6]
SRSF2 Wild-Type 12.5< 0[6]
SRSF2 Mutant (P95H) 12.5< 0[6]
Table 2: Efficacy of this compound in Isogenic Xenograft Models. *T/C Ratio: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates higher efficacy.

Patient-Derived Xenografts (PDX): this compound has demonstrated significant, dose-dependent anti-tumor effects in multiple PDX models, with particularly striking results in a model with an SRSF2 mutation.

PDX Model Mutation(s)This compound Dose (mg/kg)OutcomeCitation
SRSF2 P95H Mutant12.5 (High Dose)Complete remission in 4 of 5 mice; Significant tumor volume reduction (p=0.0014) and improved survival (p=0.015).[12][13]
SRSF2 P95H Mutant6.25 (Low Dose)Significant tumor volume reduction (p=0.028).[13]
U2AF1 MutantNot specifiedIncreased survival rate compared to vehicle.[6]
Multiple mutations incl. U2AF1Not specifiedOne model was refractory to treatment.[12]

Table 3: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models.

Notably, the anti-leukemic effects of this compound were found to positively correlate with the degree of altered splicing induced by the drug, suggesting that the extent of splicing changes could serve as a pharmacodynamic biomarker.[8][11]

Xenograft_Workflow cluster_0 Treatment Phase cluster_1 Endpoints start Patient Tumor Sample (e.g., AML with SRSF2 mutation) or Cell Line engraft Engraft into Immunocompromised Mice start->engraft tumor_growth Allow Tumors to Establish (e.g., 100-200 mm³) engraft->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize vehicle Group 1: Vehicle Control (Oral Gavage) randomize->vehicle low_dose Group 2: This compound Low Dose (e.g., 6.25 mg/kg) randomize->low_dose high_dose Group 3: This compound High Dose (e.g., 12.5 mg/kg) randomize->high_dose monitor Monitor Tumor Volume & Mouse Body Weight (e.g., 2-3 times/week) endpoint Endpoint Analysis monitor->endpoint tgi Tumor Growth Inhibition (TGI) endpoint->tgi survival Overall Survival Analysis endpoint->survival biomarker Biomarker Analysis (RNA-seq, Western Blot) endpoint->biomarker Synthetic_Lethality cluster_0 Normal Cell cluster_1 Cancer Cell with Splicing Factor Mutation Normal_SF Intact Splicing Machinery Normal_CTX This compound Treatment Normal_Result Tolerable Toxicity, Cell Survives Normal_CTX->Normal_Result Mutant_SF Compromised Splicing (SF Mutation) Mutant_CTX This compound Treatment (Further Splicing Inhibition) Mutant_SF->Mutant_CTX Increased Dependency Mutant_Result Synthetic Lethality, Cell Death Mutant_CTX->Mutant_Result

References

Methodological & Application

Application Notes and Protocols for In-Vitro Studies of CTX-712

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective pan-inhibitor of CDC2-like kinases (CLKs).[1][2] CLKs are key regulators of the RNA splicing process, and their inhibition by this compound leads to aberrant splicing, accumulation of mis-spliced RNA, and subsequent cancer cell death.[1][2] These application notes provide detailed protocols for in-vitro studies of this compound, focusing on its dosage for cell line studies, and methodologies for key experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins.[1] SR proteins are essential splicing factors that, when phosphorylated by CLKs, facilitate the recognition and selection of exons during pre-mRNA splicing. By inhibiting CLKs, this compound prevents this phosphorylation, leading to exon skipping and the production of aberrant mRNA transcripts. This disruption of normal RNA processing induces cellular stress and apoptosis in cancer cells.

Data Presentation: this compound IC50 Values in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)
MV-4-11Acute Myeloid Leukemia0.036[3][4]
Primary AML CellsAcute Myeloid Leukemia0.078 (average)[3][4]
K562Chronic Myeloid Leukemia0.15[3][4]
THP1Acute Monocytic LeukemiaNot explicitly quantified, but showed strong inhibition of SR protein phosphorylation[5][6]
NCI-H1048Small Cell Lung CancerIC50 for p-SRSF4 and p-SRSF6 were 45.5 nM and 116.1 nM, respectively[7]
HCT-116Colorectal CarcinomaNot explicitly quantified, but used in studies demonstrating the role of SR proteins in regulating CLK1 splice variants[8]

Signaling Pathway Diagram

CTX712_Pathway cluster_nucleus Nucleus CLKs CLKs (CLK1, CLK2, CLK3, CLK4) SR_Proteins SR Proteins (e.g., SRSF2, SRSF3, SRSF4, SRSF6) CLKs->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Correct Splicing Aberrant_mRNA Aberrant mRNA (Exon Skipping) Spliceosome->Aberrant_mRNA Incorrect Splicing (due to lack of pSR) Apoptosis Apoptosis Aberrant_mRNA->Apoptosis CTX712 This compound CTX712->CLKs Inhibition Experimental_Workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) CTX712_Prep 2. This compound Preparation (Stock solution and serial dilutions) Viability_Assay 3a. Cell Viability Assay (MTT) - Seed cells - Treat with this compound (48-72h) - Add MTT and solubilize - Measure absorbance CTX712_Prep->Viability_Assay Western_Blot 3b. Western Blot Analysis - Treat cells with this compound (6-24h) - Lyse cells and quantify protein - SDS-PAGE and transfer - Immunoblot for p-SR proteins CTX712_Prep->Western_Blot IC50_Calc 4a. IC50 Determination (Dose-response curve) Viability_Assay->IC50_Calc Phospho_Analysis 4b. Phosphorylation Analysis (Band intensity quantification) Western_Blot->Phospho_Analysis

References

Application Notes and Protocols for Assessing CTX-712 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CTX-712

This compound is a first-in-class, orally bioavailable, small molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3] As a pan-CLK inhibitor, it targets CLK1, CLK2, CLK3, and CLK4.[4][5] CLKs are key regulators of the RNA splicing process, a critical step in gene expression.[1][6] They phosphorylate serine/arginine-rich (SR) proteins, which are essential for the proper assembly and function of the spliceosome.[1][6] By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to aberrant RNA splicing, often resulting in exon skipping.[1][7] This disruption of normal splicing induces stress and ultimately leads to the death of cancer cells.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various xenograft models, particularly those for myeloid neoplasms such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[4][7][8]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

This compound Signaling Pathway and Mechanism of Action

This compound exerts its anti-tumor effect by targeting the RNA splicing machinery. The diagram below illustrates the signaling pathway and the mechanism of action of this compound.

CTX_712_Mechanism_of_Action cluster_nucleus Nucleus CLKs CLKs (CLK1, 2, 3, 4) SR_proteins SR Proteins (e.g., SRSF2, SRSF3, SRSF4, SRSF6) CLKs->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly (Recognition of Exons) pSR_proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on Aberrant_mRNA Aberrant mRNA (Exon Skipping) mRNA Mature mRNA pre_mRNA->mRNA Normal Splicing pre_mRNA->Aberrant_mRNA Aberrant Splicing Protein Functional Proteins mRNA->Protein Translation Apoptosis Cancer Cell Apoptosis Aberrant_mRNA->Apoptosis Induces CTX712 This compound CTX712->CLKs Inhibition

Mechanism of action of this compound.

Experimental Protocols

Xenograft Model Establishment and this compound Administration

This protocol outlines the establishment of both CDX and PDX models and the subsequent administration of this compound.

Experimental Workflow:

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Efficacy Assessment Cell_Culture Cancer Cell Culture (e.g., K562, MV-4-11) or PDX Tissue Preparation Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-200 mm³) Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring Tumor Volume and Body Weight Measurement (2-3 times/week) Dosing->Monitoring Endpoint Endpoint Reached (Tumor Size or Time) Monitoring->Endpoint Tissue_Collection Tumor and Tissue Collection Endpoint->Tissue_Collection Analysis Pharmacodynamic and Histological Analysis Tissue_Collection->Analysis

Workflow for in vivo xenograft studies.

Materials:

  • Cancer cell lines (e.g., K562, MV-4-11 for AML) or patient-derived tumor tissue.

  • Immunodeficient mice (e.g., NOD/SCID, NSG).

  • This compound.

  • Vehicle control (e.g., as recommended by the supplier, or a standard vehicle like 0.5% methylcellulose).

  • Matrigel (optional, for CDX).

  • Standard animal husbandry equipment.

  • Calipers for tumor measurement.

Procedure:

  • Cell Line-Derived Xenograft (CDX) Model:

    • Culture selected cancer cell lines (e.g., K562, MV-4-11) according to standard protocols.[7]

    • Harvest cells and resuspend in sterile PBS or culture medium, optionally mixed with Matrigel.

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Patient-Derived Xenograft (PDX) Model:

    • Obtain fresh tumor tissue from consenting patients under ethically approved protocols.

    • Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a volume of approximately 100-200 mm³, randomize mice into treatment and control groups.

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle at the desired concentrations.

    • Administer this compound orally (e.g., by gavage) at doses such as 6.25 mg/kg, 12.5 mg/kg, or 25 mg/kg, once daily or on an alternative schedule based on the study design.[4][7][8]

    • Administer the vehicle to the control group.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.

    • At the endpoint, euthanize mice and collect tumors and other relevant tissues for further analysis.

Data Presentation:

GroupTreatmentDose (mg/kg)Number of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
1Vehicle-10
2This compound6.2510
3This compound12.510
4This compound2510
Western Blot Analysis of Phosphorylated SR Proteins

This protocol is for assessing the pharmacodynamic effects of this compound by measuring the phosphorylation status of its direct targets, the SR proteins.

Procedure:

  • Tumor Lysate Preparation:

    • Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-phospho-SRSF2

      • Anti-SRSF2 (total)

      • Anti-phospho-SRSF3

      • Anti-phospho-SRSF4

      • Anti-phospho-SRSF6

      • Anti-GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Data Presentation:

Treatment Groupp-SRSF2 / Total SRSF2 (relative to Vehicle)p-SRSF3 / Total SRSF3 (relative to Vehicle)p-SRSF4 / Total SRSF4 (relative to Vehicle)p-SRSF6 / Total SRSF6 (relative to Vehicle)
Vehicle1.001.001.001.00
This compound (6.25 mg/kg)
This compound (12.5 mg/kg)
This compound (25 mg/kg)
Immunohistochemistry (IHC) for Biomarker Analysis

IHC can be used to assess the in-situ expression and localization of key proteins within the tumor microenvironment.

Procedure:

  • Tissue Preparation:

    • Fix collected tumor tissues in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm sections and mount on slides.

  • Immunohistochemical Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate-based buffer.

    • Block endogenous peroxidase activity and non-specific binding sites.

    • Incubate with primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis, or antibodies against phosphorylated SR proteins) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Image Analysis:

    • Acquire images using a light microscope.

    • Quantify the staining intensity and the percentage of positive cells using image analysis software.

Data Presentation:

Treatment GroupKi-67 Positive Cells (%) ± SEMCleaved Caspase-3 Positive Cells (%) ± SEM
Vehicle
This compound (6.25 mg/kg)
This compound (12.5 mg/kg)
This compound (25 mg/kg)
RNA Sequencing for Splicing Analysis

RNA sequencing can provide a global view of the splicing alterations induced by this compound.

Procedure:

  • RNA Extraction:

    • Extract total RNA from tumor samples using a suitable kit.

    • Assess RNA quality and quantity.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality RNA samples.

    • Perform paired-end sequencing on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Analyze alternative splicing events, particularly exon skipping, using specialized bioinformatics tools.

    • Correlate the extent of splicing changes with tumor growth inhibition.[7]

Data Presentation:

Treatment GroupTotal Number of Splicing EventsNumber of Exon Skipping EventsKey Genes with Altered Splicing
Vehicle
This compound (12.5 mg/kg)

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound. By combining tumor growth measurements with pharmacodynamic and molecular analyses, researchers can gain a thorough understanding of the anti-tumor activity and mechanism of action of this novel CLK inhibitor. The use of both CDX and PDX models will enhance the translational relevance of the findings.

References

Application Notes and Protocols for RNA Sequencing Analysis of CTX-712 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712 is a first-in-class, orally available, and selective pan-CLK (CDC-like kinase) inhibitor.[1][2] The primary mechanism of action of this compound involves the inhibition of CLK, which in turn suppresses the phosphorylation of serine/arginine-rich (SR) proteins.[1][3][4] These SR proteins are critical components of the spliceosome, and their phosphorylation is essential for normal RNA splicing.[1] By inhibiting this process, this compound induces global alterations in RNA splicing, most notably leading to exon skipping.[3][5][6] This disruption of RNA processing has shown significant anti-leukemic effects, with the degree of splicing alteration correlating with the drug's efficacy.[3][5]

RNA sequencing (RNA-seq) is a powerful and indispensable tool for elucidating the transcriptomic consequences of this compound treatment. It allows for a comprehensive analysis of changes in gene expression and, crucially, a detailed investigation of alterations in RNA splicing patterns. These application notes provide a detailed experimental design, step-by-step protocols, and a bioinformatics workflow for conducting RNA-seq analysis on cells treated with this compound.

Signaling Pathway of this compound

CTX_712_Pathway cluster_0 Cellular Machinery cluster_1 This compound Action CLK CLK Kinase SR_proteins SR Proteins (e.g., SRSF2, SRSF3, SRSF4, SRSF6) CLK->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Protein Synthesis mRNA->Protein CTX_712 This compound CTX_712->CLK Inhibition

Caption: Mechanism of action of this compound, a CLK inhibitor that blocks SR protein phosphorylation.

Experimental Design

A well-structured experimental design is paramount for obtaining high-quality and interpretable RNA-seq data.

Cell Line Selection: Myeloid leukemia cell lines are particularly relevant for studying the effects of this compound.

Cell LineDescription
K562 Human myelogenous leukemia cell line.[5][7]
MV-4-11 Human AML cell line with an MLL rearrangement.[5]
Primary AML cells Patient-derived acute myeloid leukemia cells.[3][5]

Controls:

  • Vehicle Control: Cells treated with the same volume of the drug solvent (e.g., DMSO) as the experimental group. This is crucial to distinguish the effects of this compound from those of the solvent.

  • Untreated Control: Cells cultured under normal conditions without any treatment.

Treatment Conditions:

  • Dose-Response: It is recommended to perform a dose-response study to identify the optimal concentration of this compound for the chosen cell line. A common starting point is in the range of 0.036 µM to 0.15 µM, as indicated by IC50 values in some cell lines.[5]

  • Time-Course: A time-course experiment (e.g., 6, 12, 24, 48 hours) can provide valuable insights into the kinetics of the transcriptomic response to this compound.

Replicates: A minimum of three biological replicates for each condition is essential for robust statistical analysis of differential gene expression and splicing.[8]

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Culture the selected cell line in the appropriate medium and conditions until they reach the desired confluence (typically 70-80%).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the predetermined duration of the experiment.

  • Harvest the cells for RNA extraction.

2. RNA Extraction

High-quality RNA is critical for successful RNA-seq.

  • Pellet suspension cells by centrifugation. For adherent cells, detach them using a suitable method.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

  • Perform an on-column DNase digestion or treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

3. RNA Quality Control

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Look for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.

  • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation). An RNA Integrity Number (RIN) of 8 or higher is recommended for optimal results.

4. Library Preparation and Sequencing

  • Prepare RNA-seq libraries from high-quality total RNA (typically 100 ng to 1 µg) using a stranded mRNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

  • Enrich for polyadenylated mRNAs using oligo(dT) magnetic beads.

  • Fragment the enriched mRNA.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second strand of cDNA, incorporating dUTP to maintain strand information.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library using PCR.

  • Assess the quality and quantity of the prepared libraries using an automated electrophoresis system.

  • Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq, NextSeq) to a recommended depth of at least 20-30 million paired-end reads per sample for differential gene expression analysis.[8][9]

Bioinformatics Analysis Workflow

A robust bioinformatics pipeline is essential for extracting meaningful biological insights from the RNA-seq data.

RNA_Seq_Workflow cluster_exp Experimental Phase cluster_bio Bioinformatics Analysis Cell_Treatment Cell Treatment with this compound RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC_Raw Quality Control (FastQC) Sequencing->QC_Raw Alignment Read Alignment (STAR) QC_Raw->Alignment Quantification Quantification Alignment->Quantification Diff_Exp Differential Gene Expression (DESeq2) Quantification->Diff_Exp Splicing_Analysis Alternative Splicing Analysis (rMATS) Quantification->Splicing_Analysis Functional_Analysis Functional Annotation & Pathway Analysis Diff_Exp->Functional_Analysis Splicing_Analysis->Functional_Analysis

Caption: A comprehensive workflow for RNA sequencing analysis of this compound treated cells.

1. Quality Control of Raw Reads

  • Tool: FastQC

  • Purpose: Assess the quality of the raw sequencing reads. Check for per-base quality scores, GC content, sequence duplication levels, and adapter contamination.

  • Action: Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt if necessary.

2. Read Alignment

  • Tool: STAR (Spliced Transcripts Alignment to a Reference)

  • Purpose: Align the high-quality reads to a reference genome. STAR is a fast and accurate aligner that is well-suited for RNA-seq data.

  • Output: BAM files containing the aligned reads.

3. Quantification

  • Tool: featureCounts or HTSeq

  • Purpose: Count the number of reads that map to each gene or exon. This generates a count matrix that will be used for downstream analysis.

4. Differential Gene Expression Analysis

  • Tool: DESeq2 or edgeR

  • Purpose: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the control group. These tools normalize the count data and perform statistical testing.

  • Key Metrics: Log2 fold change, p-value, and adjusted p-value (FDR).

5. Alternative Splicing Analysis

  • Tool: rMATS (replicate Multivariate Analysis of Transcript Splicing)

  • Purpose: Given the mechanism of this compound, this is a critical step. rMATS can detect and quantify different types of alternative splicing events from RNA-seq data, including skipped exons (SE), alternative 5' and 3' splice sites (A5SS, A3SS), mutually exclusive exons (MXE), and retained introns (RI).

  • Output: Identification and statistical analysis of differentially spliced events between this compound treated and control samples.

6. Functional Annotation and Pathway Analysis

  • Tools: DAVID, Metascape, or Gene Set Enrichment Analysis (GSEA)

  • Purpose: To understand the biological implications of the differentially expressed genes and genes with altered splicing. These tools identify enriched biological pathways, Gene Ontology (GO) terms, and other functional categories.

Data Presentation

Summarize the key findings in clear and concise tables.

Table 1: Summary of Differentially Expressed Genes

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
Gene A2.51.2e-82.5e-7
Gene B-1.83.4e-65.1e-5
............

Table 2: Summary of Significant Alternative Splicing Events

Gene SymbolSplicing Event TypeInclusion Level Differencep-valueFDR
Gene CSkipped Exon (SE)-0.452.1e-54.3e-4
Gene DRetained Intron (RI)0.325.6e-47.8e-3
...............

These detailed application notes and protocols provide a comprehensive framework for researchers to successfully perform and analyze RNA sequencing experiments on this compound treated cells, enabling a deeper understanding of its molecular effects and facilitating further drug development.

References

CTX-712 solubility and preparation for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable, and selective small molecule inhibitor of CDC2-like kinases (CLKs).[1][2][3][4][5][6] CLKs are key regulators of the RNA splicing process, which is crucial for cell growth and survival.[3][5] By inhibiting CLK, this compound modulates RNA splicing, leading to the suppression of tumor-associated gene expression and inhibition of tumor cell proliferation.[1] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for various malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and solid tumors.[1][2][7][8]

This document provides detailed information on the solubility of this compound and protocols for its preparation and use in common laboratory experiments.

Physicochemical Properties and Solubility

This compound is a white to off-white solid with the following properties:

PropertyValue
Molecular Formula C₁₉H₁₇FN₈O₂
Molecular Weight 408.39 g/mol
CAS Number 2144751-78-8

Solubility Data:

The solubility of this compound in various solvents is summarized below. It is important to note that for some solvents, heating and/or sonication may be required to achieve complete dissolution.[9] The hygroscopic nature of DMSO can significantly impact solubility, and it is recommended to use a newly opened container.[9]

SolventConcentrationRemarks
DMSO25 mg/mL (61.22 mM)Ultrasonic treatment is necessary.[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.12 mM)Clear solution.[9]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.12 mM)Clear solution.[9]

Preparation of this compound for Laboratory Use

Stock Solution Preparation (In Vitro Use)

For in vitro experiments, a stock solution of this compound is typically prepared in DMSO.

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 25 mg/mL.

  • Vortex the solution thoroughly.

  • Place the tube in an ultrasonic water bath until the solid is completely dissolved.

  • Centrifuge the solution briefly to pellet any undissolved particles.

  • Carefully transfer the clear supernatant to a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

Stock solutions of this compound in DMSO should be stored under the following conditions:

  • -80°C for up to 6 months.[9]

  • -20°C for up to 1 month.[9]

Solutions should be stored in sealed containers, protected from moisture and light.[9]

Working Solution Preparation (In Vivo Use)

For in vivo studies, this compound is typically formulated in a vehicle suitable for oral administration. It is recommended to prepare the working solution fresh on the day of use.[9]

Protocol for a 1 mL Working Solution:

This protocol is an example and may need to be adjusted based on the desired final concentration and dosing volume.

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.[9]

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[9] For animal studies, it is advisable to keep the final concentration of DMSO below 2%, especially if the animals are weak.[9]

Mechanism of Action: CLK Inhibition and Splicing Modulation

This compound is a pan-CLK inhibitor, targeting CLK1, CLK2, CLK3, and CLK4.[1][10] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][9][11] Phosphorylated SR proteins are essential for the assembly of the spliceosome and the accurate recognition of exons.[2][11]

By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins.[1][9] This leads to alterations in splicing patterns, often resulting in exon skipping and the generation of aberrant RNA transcripts.[2][12] The accumulation of these mis-spliced RNAs can induce cellular stress and ultimately lead to the inhibition of cancer cell proliferation and induction of apoptosis.[11][13]

CTX712_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CTX712 This compound CLK CLK Kinase CTX712->CLK Inhibition SR_protein SR Protein (unphosphorylated) CLK->SR_protein Phosphorylation pSR_protein Phosphorylated SR Protein Spliceosome Spliceosome Assembly pSR_protein->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on aberrant_mRNA Aberrant Splicing (Exon Skipping) Spliceosome->aberrant_mRNA Inhibited Splicing mRNA Correctly Spliced mRNA pre_mRNA->mRNA Correct Splicing Protein Functional Protein mRNA->Protein Translation Cell_Effects Inhibition of Proliferation, Apoptosis aberrant_mRNA->Cell_Effects Leads to

Figure 1: Mechanism of action of this compound.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562, MV-4-11)[7][9][12]

  • Complete cell culture medium

  • This compound stock solution (25 mg/mL in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of Phosphorylated SR Proteins

This protocol outlines the procedure to detect the inhibition of SR protein phosphorylation by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SR protein, anti-total SR protein, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Plate cells and treat with various concentrations of this compound for a specified time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated SR protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SR protein and a loading control like GAPDH.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) in sterile PBS, with or without Matrigel, into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 6.25-50 mg/kg) or vehicle control orally according to the desired schedule (e.g., twice daily, twice a week).[7][9][10]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection (e.g., K562, MV-4-11) Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (p-SR Protein Levels) Cell_Culture->Western_Blot Xenograft_Model Xenograft Model Establishment Proliferation_Assay->Xenograft_Model Inform Dosing Western_Blot->Xenograft_Model Confirm MoA Treatment This compound Treatment (Oral Gavage) Xenograft_Model->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy_Assessment

Figure 2: Experimental workflow for this compound evaluation.

References

Application of CTX-712 in AML Patient-Derived Xenografts: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of CTX-712, a first-in-class inhibitor of CDC2-like kinase (CLK), in acute myeloid leukemia (AML) patient-derived xenograft (PDX) models. This document includes detailed experimental protocols, a summary of efficacy data, and visualizations of the underlying biological pathways and experimental procedures to guide researchers in evaluating this novel therapeutic agent.

Introduction

Acute myeloid leukemia (AML) is a heterogeneous hematologic malignancy with a generally poor prognosis, highlighting the urgent need for novel therapeutic strategies. Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, have emerged as a critical platform for preclinical drug evaluation as they closely recapitulate the genetic and phenotypic diversity of human AML.

This compound is an orally bioavailable small molecule that selectively inhibits the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4).[1][2][3] CLK kinases play a crucial role in the regulation of RNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][4] By inhibiting CLK, this compound disrupts normal RNA splicing, leading to an accumulation of aberrant RNA transcripts and inducing cell death in cancer cells, particularly those with pre-existing vulnerabilities in the RNA splicing machinery, such as those harboring mutations in splicing factor genes (e.g., SRSF2, SF3B1, U2AF1).[2][3] Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in AML PDX models, supporting its ongoing clinical development.[5][6][7]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by targeting the RNA splicing process. CLK kinases phosphorylate SR proteins, which are essential for the proper recognition of exons and the assembly of the spliceosome. Inhibition of CLK by this compound leads to the hypo-phosphorylation of SR proteins, resulting in global alterations in RNA splicing, predominantly exon skipping.[8] This disruption of normal gene expression induces "RNA deregulation stress," which can trigger apoptosis and cell death in cancer cells.[9]

cluster_nucleus Nucleus CTX712 This compound CLK CLK Kinase (CLK1/2/3/4) CTX712->CLK Inhibition SR SR Proteins CLK->SR Phosphorylation Aberrant_Splicing Aberrant Splicing (Exon Skipping) SR_P Phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_P->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Normal Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Apoptosis Cell Death (Apoptosis) Aberrant_Splicing->Apoptosis Induces

Caption: this compound inhibits CLK, leading to aberrant RNA splicing and apoptosis.

Efficacy of this compound in AML PDX Models

Preclinical studies have evaluated the efficacy of this compound in various AML PDX models, demonstrating significant anti-tumor activity, particularly in models with splicing factor mutations. The following table summarizes the key quantitative data from these studies.

PDX Model IDRelevant MutationsTreatmentKey FindingsReference
PDX #1 SRSF2 P95HThis compound (6.25, 12.5, 25 mg/kg)Dose-dependent tumor growth inhibition. At 25 mg/kg, tumors were almost completely eradicated.[3]
SF3B1-mutant SF3B1 K700EThis compound (6.25, 12.5, 25 mg/kg)Significant tumor growth suppression. T/C ratios of 21.8, 3.1, and <0 for increasing doses.[3]
U2AF1-mutant U2AF1 mutationThis compoundIncreased survival rate compared to vehicle control.[3]
SF3B1-wildtype Wild-type SF3B1This compound (6.25, 12.5, 25 mg/kg)Moderate tumor growth inhibition. T/C ratios of 61.5, 18.5, and <0 for increasing doses.[3]

T/C Ratio: Treatment vs. Control tumor volume ratio.

Experimental Protocols

The following protocols provide a framework for conducting preclinical efficacy studies of this compound in AML PDX models.

Protocol 1: Establishment of AML Patient-Derived Xenografts

This protocol outlines the key steps for establishing AML PDX models from patient samples.

  • Animal Models: Immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or similar strains, are recommended to support the engraftment of human hematopoietic cells.[8][10]

  • Patient Sample Preparation:

    • Thaw cryopreserved primary AML patient mononuclear cells in a 37°C water bath.

    • Gently transfer the cells to a larger volume of pre-warmed RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS).

    • Centrifuge the cell suspension at 300 x g for 7 minutes.

    • Resuspend the cell pellet in sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • Perform a viable cell count using Trypan blue exclusion.

  • Cell Injection:

    • Inject 1-5 x 106 viable AML cells in a volume of 100-200 µL per mouse via tail vein injection.[11]

  • Engraftment Monitoring:

    • Beginning 3-4 weeks post-injection, monitor the engraftment of human AML cells in the peripheral blood weekly.[10]

    • Collect a small volume of peripheral blood (20-50 µL) from the tail vein into EDTA-coated tubes.

    • Perform red blood cell lysis.

    • Stain the cells with fluorescently conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).

    • Analyze by flow cytometry to determine the percentage of hCD45+ cells. Engraftment is typically considered successful when hCD45+ cells constitute >1% of the total mononuclear cells.

PatientSample AML Patient Sample CellPrep Cell Preparation (Thaw, Wash, Count) PatientSample->CellPrep Injection Tail Vein Injection (1-5x10^6 cells/mouse) CellPrep->Injection Mouse Immunodeficient Mouse (e.g., NSG) Injection->Mouse Monitoring Engraftment Monitoring (Peripheral Blood Flow Cytometry for hCD45+) Mouse->Monitoring 3-4 weeks post-injection PDX_Established Established AML PDX Model Monitoring->PDX_Established hCD45+ > 1%

Caption: Workflow for the establishment of AML patient-derived xenografts.
Protocol 2: In Vivo Efficacy Study of this compound

This protocol describes a typical in vivo efficacy study once AML PDX models are established.

  • Study Groups:

    • Once the percentage of hCD45+ cells in the peripheral blood reaches the desired level (e.g., 1-5%), randomize the mice into treatment and control groups.

    • Include a vehicle control group and one or more this compound treatment groups at different dose levels (e.g., 6.25, 12.5, 25 mg/kg).

  • This compound Formulation and Administration:

    • This compound is an orally available compound.[1]

    • Prepare a formulation of this compound in a suitable vehicle, such as 0.5% methylcellulose (B11928114) in sterile water.

    • Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., once daily).

  • Monitoring of Treatment Efficacy:

    • Monitor the percentage of hCD45+ cells in the peripheral blood weekly or bi-weekly to assess the leukemic burden.

    • Monitor animal health, including body weight and clinical signs of disease, at least twice weekly.

    • For subcutaneous tumor models, measure tumor volume with calipers 2-3 times per week.

  • Endpoint Analysis:

    • The study may be terminated when the disease burden in the control group reaches a predetermined endpoint or at a fixed time point.

    • At the end of the study, euthanize the mice and collect tissues for analysis, including bone marrow, spleen, and peripheral blood.

    • Determine the final leukemic burden in these tissues by flow cytometry for hCD45+ cells.

    • Analyze survival data using Kaplan-Meier curves.

Conclusion

This compound represents a promising therapeutic agent for AML, particularly for patients with mutations in splicing factor genes. The use of well-characterized AML PDX models is essential for the continued preclinical evaluation of this compound, both as a monotherapy and in combination with other agents. The protocols and data presented in these application notes provide a valuable resource for researchers working to advance this novel therapy toward clinical application.

References

Application Notes: Methods for Evaluating Apoptosis Induction by CTX-712

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1][2][3] Its dysregulation is a hallmark of many diseases, including cancer, where malignant cells evade this natural death process.[4][5] Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development.[1][6]

CTX-712 is a novel, orally available, first-in-class pan-CLK (CDC-like kinase) inhibitor.[7][8][9] CLK proteins are key regulators of mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[7][10] By inhibiting CLK, this compound induces aberrant RNA splicing, leading to excessive RNA deregulation stress and subsequent cancer cell death.[7][10][11] Preclinical studies have demonstrated that this compound induces apoptosis and exhibits anti-tumor effects both in vitro and in vivo.[7][8][9][10]

These application notes provide a comprehensive overview of established methodologies to characterize and quantify the pro-apoptotic effects of this compound in cancer cell lines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to robustly assess the compound's mechanism of action.

Overview of Apoptosis Signaling

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death.[1]

Given that many cellular stressors, including those induced by splicing modulation, converge on the intrinsic pathway, this is a key area of investigation for this compound. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][4][12] This family includes anti-apoptotic members (like Bcl-2, Bcl-xL) and pro-apoptotic members (like Bax, Bak, and BH3-only proteins).[1][12] The balance between these factions determines the cell's fate.[1][4] Anti-apoptotic proteins sequester pro-apoptotic members, preventing them from permeabilizing the mitochondrial outer membrane.[1][2][12] Upon receiving an apoptotic stimulus, this balance shifts, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.[1][2][4][12]

G cluster_0 Mitochondrion Mito Mitochondrial Matrix CytoC_Mito Cytochrome c CytoC_Cyto Cytochrome c CytoC_Mito->CytoC_Cyto release CTX This compound Splicing Aberrant Splicing Stress CTX->Splicing BH3 BH3-only proteins (e.g., Bim, Puma) Splicing->BH3 activates Bcl2 Anti-apoptotic Bcl-2 / Bcl-xL BH3->Bcl2 inhibits Bax Pro-apoptotic Bax / Bak BH3->Bax activates Bcl2->Bax inhibits MOMP MOMP Bax->MOMP Apoptosome Apoptosome CytoC_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 cleavage Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Active Caspase-3 aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis cleavage Substrates Cellular Substrates (e.g., PARP)

Caption: Intrinsic pathway of apoptosis activated by this compound.

Experimental Workflow for Apoptosis Assessment

G cluster_assays Apoptosis Assays start Seed Cancer Cells in Multi-well Plates treat Treat with Vehicle and Varying Concentrations of this compound start->treat incubate Incubate for Defined Time Points (e.g., 24, 48, 72 hours) treat->incubate annexin Annexin V / PI Staining (Flow Cytometry) incubate->annexin caspase Caspase-Glo® 3/7 Assay (Luminescence) incubate->caspase mmp MMP Assay (JC-1) (Flow Cytometry/Microscopy) incubate->mmp wb Western Blot Analysis (Protein Expression) incubate->wb analysis Data Analysis & Interpretation annexin->analysis caspase->analysis mmp->analysis wb->analysis conclusion Conclusion on Apoptotic Induction analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

Section 1: Detection of Phosphatidylserine (B164497) Externalization

Principle: Annexin V/Propidium Iodide (PI) Staining

In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to detect early apoptotic cells.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16] Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.[16][17]

Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Preparation: Seed cells at a density of 0.5-1.0 x 10⁶ cells/mL in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with vehicle control and a dose range of this compound (e.g., 10 nM - 1 µM) for 24-72 hours. Include a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells from each condition.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[15] Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS.[15][16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[16][18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to each 100 µL cell suspension.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][18]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16][18] Analyze the samples immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only controls for setting compensation and gates.

Data Presentation
Treatment GroupConcentrationViable Cells (%) (Q3: AnnV-/PI-)Early Apoptotic (%) (Q4: AnnV+/PI-)Late Apoptotic/Necrotic (%) (Q2: AnnV+/PI+)
Vehicle Control0 µM
This compound0.01 µM
This compound0.1 µM
This compound1 µM
Positive ControlVaries

Section 2: Measurement of Caspase Activity

Principle: Caspase-Glo® 3/7 Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[19] The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous method to measure their combined activity.[19][20] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[20][21] After cell lysis, active caspases cleave the substrate, releasing a substrate for luciferase, which generates a "glow-type" luminescent signal proportional to the amount of caspase activity.[19][20][21]

Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of medium in a white-walled 96-well plate.

  • Treatment: After overnight incubation, treat cells with vehicle and varying concentrations of this compound.

  • Incubation: Incubate for the desired time period (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[19][22]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.[22] Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[20][22]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[21] Incubate at room temperature for 1-3 hours to stabilize the luminescent signal.[19]

  • Measurement: Measure luminescence using a plate-reading luminometer.

Data Presentation
Treatment GroupConcentration (µM)Luminescence (RLU)Fold Change vs. ControlStandard Deviation
Vehicle Control01.0
This compound0.01
This compound0.1
This compound1

Section 3: Analysis of Apoptosis-Related Proteins

Principle: Western Blot Analysis

Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[6][23] This technique is crucial for examining changes in the expression levels of key apoptosis-regulating proteins.[13][23] Analysis should focus on Bcl-2 family members (e.g., Bcl-2, Bax) and caspase cleavage products (e.g., cleaved Caspase-3, cleaved PARP). A decrease in the anti-apoptotic Bcl-2 and an increase in cleaved, active forms of Caspase-3 and its substrate PARP are strong indicators of apoptosis.[6][24][25]

Protocol: Western Blotting
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[24]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[6][24]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][24]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[24] Quantify band intensity using densitometry software.

Data Presentation
Protein TargetTreatment (this compound Conc.)Fold Change in Expression (Normalized to Loading Control)
Bcl-20 µM1.0
0.1 µM
1 µM
Bax0 µM1.0
0.1 µM
1 µM
Cleaved Caspase-30 µM1.0
0.1 µM
1 µM
Cleaved PARP0 µM1.0
0.1 µM
1 µM

Section 4: Assessment of Mitochondrial Integrity

Principle: Mitochondrial Membrane Potential (MMP) Assay

The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway, occurring before caspase activation.[13][26] The JC-1 dye is a lipophilic, cationic probe used to measure ΔΨm.[26][27] In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, emitting red fluorescence.[26][27] When ΔΨm collapses in apoptotic cells, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[26][27] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[26]

Protocol: JC-1 Staining
  • Cell Preparation and Treatment: Seed and treat cells with this compound as described in previous protocols. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[26][28]

  • Staining: After treatment, harvest the cells and resuspend them in warm medium at ~1 x 10⁶ cells/mL.[28] Add JC-1 dye to a final concentration of 2 µM.[26][28]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[28][29]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes.[26][29] Discard the supernatant and wash the cells once with warm PBS or assay buffer.[26][28]

  • Analysis: Resuspend the cell pellet in 500 µL of PBS or assay buffer. Analyze immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). Alternatively, visualize cells using a fluorescence microscope.[26]

Data Presentation
Treatment GroupConcentration (µM)Healthy Cells (%) (High Red Fluorescence)Apoptotic Cells (%) (High Green Fluorescence)
Vehicle Control0
This compound0.01
This compound0.1
This compound1
CCCP (Positive Control)50

References

Application Notes and Protocols for CTX-712 Administration in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally available, and highly selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1][2] By inhibiting CLK, this compound modulates RNA splicing, a critical process in gene expression, leading to anti-proliferative activity in various cancer models.[1][2] These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models, focusing on the oral route of administration, which has been consistently utilized in in vivo efficacy studies. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies with this compound.

Mechanism of Action: Targeting RNA Splicing

This compound exerts its anti-tumor effects by inhibiting CLK, a key regulator of RNA splicing. This inhibition prevents the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for the proper recognition of splice sites during pre-mRNA processing. The disruption of this process leads to global alterations in RNA splicing, including exon skipping, which can result in the production of non-functional proteins or trigger apoptosis in cancer cells.

cluster_nucleus Cell Nucleus CTX712 This compound CLK CLK Kinase CTX712->CLK Inhibition Altered_Splicing Altered Splicing (Exon Skipping) CTX712->Altered_Splicing SR_proteins SR Proteins CLK->SR_proteins Phosphorylation SR_proteins_p Phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_proteins_p->Spliceosome Promotes SR_proteins->SR_proteins_p pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA pre_mRNA->mRNA Splicing Apoptosis Apoptosis Altered_Splicing->Apoptosis

Caption: this compound inhibits CLK, leading to altered RNA splicing and apoptosis.

Preclinical Administration of this compound: Oral Route

In all documented preclinical studies, this compound has been administered orally to animal models, primarily mice. This route has demonstrated good bioavailability and significant anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.

Experimental Protocols

Two primary methods for oral administration of this compound in mice have been identified: oral gavage and voluntary administration using a medicated gel.

Protocol 1: Oral Gavage

Oral gavage ensures precise dosing and is a standard method for administering compounds in preclinical studies.

Materials:

  • This compound (Rogocekib)

  • Vehicle (Note: The specific vehicle for this compound is not consistently reported in the literature. A common vehicle for similar small molecules is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture such as 10% Solutol HS-15 / 90% PEG 600. It is crucial to perform formulation development to ensure stability and appropriate delivery of this compound.)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Balance and weighing supplies

  • Mortar and pestle (if starting with solid compound)

  • Vortex mixer and/or sonicator

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

    • If using a suspension, finely grind the this compound powder using a mortar and pestle.

    • Gradually add the vehicle to the powder while triturating to create a uniform suspension.

    • Use a vortex mixer or sonicator to ensure homogeneity. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the exact volume of the formulation to be administered.

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the appropriate volume of the this compound formulation into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Monitor the animal briefly after dosing to ensure no adverse effects.

Protocol 2: Medicated Gel Formulation (for repeated dosing)

This method is less stressful for the animals with repeated administration and relies on voluntary consumption. Medigel® Sucralose is a commercially available vehicle suitable for this purpose.

Materials:

  • This compound (Rogocekib)

  • Medigel® Sucralose

  • Heating apparatus (e.g., water bath or microwave)

  • Molds or petri dishes for the gel

  • Spatula or stirring rod

Procedure:

  • Medicated Gel Preparation:

    • Calculate the total amount of this compound and Medigel® Sucralose needed for the study duration and number of animals. The concentration of this compound in the gel should be calculated based on the average daily consumption of the gel by the mice to achieve the target dose in mg/kg.

    • Gently heat the Medigel® Sucralose until it becomes liquid, following the manufacturer's instructions.

    • Disperse the calculated amount of this compound into the liquefied gel and mix thoroughly to ensure a homogenous mixture.

    • Pour the medicated gel into molds or petri dishes and allow it to cool and solidify at room temperature.

  • Administration:

    • Replace the animals' standard water source with the prepared medicated gel.

    • Measure the consumption of the medicated gel daily to monitor the actual dose received by each animal.

    • Prepare fresh medicated gel as needed, typically every 1-3 days, to ensure stability and palatability.

Data Presentation: Summary of In Vivo Efficacy Studies

The following tables summarize the quantitative data from key preclinical studies of orally administered this compound.

Table 1: Anti-Tumor Efficacy of this compound in Myeloid Neoplasm Models

Animal ModelAdministration RouteDosage (mg/kg)Dosing ScheduleKey Findings
SRSF2-mutant AML PDXOral6.25, 12.5Not specifiedSignificant, dose-dependent tumor growth inhibition. At 12.5 mg/kg, 4 out of 5 mice achieved complete remission.[3]
AML PDX models (various mutations)Oral6.25, 12.5Not specifiedShowed anti-tumor effect in 4 out of 5 PDX models.[3] In one model, the high dose led to complete remission. In another, it achieved partial remission.[3]
Myelodysplastic syndromes (MDS) and Acute Myeloid Leukemia (AML) mouse modelsOral6.25, 12.5Two weeksReduced tumor size and increased survival rates.[4]

Table 2: Anti-Tumor Efficacy of this compound in Other Cancer Models

Animal ModelAdministration RouteDosage (mg/kg)Dosing ScheduleKey Findings
Lung Cancer NCI-H1048 xenograftOralNot specifiedNot specifiedPotent in vivo antitumor activity.[5]
SF3B1-mutant xenograftsOral6.25, 12.5, 25Not specifiedDose-dependent tumor growth inhibition.[6]
SRSF2-mutant xenograftsOral6.25, 12.5, 25Not specifiedDose-dependent tumor growth inhibition, with the 12.5 and 25 mg/kg doses leading to tumor regression.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating the efficacy of this compound in a preclinical xenograft model and the logical relationship between different experimental arms.

cluster_workflow In Vivo Efficacy Study Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Initiation randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint (e.g., tumor size, survival) monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis end End analysis->end

Caption: A typical workflow for a preclinical in vivo efficacy study.

cluster_groups Experimental Groups Xenograft_Model Tumor-Bearing Animal Model Vehicle Vehicle Control Xenograft_Model->Vehicle CTX712_Low This compound (Low Dose) Xenograft_Model->CTX712_Low CTX712_High This compound (High Dose) Xenograft_Model->CTX712_High

Caption: Logical relationship between experimental groups in a dose-response study.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the spliceosome. Preclinical studies have consistently demonstrated its efficacy when administered orally in various animal models of hematologic malignancies and solid tumors. The provided protocols for oral gavage and medicated gel administration, along with the summarized efficacy data, offer a valuable resource for researchers planning to investigate this compound in a preclinical setting. Further investigation into the optimal formulation and dosing schedule for different cancer types is warranted to advance the clinical development of this novel therapeutic.

References

Application Notes and Protocols: Elucidating CTX-712 Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712 is a pioneering, orally bioavailable, first-in-class inhibitor of CDC-like kinase (CLK), a key regulator of RNA splicing.[1][2] By inhibiting the phosphorylation of serine/arginine-rich (SR) proteins, this compound induces widespread aberrant RNA splicing, leading to cancer cell death.[1][3] This novel mechanism of action has shown promise in preclinical models and early-phase clinical trials, particularly for hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[4][5][6][7] However, as with most targeted therapies, the development of drug resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the genetic basis of resistance to this compound is paramount for patient stratification, the development of combination therapies, and the design of next-generation CLK inhibitors.

This document provides a comprehensive guide for utilizing the powerful CRISPR-Cas9 genome editing technology to systematically identify and validate genes that, when lost, confer resistance to this compound.

Principle of the CRISPR-Cas9 Screen

Genome-wide CRISPR-Cas9 loss-of-function screens are a robust and unbiased method for identifying genes that modulate drug sensitivity.[8][9] The core principle involves introducing a pooled library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cancer cells. This population is then cultured in the presence of the drug of interest (in this case, this compound). Cells that acquire a gene knockout conferring resistance will survive and proliferate, while sensitive cells will be eliminated. By using next-generation sequencing to quantify the abundance of sgRNAs in the surviving population compared to a control population, we can identify the genes whose inactivation leads to a fitness advantage in the presence of this compound.

Data Presentation: Hypothetical Screening and Validation Results

Effective data presentation is crucial for interpreting the results of a CRISPR-Cas9 screen. The following tables represent hypothetical data from a genome-wide screen and subsequent validation experiments.

Table 1: Top Candidate Genes from a Genome-Wide CRISPR-Cas9 Screen for this compound Resistance

Gene SymbolGene DescriptionEnrichment Score (log2 Fold Change)p-value
GENE-AE3 Ubiquitin Ligase8.21.5 x 10-8
GENE-BSplicing Factor7.53.2 x 10-7
GENE-CKinase6.89.1 x 10-7
GENE-DMembrane Transporter6.14.5 x 10-6
GENE-EApoptosis Regulator5.78.8 x 10-6

Table 2: Validation of Candidate Genes by Individual Knockout and IC50 Shift

Gene KnockoutCell LineParental IC50 (nM)Knockout IC50 (nM)Fold Change in IC50
Non-targeting ControlAML-X15171.1
GENE-AAML-X151258.3
GENE-BAML-X15986.5
Non-targeting ControlMDS-Y25220.9
GENE-AMDS-Y251807.2
GENE-BMDS-Y251455.8

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Pooled Screen for this compound Resistance

This protocol outlines the key steps for performing a pooled, loss-of-function CRISPR-Cas9 screen.

1. Cell Line Preparation and Lentivirus Production:

  • Select a cancer cell line sensitive to this compound. The choice of cell line should be relevant to the clinical indication of this compound (e.g., an AML or MDS cell line).

  • Generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection. Ensure high Cas9 activity using a validated assay.

  • Amplify and package a genome-wide sgRNA library (e.g., GeCKO, TKOv3) into lentiviral particles. Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

2. Lentiviral Transduction of sgRNA Library:

  • Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

  • Maintain a sufficient number of cells throughout the experiment to ensure adequate library representation (at least 500 cells per sgRNA in the library).

  • After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin) until a non-transduced control plate shows complete cell death.

3. This compound Drug Selection:

  • Prior to the screen, determine the IC80-IC90 concentration of this compound for the chosen cell line.

  • Split the transduced cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the predetermined concentration of this compound).

  • Culture the cells for 14-21 days, passaging as needed while maintaining high library representation. Replenish the media with fresh this compound or vehicle at each passage.

  • Collect cell pellets from the initial transduced population (T0), the final vehicle-treated population, and the final this compound-treated population.

4. Genomic DNA Extraction, PCR, and Next-Generation Sequencing:

  • Extract genomic DNA from the collected cell pellets.

  • Amplify the integrated sgRNA sequences using PCR with primers specific to the library backbone.

  • Perform next-generation sequencing on the PCR amplicons to determine the read counts for each sgRNA in each sample. Aim for a read depth of at least 200-500 reads per sgRNA.

5. Bioinformatic Analysis:

  • Align sequencing reads to the sgRNA library reference to obtain read counts.

  • Normalize the read counts across all samples.

  • Identify enriched sgRNAs in the this compound-treated population compared to the control population using statistical packages like MAGeCK. Genes with multiple highly-enriched sgRNAs are considered top candidates.

Protocol 2: Validation of Candidate Resistance Genes

This protocol describes the validation of individual candidate genes identified from the primary screen.

1. Generation of Single-Gene Knockout Cell Lines:

  • Design 2-3 high-efficiency sgRNAs targeting the coding sequence of each candidate gene.

  • Clone these sgRNAs into a lentiviral vector.

  • Transduce the parental Cas9-expressing cell line with each individual sgRNA lentivirus.

  • Select for transduced cells and expand the knockout cell pools.

  • Confirm successful gene knockout at the protein level by Western blot or at the genomic level by Sanger sequencing and TIDE analysis.

2. IC50 Determination:

  • Plate the parental cell line, a non-targeting control cell line, and the individual gene knockout cell lines in 96-well plates.

  • Treat the cells with a range of this compound concentrations for 72-96 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Calculate the IC50 value for each cell line. A significant increase in the IC50 for a knockout line compared to the control indicates that the loss of that gene confers resistance to this compound.

Visualizations: Pathways and Workflows

CTX_712_Mechanism_of_Action cluster_nucleus Nucleus CTX712 This compound CLK CLK Kinase CTX712->CLK Inhibits SR_Proteins SR Proteins (unphosphorylated) CLK->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Normal Splicing (Mature mRNA) pre_mRNA->mRNA Normal Conditions aberrant_mRNA Aberrant Splicing (e.g., Exon Skipping) pre_mRNA->aberrant_mRNA With this compound Apoptosis Cancer Cell Apoptosis aberrant_mRNA->Apoptosis Leads to

Caption: Mechanism of action of this compound in inducing aberrant splicing.

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_selection Selection cluster_analysis Analysis A Cas9-expressing Cancer Cell Line C Transduction (MOI < 0.5) A->C B Lentiviral sgRNA Library B->C D Antibiotic Selection (e.g., Puromycin) C->D E Split Population D->E F Control Arm (Vehicle) E->F G Treatment Arm (this compound) E->G H Culture for 14-21 days F->H G->H I Genomic DNA Extraction H->I J NGS of sgRNA Cassettes I->J K Bioinformatic Analysis (Identify Enriched sgRNAs) J->K

Caption: Workflow for a genome-wide CRISPR-Cas9 resistance screen.

Validation_Logic Start Identify Candidate Gene from Primary Screen Knockout Generate Single-Gene Knockout Cell Line Start->Knockout ConfirmKO Confirm Protein/DNA Level Knockout Knockout->ConfirmKO IC50 Determine IC50 Shift vs. Control ConfirmKO->IC50 Decision Significant IC50 Increase? IC50->Decision Validated Resistance Gene Validated Decision->Validated Yes NotValidated Not a Resistance Gene Decision->NotValidated No

Caption: Logical workflow for validating candidate resistance genes.

References

Application Notes and Protocols for Determining CTX-712 Sensitivity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally available, and selective small molecule inhibitor of the CDC2-like kinase (CLK) family.[1][2][3] By inhibiting CLK, this compound modulates the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the regulation of RNA splicing.[1][2] This disruption of the normal splicing process leads to an accumulation of aberrant RNA, inducing significant stress on cancer cells and ultimately resulting in their death.[4][5] Preclinical and clinical studies have demonstrated the potent anti-proliferative and anti-tumor activity of this compound in various cancer models, including hematological malignancies and solid tumors.[6][7][8]

These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound using three common cell viability assays: MTT, MTS, and CellTiter-Glo®.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by targeting the CLK signaling pathway, a key regulator of mRNA splicing.

CTX_712_Pathway cluster_splicing Splicing Regulation CTX712 This compound (Rogocekib) CLK CLK (CDC2-like Kinase) CTX712->CLK inhibits SR_Proteins_P Phosphorylated SR Proteins CLK->SR_Proteins_P phosphorylates Splicing Normal RNA Splicing SR_Proteins_P->Splicing SR_Proteins SR Proteins Cell_Death Cancer Cell Death Aberrant_Splicing Aberrant RNA Splicing Aberrant_Splicing->Cell_Death leads to

This compound Mechanism of Action

Data Presentation: In Vitro Sensitivity of Cancer Cell Lines to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability/survival assays.

Cell LineCancer TypeAssay UsedIC50 (µM)Reference
K562Chronic Myeloid LeukemiaSurvival Assay0.15
MV-4-11Acute Myeloid LeukemiaSurvival Assay0.036
Primary AML CellsAcute Myeloid LeukemiaSurvival Assay0.078 (average)
NCI-H1048Lung CancerNot SpecifiedPotent in vitro suppression[8]

Note: While specific IC50 values for a broad range of solid tumors are not publicly available, this compound has demonstrated anti-tumor activity in solid tumor models, including lung cancer xenografts, and clinical responses have been observed in patients with ovarian cancer.[6][8]

Experimental Workflow for Cell Viability Assays

The general workflow for assessing this compound sensitivity using plate-based cell viability assays is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment 3. Treat with Serial Dilutions of this compound Cell_Seeding->Drug_Treatment Incubation 4. Incubate for 48-72 hours Drug_Treatment->Incubation Add_Reagent 5. Add Viability Reagent (MTT, MTS, or CellTiter-Glo) Incubation->Add_Reagent Incubate_Reagent 6. Incubate as per Protocol Add_Reagent->Incubate_Reagent Measure_Signal 7. Measure Absorbance or Luminescence Incubate_Reagent->Measure_Signal Data_Analysis 8. Calculate % Viability and IC50 Values Measure_Signal->Data_Analysis

General Experimental Workflow

Detailed Experimental Protocols

The following are detailed protocols for the MTT, MTS, and CellTiter-Glo® assays, adapted for determining the sensitivity of adherent or suspension cancer cells to this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (Rogocekib)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • For adherent cells, seed at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 10,000-50,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells) and resume exponential growth.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the various concentrations of this compound solution. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug dilutions).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly with a multichannel pipette or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

This is a second-generation colorimetric assay that produces a soluble formazan product, simplifying the protocol.

Materials:

  • This compound (Rogocekib)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Combined MTS reagent (containing an electron coupling reagent like PES)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Follow the same seeding densities as for the MTT assay.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare and add serial dilutions of this compound as described for the MTT assay.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of the combined MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity.

Materials:

  • This compound (Rogocekib)

  • Cancer cell line of interest

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates (to prevent luminescence signal cross-talk)

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same seeding densities as for the MTT and MTS assays, but use opaque-walled plates.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare and add serial dilutions of this compound as described previously.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Data Analysis for All Assays

  • Background Subtraction: Subtract the average absorbance/luminescence of the media-only or no-cell control wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Vehicle Control Cells) x 100

  • Determine IC50:

    • Plot the percent viability against the log concentration of this compound.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

The provided protocols for MTT, MTS, and CellTiter-Glo® assays offer robust and reliable methods for determining the in vitro sensitivity of cancer cells to the novel CLK inhibitor, this compound. The choice of assay may depend on the specific cell line, available equipment, and desired throughput. Consistent application of these protocols will enable researchers to generate high-quality, reproducible data to further elucidate the therapeutic potential of this compound across a range of malignancies.

References

Application Note: Analysis of CTX-712 Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable inhibitor of the CDC2-like kinase (CLK) family.[1][2][3] The primary mechanism of this compound involves the inhibition of CLK-mediated phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for RNA splicing.[1][2] This disruption of RNA splicing can induce stress and lead to the death of cancer cells.[2][4] Given that proper cell cycle progression is tightly regulated and dependent on the correct expression and function of numerous proteins, targeting the splicing machinery can lead to cell cycle arrest. This application note provides a detailed protocol for utilizing flow cytometry with propidium (B1200493) iodide (PI) staining to investigate the effects of this compound on the cell cycle distribution of cancer cells. The presented methodology allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing valuable insights into the cytostatic or cytotoxic effects of this compound.[5]

Principle

Flow cytometry is a powerful technique for analyzing the cell cycle by measuring the DNA content of individual cells within a population.[5] Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[7] Therefore, cells in the G2 (pre-mitotic) and M (mitotic) phases, having replicated their DNA, will have twice the DNA content (4n) of cells in the G0/G1 phase (2n). Cells in the S phase (DNA synthesis) will have a DNA content between 2n and 4n.[8] By treating cells with a fixative agent like ethanol (B145695), they become permeable to PI, allowing for the staining of their nuclear DNA. Subsequent analysis on a flow cytometer generates a histogram from which the percentage of cells in each phase of the cell cycle can be determined.[5]

Data Presentation

The following table summarizes hypothetical data from an experiment where a cancer cell line was treated with this compound for 48 hours. The data clearly indicates a significant increase in the percentage of cells in the G2/M phase, suggesting that this compound induces a G2/M cell cycle arrest.

TreatmentConcentration (nM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)055.2 ± 3.125.8 ± 2.519.0 ± 1.8
This compound10020.5 ± 2.215.3 ± 1.964.2 ± 4.5

Experimental Protocols

Materials and Reagents
  • This compound (dissolved in DMSO)

  • Cancer cell line of interest (e.g., a human myeloid leukemia cell line like K562 or THP1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Protocol for Cell Treatment and Harvest
  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvest (approximately 60-70% confluency for adherent cells).

  • Drug Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvest:

    • Adherent cells: Aspirate the culture medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.

  • Cell Counting and Washing: Count the cells to ensure approximately 1 x 10^6 cells per sample. Centrifuge the cells at 300 x g for 5 minutes.[6][7] Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

Protocol for Cell Fixation
  • Resuspend: After the final wash, resuspend the cell pellet in 400 µL of cold PBS.[7]

  • Fixation: While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to the tube.[6][7] This slow addition helps to prevent cell clumping.

  • Incubation: Incubate the cells on ice for at least 30 minutes.[7] For longer storage, fixed cells can be kept at -20°C for several weeks.[6]

Protocol for Propidium Iodide Staining and Flow Cytometry
  • Wash: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them, as ethanol-fixed cells are less dense.[6] Carefully discard the ethanol supernatant.

  • Rehydrate: Wash the cell pellet twice with 3 mL of PBS to remove any residual ethanol.[7]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL).[7] This step is crucial to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[6]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension and mix well.[7]

  • Incubation: Incubate the samples at room temperature for 5-10 minutes in the dark.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm, and emission is collected in the red fluorescence channel (e.g., FL-2 or FL-3, around 600 nm).[6][9] Collect data for at least 10,000 events per sample using a low flow rate for better resolution.[7] Analyze the data using appropriate cell cycle analysis software to deconvolute the G0/G1, S, and G2/M populations.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells drug_treatment Treat with this compound cell_seeding->drug_treatment cell_harvest Harvest Cells drug_treatment->cell_harvest fixation Fixation in 70% Ethanol cell_harvest->fixation rnase_treatment RNase A Treatment fixation->rnase_treatment pi_staining Propidium Iodide Staining rnase_treatment->pi_staining flow_cytometry Flow Cytometry Acquisition pi_staining->flow_cytometry data_analysis Cell Cycle Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing cell cycle arrest by this compound.

Putative Signaling Pathway for this compound Induced G2/M Arrest

signaling_pathway cluster_drug_target Drug Action cluster_checkpoint Cell Cycle Checkpoint Activation CTX712 This compound CLK CLK Kinase CTX712->CLK inhibition SR_Proteins SR Proteins CLK->SR_Proteins phosphorylation Splicing RNA Splicing SR_Proteins->Splicing Aberrant_Splicing Aberrant Splicing DDR DNA Damage Response (ATM/ATR) Aberrant_Splicing->DDR induces stress Chk1_Chk2 Chk1 / Chk2 DDR->Chk1_Chk2 Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibition Cdk1_CyclinB Cdk1-Cyclin B1 Cdc25->Cdk1_CyclinB activation G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest

Caption: Proposed pathway for this compound induced G2/M cell cycle arrest.

References

Application Notes and Protocols: Detection of p-SR Proteins by Western Blot Following CTX-712 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine/arginine-rich (SR) proteins are a family of essential splicing factors that regulate pre-mRNA splicing.[1] Their activity is modulated by their phosphorylation status, which is controlled by kinases and phosphatases.[1] The CDC2-like kinases (CLKs) are a key family of kinases responsible for phosphorylating SR proteins, thereby regulating the splicing process.[1] Dysregulation of RNA splicing is a feature of many cancers, making the proteins involved in this process attractive therapeutic targets.[2]

CTX-712, also known as Rogocekib, is an orally available and potent inhibitor of the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4).[3][4][5][6] By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to alterations in mRNA splicing and inducing cell death in cancer cells.[3][7] This makes this compound a promising therapeutic agent for myeloid neoplasms and other cancers with splicing factor mutations.[2][4][8][9][10]

Western blotting is a widely used and powerful technique to detect and quantify the phosphorylation status of specific proteins, such as SR proteins, in cell and tissue samples.[1] This document provides a detailed protocol for performing a Western blot to detect phosphorylated SR (p-SR) proteins in response to treatment with this compound.

Signaling Pathway of SR Protein Phosphorylation and Inhibition by this compound

The phosphorylation of SR proteins by CLK kinases is a critical step in the regulation of pre-mRNA splicing. This process is inhibited by this compound, which targets the CLK kinases.

SR_Protein_Phosphorylation_Pathway cluster_0 Cellular Compartments CLK_Kinase CLK Kinase SR_Protein SR Protein CLK_Kinase->SR_Protein Phosphorylates p_SR_Protein Phosphorylated SR Protein (p-SR) Splicing Regulated mRNA Splicing p_SR_Protein->Splicing CTX_712 This compound CTX_712->CLK_Kinase

Caption: Signaling pathway of SR protein phosphorylation by CLK kinase and its inhibition by this compound.

Experimental Protocol: Western Blot for p-SR Proteins

This protocol is designed for the detection of phosphorylated SR proteins in cell lysates following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., myeloid leukemia cell lines like K562 or THP1) under standard conditions.[8][10]

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours) to assess dose- and time-dependent effects. A vehicle control (e.g., DMSO) should be included.

2. Sample Preparation (Cell Lysis):

  • After treatment, place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[11][12]

  • Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[11]

  • Agitate the lysate for 30 minutes at 4°C.[13]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

3. SDS-PAGE and Gel Electrophoresis:

  • Prepare protein samples by adding 4x Laemmli sample buffer to 20-30 µg of protein from each lysate.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]

  • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target SR proteins.[14]

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer (Blotting):

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15] PVDF membranes are recommended for their higher binding capacity, which is beneficial for detecting low-abundance proteins.[15]

  • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

5. Immunoblotting and Detection:

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15] Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins that can cause high background.[12][16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., a pan-phospho-SR antibody) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[14]

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total SR protein or a housekeeping protein (e.g., GAPDH, β-actin) to serve as a loading control.[12][17]

Western Blot Workflow

Western_Blot_Workflow cluster_workflow Western Blot Protocol Steps A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking with 5% BSA in TBST C->D E Primary Antibody Incubation (anti-p-SR) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: A streamlined workflow of the Western blot protocol.

Data Presentation

The results of the Western blot can be quantified by densitometry. The intensity of the p-SR protein bands should be normalized to a loading control (e.g., total SR protein or GAPDH). The following table provides an example of how to present the quantitative data.

Treatment GroupThis compound Conc. (nM)p-SR Protein Level (Normalized Intensity)Standard Deviation
Vehicle Control01.000.08
This compound100.750.06
This compound500.420.05
This compound1000.150.03
This compound5000.050.01

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Conclusion

This protocol provides a detailed methodology for the detection of phosphorylated SR proteins by Western blot following treatment with the CLK inhibitor this compound. This assay is a valuable tool for researchers and drug development professionals to study the mechanism of action of this compound and its effects on the phosphorylation of key splicing factors. Adherence to the protocol, especially the recommendations for detecting phosphorylated proteins, will help ensure reliable and reproducible results.

References

Application Notes & Protocols: Establishing Stable Cell Lines for Long-Term CTX-712 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Long-term studies are critical for evaluating the sustained efficacy and potential resistance mechanisms of novel therapeutic agents. This document provides a comprehensive guide for establishing and validating stable mammalian cell lines for the extended study of CTX-712, a first-in-class, orally available pan-CDC-like kinase (CLK) inhibitor.[1][2] this compound inhibits the phosphorylation of serine/arginine-rich (SR) proteins, leading to aberrant RNA splicing and subsequent cancer cell death.[1][3][4] The protocols herein describe the generation of stable reporter cell lines to monitor pathway activity, methods for clonal selection and expansion, and a suite of validation assays to ensure clone stability and suitability for long-term drug response analysis.

Introduction

This compound is a potent inhibitor of CLK family kinases, which are crucial regulators of mRNA splicing through their phosphorylation of SR proteins.[1][4] Dysregulated RNA splicing is a hallmark of various cancers, making CLK a compelling target for therapeutic intervention.[3] To understand the long-term cellular responses to this compound, including the development of resistance, it is essential to use stable cell line models that provide consistent and reproducible results over time.[5][6]

Unlike transient transfection, where gene expression is temporary, stable cell lines have the gene of interest integrated into their genome, ensuring its propagation through subsequent cell divisions.[7][8] This allows for prolonged studies of drug effects on cellular phenotypes, signaling pathways, and gene expression.

This application note details the workflow for creating stable reporter cell lines in a relevant cancer model (e.g., MV-4-11, an AML cell line sensitive to this compound) to facilitate long-term studies.[2] We describe plasmid construction, transfection, selection of stable clones, and rigorous validation methods.

This compound Mechanism of Action

This compound inhibits CLK kinases, preventing the phosphorylation of SR proteins. Unphosphorylated SR proteins are unable to properly facilitate the recognition of exons by the spliceosome. This disruption leads to widespread alternative splicing events, primarily exon skipping, which generates aberrant, non-functional mRNA transcripts. The resulting "RNA deregulation stress" can trigger apoptosis in cancer cells that are dependent on specific splicing patterns for their survival.[1][3]

CTX712_Pathway CLK CLK Kinase SR_p SR Protein (Unphosphorylated) CLK->SR_p phosphorylates SR_pp SR Protein (Phosphorylated) Spliceosome Spliceosome Complex SR_pp->Spliceosome activates pre_mRNA pre-mRNA Spliceosome->pre_mRNA processes mRNA Mature mRNA pre_mRNA->mRNA Normal Splicing Aberrant_mRNA Aberrant mRNA (Exon Skipping) pre_mRNA->Aberrant_mRNA Aberrant Splicing Apoptosis Apoptosis Aberrant_mRNA->Apoptosis induces CTX712 This compound CTX712->CLK

Figure 1. Simplified signaling pathway of this compound action.

Experimental Workflow

The overall process for generating and validating stable cell lines for long-term this compound studies involves several key stages, from initial vector design to final clone characterization and banking.

Workflow A 1. Vector Construction (Reporter + Resistance Gene) B 2. Cell Transfection (e.g., MV-4-11 cells) A->B C 3. Antibiotic Selection (Determine Kill Curve) B->C D 4. Isolate Resistant Colonies (Polyclonal Pool) C->D E 5. Single-Cell Cloning (Limiting Dilution or FACS) D->E F 6. Monoclonal Expansion E->F G 7. Validation Assays (Genomic, Expression, Functional) F->G H 8. Long-Term Stability Test G->H I 9. Cryopreservation (Master & Working Cell Banks) H->I

Figure 2. Workflow for establishing and validating stable cell lines.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
MV-4-11 Cell LineATCCCRL-9591
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
pEGFP-N1 VectorClontech6085-1
Puromycin (B1679871)GibcoA1113803
Transfection ReagentThermo FisherL3000015
DNA Extraction KitQIAGEN69504
RT-qPCR Master MixBio-Rad1725271
Anti-p-SRSF (Phospho-Ser) AbAbcamabXXXXX
Anti-GAPDH AntibodyCell Signaling2118

Detailed Protocols

Protocol 1: Determination of Antibiotic Kill Curve

Before transfection, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells.

  • Cell Seeding: Seed MV-4-11 cells in a 24-well plate at a density of 5 x 10⁴ cells/well in 1 mL of complete growth medium.

  • Antibiotic Addition: Prepare a range of Puromycin concentrations (e.g., 0, 0.25, 0.5, 1.0, 2.0, 5.0 µg/mL).

  • Incubation: Add the different concentrations of Puromycin to the wells. Culture the cells for 7-10 days, replacing the medium with fresh, antibiotic-containing medium every 2-3 days.

  • Viability Assessment: Monitor cell viability daily using a microscope. The lowest concentration that kills 100% of the cells within 7-10 days is the optimal concentration for selection.

Protocol 2: Transfection and Stable Cell Line Selection

This protocol outlines the generation of a stable cell line expressing a reporter gene (e.g., GFP) to monitor cell health and morphology.

  • Vector Preparation: Linearize the expression vector containing the gene of interest (e.g., GFP) and a puromycin resistance gene using a restriction enzyme. This improves the chances of genomic integration.

  • Transfection:

    • Seed 1 x 10⁶ MV-4-11 cells in a 6-well plate 24 hours before transfection.

    • Transfect the cells with 2.5 µg of the linearized plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]

    • As a negative control, transfect a separate well of cells with a vector lacking the resistance gene.[7]

  • Recovery: Allow cells to recover for 48 hours post-transfection in non-selective medium.

  • Selection:

    • After 48 hours, replace the medium with complete growth medium containing the pre-determined optimal concentration of Puromycin.

    • Continue to culture the cells, replacing the selective medium every 3-4 days.

    • Most non-transfected cells should die within the first week.[7] Drug-resistant colonies should start to emerge within 2-3 weeks.

Protocol 3: Single-Cell Cloning by Limiting Dilution

To ensure a homogenous cell population, it is essential to isolate and expand single clones.[9][10]

  • Cell Suspension: Once a polyclonal pool of resistant cells is established, create a single-cell suspension.

  • Serial Dilution: Perform serial dilutions of the cell suspension to achieve a final concentration of 0.5 cells per 100 µL.

  • Plating: Dispense 100 µL of the final dilution into each well of a 96-well plate. According to Poisson distribution, this concentration gives the highest probability of seeding single cells into a significant number of wells.[9]

  • Incubation and Screening:

    • Incubate the plates for 2-3 weeks.

    • Screen the plates using a microscope to identify wells containing a single colony. Mark these wells for expansion.

  • Expansion: Carefully transfer the monoclonal colonies from the 96-well plate to a 24-well plate, and subsequently to larger flasks for expansion.[11] Maintain selective pressure during the initial stages of expansion.

Validation of Stable Clones

Each expanded monoclonal cell line must be rigorously validated to confirm transgene integration, expression stability, and functional response to this compound.

Protocol 4: Genomic DNA PCR

This assay confirms the stable integration of the transgene into the host cell's genome.

  • DNA Extraction: Isolate genomic DNA from each clonal cell line and from the parental (wild-type) cell line.

  • PCR: Perform PCR using primers specific to the integrated construct (e.g., the puromycin resistance gene).

  • Analysis: Run the PCR products on an agarose (B213101) gel. A band of the expected size should be present in the clonal lines but absent in the parental line.

Protocol 5: RT-qPCR for Transgene Expression

This assay quantifies the expression level of the integrated transgene.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from each clone and synthesize cDNA.

  • qPCR: Perform quantitative PCR using primers for the transgene (e.g., GFP) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative expression levels (ΔΔCt) to compare expression across different clones.

Protocol 6: Western Blot for Protein Expression & Pathway Modulation

This assay confirms the expression of the reporter protein and assesses the effect of this compound on its target pathway.

  • Lysate Preparation: Prepare whole-cell lysates from each clone.

  • This compound Treatment: Treat a subset of cells from each validated clone with a known effective concentration of this compound (e.g., 100 nM) for 24 hours.

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with antibodies against the reporter protein (e.g., anti-GFP) and a key downstream marker of CLK activity (e.g., anti-phospho-SRSF). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Analysis: Clones should show expression of the reporter protein. This compound treated samples should show a marked decrease in phosphorylated SR proteins compared to untreated controls.

Protocol 7: Long-Term Stability Assessment

To ensure the stability of the clone for long-term studies, its characteristics should be monitored over multiple passages.[5]

  • Continuous Culture: Culture the selected clone for an extended period (e.g., 20+ passages) in the absence of selective pressure.

  • Periodic Testing: At regular intervals (e.g., every 5 passages), perform the following tests:

    • Reporter Expression: Analyze reporter gene expression via flow cytometry or fluorescence microscopy to check for silencing.

    • Drug Sensitivity (IC50): Determine the IC50 of this compound to ensure the drug response profile remains consistent.

    • Mycoplasma Testing: Routinely test for mycoplasma contamination.

  • Cell Banking: Cryopreserve vials of the validated, low-passage clone to create a Master Cell Bank (MCB) and a Working Cell Bank (WCB).[5][6]

Data Presentation & Expected Results

Table 1: Antibiotic Kill Curve for MV-4-11 Cells
Puromycin (µg/mL)Day 3 (% Viability)Day 5 (% Viability)Day 7 (% Viability)Recommended Conc.
0.0100%100%100%No
0.2585%60%40%No
0.550%20%5%No
1.0 20% <1% 0% Yes
2.0<5%0%0%Too high
Table 2: Characterization of Selected Stable Clones
Clone IDRelative GFP mRNA (Fold Change)GFP Protein (Western Blot)This compound IC50 (nM) at Passage 5Growth Rate (Doubling Time, hrs)
MV411-GFP-C415.2 ± 1.8+++45.3 ± 3.128.5
MV411-GFP-C78.9 ± 1.1++42.8 ± 4.529.1
MV411-GFP-C1125.6 ± 2.5++++48.1 ± 2.932.4
Parental MV-4-11N/A-44.5 ± 3.828.2
Table 3: Long-Term Stability of Clone MV411-GFP-C4
Passage Number% GFP Positive Cells (Flow Cytometry)This compound IC50 (nM)Mycoplasma Test
598.5%45.3Negative
1098.2%46.1Negative
1597.9%45.8Negative
2097.5%47.0Negative

Conclusion

The generation of validated, stable cell lines is a foundational requirement for conducting meaningful long-term studies of investigational drugs like this compound. By following the detailed protocols for transfection, clonal selection, and rigorous multi-faceted validation, researchers can establish reliable cellular models. These models will be instrumental in elucidating the sustained molecular effects of CLK inhibition, monitoring for the emergence of drug resistance, and ultimately supporting the preclinical development of this compound.

References

Application Notes and Protocols for Combining CTX-712 with Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-712, also known as Rogocekib, is a first-in-class, orally bioavailable small molecule inhibitor of the CDC2-like kinase (CLK) family.[1][2] this compound functions by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of mRNA splicing.[3][4] This disruption of the splicing machinery leads to global alterations in RNA splicing, inducing cancer cell death and demonstrating anti-tumor activity in both preclinical models and clinical trials, particularly in hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[5][6][7]

These application notes provide a framework for investigating the therapeutic potential of combining this compound with other chemotherapeutic agents. The rationale for this approach is based on preclinical evidence suggesting that modulating RNA splicing can sensitize cancer cells to other cytotoxic or targeted therapies. While direct combination data for this compound is emerging, studies with other CLK inhibitors have shown synergistic effects with agents like Bcl-2 family inhibitors and conventional chemotherapeutics such as doxorubicin.[4][5] This document outlines detailed protocols for assessing synergy and provides representative data to guide experimental design.

Data Presentation: In Vitro Synergy of this compound Combinations

The following tables summarize representative quantitative data from hypothetical in vitro studies on the combination of this compound with other agents in AML and non-small cell lung cancer (NSCLC) cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Venetoclax in MV-4-11 AML Cells

Drug(s)IC50 (nM) [Single Agent]IC50 (nM) [Combination]Combination Index (CI)Synergy Assessment
This compound36120.45Synergistic
Venetoclax258

CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.

Table 2: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin in NCI-H1048 Lung Cancer Cells

Drug(s)IC50 (nM) [Single Agent]IC50 (nM) [Combination]Combination Index (CI)Synergy Assessment
This compound150650.58Synergistic
Doxorubicin8030

CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.

Table 3: In Vivo Tumor Growth Inhibition in an AML Xenograft Model (PDX #1)

Treatment GroupDose ScheduleMean Tumor Volume (mm³) at Day 21Percent TGI (%)*
Vehicle Control-1500 ± 210-
This compound12.5 mg/kg, oral, twice weekly450 ± 9570%
Venetoclax50 mg/kg, oral, daily600 ± 11060%
This compound + VenetoclaxAbove doses120 ± 4592% (Synergistic)

% TGI (Tumor Growth Inhibition) calculated relative to the vehicle control group.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay

This protocol details the methodology for determining the synergistic, additive, or antagonistic effects of combining this compound with another chemotherapeutic agent.

1. Materials:

  • Cancer cell line of interest (e.g., MV-4-11 for AML)
  • Cell culture medium and supplements
  • 96-well microplates
  • This compound (Rogocekib)
  • Combination chemotherapeutic agent (e.g., Venetoclax)
  • Cell viability reagent (e.g., CellTiter-Glo® 3D)
  • Plate reader for luminescence detection

2. Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
  • Drug Dilution: Prepare a serial dilution of this compound (e.g., 8 concentrations) and the combination agent (e.g., 8 concentrations) in culture medium.
  • Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format. This involves creating a matrix where each well has a unique combination of concentrations of the two drugs. Include wells for each drug alone and untreated control wells.
  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® 3D assay, which quantifies ATP levels.
  • Data Analysis:
  • Normalize the viability data to the untreated control wells.
  • Calculate the IC50 for each drug alone and in combination.
  • Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 0.9 is indicative of synergy.[8][9]

Protocol 2: In Vivo Combination Efficacy Study using Xenograft Models

This protocol describes an in vivo study to evaluate the efficacy of this compound in combination with another agent in a mouse xenograft model.

1. Materials:

  • Immunocompromised mice (e.g., NOD/SCID)
  • Cancer cells for implantation (e.g., patient-derived xenograft (PDX) cells from an AML patient)
  • Matrigel or other appropriate vehicle for cell injection
  • This compound formulated for oral gavage
  • Combination agent formulated for its appropriate route of administration
  • Calipers for tumor measurement
  • Animal welfare-compliant housing and monitoring equipment

2. Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.[10]
  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
  • Group Randomization: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
  • Drug Administration: Administer the drugs according to the predetermined dose and schedule. For example, this compound can be administered orally twice a week.[6]
  • Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week.
  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
  • Data Analysis:
  • Plot the mean tumor volume ± SEM for each group over time.
  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
  • Statistically compare the tumor volumes between the combination group and the single-agent groups to assess for enhanced efficacy.[11]

Visualizations

Signaling Pathway of this compound

CTX712_Mechanism cluster_nucleus Nucleus CLK CLKs (CLK1, 2, 3, 4) SR_Proteins SR Proteins (SRSFs) CLK->SR_Proteins Phosphorylation SR_Proteins_P Phosphorylated SR Proteins (pSRSFs) Spliceosome Spliceosome Assembly & Function SR_Proteins_P->Spliceosome Promotes mRNA Correctly Spliced mRNA Spliceosome->mRNA Normal Splicing aberrant_mRNA Aberrant mRNA Spliceosome->aberrant_mRNA Aberrant Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Splicing Apoptosis Apoptosis aberrant_mRNA->Apoptosis Induces CTX712 This compound (Rogocekib) CTX712->CLK Inhibits

Caption: Mechanism of action of this compound in inducing apoptosis.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start_vitro Seed Cancer Cells in 96-well plate checkerboard Apply this compound & Chemo Agent in Checkerboard Format start_vitro->checkerboard incubate_vitro Incubate (e.g., 72h) checkerboard->incubate_vitro viability Measure Cell Viability (e.g., CellTiter-Glo) incubate_vitro->viability analysis_vitro Calculate IC50 & CI (CompuSyn Software) viability->analysis_vitro start_vivo Implant Tumor Cells in Immunocompromised Mice randomize Randomize into Treatment Groups start_vivo->randomize treat Administer Vehicle, Single Agents, & Combination Therapy randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor analysis_vivo Calculate Tumor Growth Inhibition (TGI) monitor->analysis_vivo

Caption: Workflow for in vitro and in vivo combination synergy studies.

Logical Relationship of Combination Therapy

Combination_Logic CTX712 This compound Splicing Altered RNA Splicing CTX712->Splicing Chemo Chemotherapeutic Agent (e.g., Venetoclax) DNA_Damage Targeted Pathway Inhibition (e.g., Bcl-2 Inhibition) Chemo->DNA_Damage Synergy Synergistic Cancer Cell Death Splicing->Synergy DNA_Damage->Synergy

Caption: Rationale for combining this compound with other agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CTX-712 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to CTX-712 in cancer cell lines. This compound is a potent and selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response or complete resistance. What are the potential causes?

A1: The development of resistance to this compound, a MEK inhibitor, is a common challenge. The primary mechanisms can be broadly categorized as:

  • Reactivation of the MAPK Pathway: The cancer cells may have found a way to reactivate the ERK signaling pathway downstream or upstream of MEK. This can occur through mutations in NRAS or KRAS, or through amplification of the BRAF gene.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent their dependency on the MAPK pathway. A common bypass mechanism is the activation of the PI3K/AKT/mTOR pathway.

  • Target Alteration: Although less common for MEK inhibitors, mutations in the MEK1/2 protein itself could potentially alter the drug binding site, reducing the efficacy of this compound.

Q2: How can I experimentally determine which resistance mechanism is active in my cell line?

A2: A systematic approach is recommended to pinpoint the resistance mechanism. We suggest a tiered workflow:

  • Confirm Resistance: First, confirm the shift in the IC50 value of this compound in your resistant cell line compared to the parental, sensitive line using a cell viability assay.

  • Assess MAPK Pathway Reactivation: Use Western Blotting to check the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK, p-MEK). Persistent or increased p-ERK levels in the presence of this compound suggest pathway reactivation.

  • Investigate Bypass Pathways: Probe for the activation of key nodes in parallel pathways, such as p-AKT and p-S6, to determine if the PI3K/AKT/mTOR pathway is upregulated.

  • Sequence Key Genes: If pathway analysis is inconclusive, consider sequencing key genes in the MAPK pathway, such as BRAF, KRAS, and NRAS, to identify potential mutations driving resistance.

Below is a suggested experimental workflow:

G cluster_0 Troubleshooting Workflow for this compound Resistance start Resistant Phenotype Observed confirm_resistance Confirm IC50 Shift (Cell Viability Assay) start->confirm_resistance western_blot Analyze Pathway Activation (Western Blot) confirm_resistance->western_blot pathway_analysis Assess p-ERK & p-AKT Levels western_blot->pathway_analysis interpret_wb Interpret Results pathway_analysis->interpret_wb mapk_reactivated p-ERK High? MAPK Reactivation interpret_wb->mapk_reactivated Yes pi3k_activated p-AKT High? PI3K Bypass interpret_wb->pi3k_activated No, but... sequencing No Change? Consider Gene Sequencing (BRAF, KRAS, NRAS) interpret_wb->sequencing No Change

Caption: Workflow for diagnosing this compound resistance.

Q3: My Western blot shows that p-ERK levels remain high despite this compound treatment. What does this mean and what should I do next?

A3: High levels of phosphorylated ERK (p-ERK) in the presence of a MEK inhibitor strongly suggest that the MAPK pathway has been reactivated upstream of MEK. This is often caused by a newly acquired mutation in genes like NRAS or an amplification of BRAF.

Next Steps:

  • Upstream Inhibition: Test the efficacy of inhibitors targeting upstream components, such as a BRAF inhibitor (if the cells have a BRAF mutation) or a pan-RAF inhibitor.

  • Combination Therapy: A combination of this compound with an ERK inhibitor could be a viable strategy to suppress the pathway at two different nodes.

The underlying signaling pathway is illustrated below:

G cluster_1 MAPK Signaling & this compound Action RTK Receptor Tyrosine Kinase RAS RAS (e.g., KRAS, NRAS) RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CTX712 This compound CTX712->MEK Inhibits

Caption: MAPK signaling pathway showing the target of this compound.

Q4: My results indicate that the PI3K/AKT pathway is activated in my resistant cells. What is the best strategy to overcome this?

A4: Activation of the PI3K/AKT pathway is a classic bypass mechanism. The cells reduce their reliance on the MAPK pathway by upregulating this parallel survival pathway.

Recommended Strategy:

  • Dual Inhibition: The most effective approach is a combination therapy using this compound (to continue suppressing the MAPK pathway) and a PI3K or AKT inhibitor. This dual blockade can often restore sensitivity and induce apoptosis.

The logic for this combination therapy is outlined below:

G cluster_2 Bypass Track & Combination Therapy cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway RAF1 RAF MEK1 MEK RAF1->MEK1 ERK1 ERK MEK1->ERK1 Survival Cell Survival ERK1->Survival PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Survival CTX712 This compound CTX712->MEK1 PI3Ki PI3K Inhibitor PI3Ki->PI3K

Technical Support Center: Managing Off-Target Effects of CTX-712 in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals manage potential off-target effects of CTX-712 in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as Rogocekib, is a first-in-class, orally available, and potent pan-inhibitor of CDC-like kinases (CLKs), targeting CLK1, CLK2, CLK3, and CLK4.[1][2][3] Its primary mechanism of action is the inhibition of CLK-mediated phosphorylation of serine/arginine-rich (SR) proteins.[1][4] These SR proteins are crucial for the regulation of RNA splicing.[1][5] By inhibiting their phosphorylation, this compound causes alterations in RNA splicing, such as exon skipping, which can lead to the generation of aberrant RNA and induce anti-tumor effects, particularly in cancers with splicing factor mutations.[1][6]

Q2: How selective is this compound for its intended CLK targets?

A2: this compound is reported to be a highly selective and potent CLK inhibitor.[1][2] However, like most kinase inhibitors which target ATP-binding sites, there is always a potential for off-target activity.[7] It is crucial for researchers to experimentally verify selectivity in their specific model system. The known potency of this compound against its primary targets is summarized in the table below.

Q3: What are the known and potential off-target effects of kinase inhibitors in general?

A3: Off-target effects of kinase inhibitors arise from the inhibitor binding to and modulating the activity of kinases other than the intended target.[7][8] This can lead to unexpected cellular phenotypes, toxicity, or paradoxical pathway activation.[9][10] Common off-target effects can include inhibition of kinases with similar ATP-binding pockets or unintended interactions with other proteins.[7] While specific off-target kinase data for this compound is not extensively published, general best practices for kinase inhibitor research suggest proactively assessing for such effects.[11]

Q4: What are the reported adverse events for this compound in clinical trials, and could any be related to off-target effects?

A4: In clinical trials, this compound has been associated with adverse events such as nausea, vomiting, diarrhea, decreased appetite, dehydration, decreased platelet count, hypokalemia, and pneumonia.[12][13][14][15] While some of these may be related to the on-target effects of inhibiting RNA splicing, gastrointestinal toxicities and other systemic effects could potentially be linked to off-target activities. Researchers should be mindful of these clinical observations when evaluating toxicity in their preclinical models.

Troubleshooting Guide

Issue 1: Unexpected or Exaggerated Cytotoxicity

You observe higher-than-expected cell death in your cancer models at concentrations that should be specific for CLK inhibition, or you observe toxicity in cell lines thought to be insensitive to splicing modulation.

Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen (See Protocol 1). 2. Test a structurally unrelated CLK inhibitor to see if it phenocopies the effects of this compound. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase.1. Identification of unintended kinase targets that may be responsible for the cytotoxicity. 2. If the unrelated inhibitor does not cause the same cytotoxicity, it suggests an off-target effect of this compound. 3. Rescue of on-target effects but not off-target cytotoxicity.
Compound Solubility Issues 1. Visually inspect your media for compound precipitation. 2. Confirm the solubility of this compound in your specific cell culture media. 3. Include a vehicle-only control in all experiments.Prevention of non-specific effects caused by compound precipitation.
Issue 2: Discrepancy Between Target Engagement and Phenotypic Outcome

You confirm inhibition of SR protein phosphorylation (the direct downstream target of CLKs) via Western blot, but the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) is not consistent with what is expected from splicing modulation alone.

Possible Cause Troubleshooting Steps Expected Outcome
Activation of Compensatory Signaling Pathways 1. Use phospho-kinase antibody arrays or phosphoproteomics to get a broad view of signaling changes. 2. Perform Western blots for key nodes in related survival pathways (e.g., AKT, ERK, STAT).Identification of pathways that are paradoxically activated in response to this compound treatment, which may be masking or altering the expected phenotype.
Inhibition of an Unknown Off-Target 1. Conduct a kinome selectivity profile at a concentration that produces the unexpected phenotype (See Protocol 1). 2. Use chemical proteomics to identify non-kinase off-targets.Identification of specific off-target proteins that could explain the observed cellular response.

Data Presentation

Table 1: On-Target Potency of this compound (Rogocekib)

TargetAssay TypeIC50 (nM)Kd (nM)Reference(s)
CLK1Enzyme< 0.41.3[2]
CLK2Enzyme1.40.14[2][16]
CLK3Enzyme163.2[2]
CLK4--1.3[2]

Table 2: Illustrative Example of a Kinome Scan Result for a Kinase Inhibitor

This table presents hypothetical data for illustrative purposes to guide researchers in interpreting their own experimental results.

Kinase TargetPercent Inhibition @ 1µMOn-Target/Off-TargetImplication
CLK2 99%On-Target Expected high level of inhibition.
DYRK1A 75%Potential Off-TargetFurther investigation with IC50 determination is warranted.
GSK3B 55%Potential Off-TargetWarrants follow-up IC50 determination.
CDK9 15%Likely Not a Direct TargetInhibition is likely not significant at this concentration.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Initial Single-Dose Screen:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

    • Request a screen against a broad panel of kinases (e.g., >400 kinases).

    • The initial screen is typically performed at a single concentration, usually 1 µM, to identify potential off-targets.[11]

  • Data Analysis:

    • The service provider will report the percent inhibition for each kinase relative to a control.

    • Identify any kinases that are significantly inhibited (a common threshold is >50% inhibition).

  • Dose-Response (IC50) Determination:

    • For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value.

    • This will quantify the potency of this compound against these off-targets.

  • Selectivity Analysis: Compare the IC50 values for the on-target CLK kinases and the identified off-target kinases to determine the selectivity profile of the compound.

Protocol 2: Western Blot Analysis of On-Target and Off-Target Signaling

Objective: To confirm on-target activity by assessing the phosphorylation of SR proteins and to investigate potential off-target effects on other signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 6, 24, 48 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • On-Target Verification: Incubate the membrane overnight at 4°C with a primary antibody against phospho-SR proteins (e.g., anti-pan-phospho-SR antibody).

    • Off-Target Investigation: Incubate parallel membranes with antibodies against key signaling nodes identified from a kinome scan or hypothesis-driven approach (e.g., p-AKT, p-ERK, p-STAT3).

    • Always probe a parallel membrane for the total protein counterpart and a loading control (e.g., GAPDH, β-actin).

  • Detection:

    • Wash the membranes and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the change in protein phosphorylation relative to the vehicle control. A decrease in p-SR proteins confirms on-target activity. Changes in the phosphorylation of other proteins may indicate off-target effects or compensatory signaling.

Mandatory Visualizations

CTX_712_Mechanism_of_Action cluster_nucleus Nucleus CTX712 This compound CLK CLK1/2/3/4 CTX712->CLK Inhibits Aberrant_Splicing Aberrant Splicing (Exon Skipping) CTX712->Aberrant_Splicing Leads to pSR_Proteins Phosphorylated SR Proteins CLK->pSR_Proteins Phosphorylates SR_Proteins SR Proteins (e.g., SRSF2) SR_Proteins->pSR_Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes Splicing Normal Splicing Spliceosome->Splicing pre_mRNA pre-mRNA pre_mRNA->Splicing pre_mRNA->Aberrant_Splicing mRNA Mature mRNA Splicing->mRNA Off_Target_Hypothesis cluster_cell Cellular Pathways cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway CTX712 This compound CLK CLK CTX712->CLK Inhibits (On-Target) OffTargetKinase Off-Target Kinase (e.g., DYRK1A) CTX712->OffTargetKinase Inhibits (Off-Target) Splicing RNA Splicing CLK->Splicing DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector UnexpectedPhenotype Unexpected Phenotype (e.g., Toxicity) DownstreamEffector->UnexpectedPhenotype Troubleshooting_Workflow Start Unexpected Phenotype Observed (e.g., high toxicity, altered signaling) Check_OnTarget Confirm On-Target Engagement? (e.g., p-SR Western Blot) Start->Check_OnTarget OnTarget_Yes Yes Check_OnTarget->OnTarget_Yes  Yes OnTarget_No No Check_OnTarget->OnTarget_No No Kinome_Scan Perform Kinome Scan (Protocol 1) OnTarget_Yes->Kinome_Scan Troubleshoot_Assay Troubleshoot Assay: - Check antibody - Check cell line - Verify compound activity OnTarget_No->Troubleshoot_Assay Off_Target_Hit Off-Target(s) Identified? Kinome_Scan->Off_Target_Hit OffTarget_Yes Yes Off_Target_Hit->OffTarget_Yes Yes OffTarget_No No Off_Target_Hit->OffTarget_No No Validate_OffTarget Validate Off-Target: - IC50 determination - Test unrelated inhibitor - Cellular thermal shift assay OffTarget_Yes->Validate_OffTarget Consider_Other Consider Non-Kinase Off-Targets or Indirect Effects OffTarget_No->Consider_Other Conclusion Attribute Phenotype to On-Target vs. Off-Target Effect Validate_OffTarget->Conclusion Consider_Other->Conclusion

References

Technical Support Center: Optimizing CTX-712 Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of CTX-712 for maximum efficacy in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to treatment duration?

A1: this compound is a first-in-class, orally available, and selective small molecule inhibitor of the CDC-like kinase (CLK) family (CLK1, CLK2, CLK3, and CLK4).[1][2] CLK enzymes phosphorylate serine/arginine-rich (SR) proteins, which are crucial for the proper functioning of the spliceosome in RNA splicing.[1][3] By inhibiting CLK, this compound prevents the phosphorylation of SR proteins, leading to widespread alterations in RNA splicing, predominantly causing exon skipping.[1][4] This disruption of normal RNA processing generates aberrant proteins and induces "RNA deregulation stress," which can trigger cancer cell death.[3] The optimal treatment duration is therefore linked to the time required to induce and sustain a critical level of splicing disruption that leads to an anti-tumor response.

Q2: What are the key considerations for determining the optimal treatment duration for this compound in vitro?

A2: Determining the optimal in vitro treatment duration for this compound involves a multi-faceted approach. Key factors include the specific cell line's sensitivity, the concentration of this compound used, and the biological endpoint being measured. Continuous exposure may be necessary to maintain inhibition of SR protein phosphorylation and prevent the recovery of normal splicing. Time-course experiments are essential to understand the kinetics of this compound's effects on splicing and subsequent cellular outcomes like apoptosis or cell cycle arrest.

Q3: How does the dosing schedule in clinical trials inform preclinical experimental design?

A3: Clinical trials for this compound have explored intermittent dosing schedules, such as twice-weekly administration.[1][5] This strategy is often employed to manage potential toxicities while maintaining therapeutic efficacy. In preclinical in vitro studies, this can be mimicked by washout experiments, where the compound is removed after a certain period, and the cellular effects are monitored over time. For in vivo xenograft studies, intermittent dosing schedules similar to those used in clinical trials can provide more clinically relevant data.

Q4: Are there known biomarkers that can help predict sensitivity to this compound and guide treatment duration?

A4: Yes, mutations in genes encoding RNA splicing factors (e.g., SRSF2, SF3B1, U2AF1) are being investigated as potential biomarkers for sensitivity to this compound.[4][6] Preclinical and clinical data suggest that tumors with such mutations may be more susceptible to the effects of splicing modulators.[5] The presence of these biomarkers could influence the required duration and dose of treatment to achieve a therapeutic response. The degree of splicing alteration (e.g., percent spliced-in value) after treatment has also been shown to correlate with drug sensitivity.[7]

Troubleshooting Guides

Problem 1: High variability in cell viability assays across different treatment durations.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating. Consider using a multichannel pipette for consistency.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. For longer-term experiments, consider replacing the media with freshly prepared this compound at regular intervals.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

Problem 2: No significant induction of exon skipping observed after this compound treatment.

Potential CauseRecommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing splicing changes in your specific cell line.
Insufficient Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the time point at which maximum exon skipping occurs.
Insensitive Cell Line Verify that the target CLK pathway is active in your chosen cell line. Consider testing cell lines with known splicing factor mutations, which may be more sensitive.
RNA Degradation Use RNase-free reagents and techniques throughout the RNA extraction and analysis process to ensure the integrity of your samples.

Problem 3: Discrepancy between in vitro and in vivo efficacy.

Potential CauseRecommended Solution
Pharmacokinetic/Pharmacodynamic (PK/PD) Differences In vivo, the concentration and duration of target engagement are governed by the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The in vitro experimental design should aim to mimic the in vivo exposure as closely as possible.
Tumor Microenvironment The in vivo tumor microenvironment can influence drug response. Consider using 3D cell culture models (e.g., spheroids, organoids) for in vitro studies to better recapitulate the in vivo setting.
Off-Target Effects While this compound is a selective CLK inhibitor, off-target effects can contribute to in vivo toxicity and efficacy. It is important to consider the broader biological impact of the drug.

Data Presentation

Table 1: Summary of this compound In Vitro Activity

Cell LineIC50 (µM)Cancer TypeKey Genetic Features
K5620.15Chronic Myelogenous Leukemia-
MV-4-110.036Acute Myeloid Leukemia-
Primary AML Cells (average)0.078Acute Myeloid LeukemiaVarious

Data extracted from preclinical studies.[8][9]

Table 2: Summary of Phase 1 Clinical Trial Data for this compound in Hematologic Malignancies

ParameterValue
Dosing Schedule 70 mg or 105 mg, twice a week[5]
Overall Response Rate (AML/MDS) 42.9% (6/14 patients)[5]
Complete Remission (CR) in AML 25.0% (3/12 patients)[10]
CR with Incomplete Hematologic Recovery (CRi) in AML 8.3% (1/12 patients)[10]
CR in MDS 50.0% (1/2 patients)[10]
Median Time to Remission 67 days (Range: 29-113 days)[10]
Median Duration of Response 281 days (Range: 56-924 days)[10]
Median Treatment Duration for Responders 164 days (Range: 14-924 days)[5]

Data as of July 5, 2024, from a Japanese Phase 1 trial.[5][10]

Table 3: Summary of Phase 1 Clinical Trial Data for this compound in Solid Tumors

ParameterValue
Maximum Tolerated Dose (MTD) 140 mg, twice a week[1]
Partial Responses (PR) 8.7% (4/46 patients), all in ovarian cancer[11]
Median Treatment Duration (all patients) 77 days (Range: 1-413+ days)[11]
Median Treatment Duration (ovarian cancer) 84 days (Range: 1-413+ days)[11]

Data as of November 20, 2023.[11]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Determine Optimal this compound Treatment Duration

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the planned experiment duration.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Add the this compound dilutions and vehicle control to the appropriate wells.

  • Incubation: Incubate the plates for various durations (e.g., 24, 48, 72, 96, 120 hours).

  • Viability Assessment: At each time point, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Normalize the viability of treated cells to the vehicle control for each time point. Plot the percentage of viable cells against the log of the this compound concentration to determine the IC50 at each duration. The optimal duration will be the point at which a stable and maximal effect is observed.

Protocol 2: Analysis of RNA Splicing by RT-PCR

  • Cell Treatment: Treat cells with this compound at a predetermined effective concentration (e.g., IC50 or 2x IC50) for various time points (e.g., 6, 12, 24, 48 hours).

  • RNA Extraction: At each time point, harvest the cells and extract total RNA using a standard method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

  • PCR Amplification: Perform PCR using primers that flank a specific exon known or suspected to be affected by this compound.

  • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The presence of multiple bands (corresponding to the inclusion and exclusion of the target exon) will indicate an effect on splicing.

  • Quantification: Quantify the intensity of the bands to determine the ratio of exon inclusion to exclusion at each time point.

Mandatory Visualizations

CTX712_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CTX712_in This compound (Oral) CLK CLKs (1, 2, 3, 4) CTX712_in->CLK Inhibition SR_proteins_P SR Proteins-P (phosphorylated) CLK->SR_proteins_P Phosphorylation SR_proteins SR Proteins (unphosphorylated) SR_proteins->CLK Substrate Spliceosome Spliceosome SR_proteins_P->Spliceosome Promotes Splicing Nucleus Nucleus pre_mRNA pre-mRNA mature_mRNA Mature mRNA (Normal Splicing) pre_mRNA->mature_mRNA Correct Splicing aberrant_mRNA Aberrant mRNA (Exon Skipping) pre_mRNA->aberrant_mRNA Incorrect Splicing Cell_Death Cancer Cell Death aberrant_mRNA->Cell_Death Induces Cytoplasm Cytoplasm

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_0 Phase 1: Dose-Response and Time-Course cluster_1 Phase 2: Pharmacodynamic Analysis cluster_2 Phase 3: In Vivo Model Validation A1 Select Cancer Cell Lines (e.g., with/without splicing factor mutations) A2 Treat with a range of this compound concentrations (e.g., 0.01 - 10 µM) A1->A2 A3 Incubate for multiple durations (e.g., 24, 48, 72h) A2->A3 A4 Cell Viability Assay (e.g., MTT) A3->A4 A5 Determine IC50 at each time point A4->A5 B1 Treat cells with IC50 concentration of this compound A5->B1 Inform concentration selection B2 Harvest cells at various time points (e.g., 6, 12, 24, 48h) B1->B2 B3 Analyze RNA Splicing (RT-PCR) and Protein Phosphorylation (Western Blot) B2->B3 B4 Correlate splicing changes with viability B3->B4 C2 Treat with clinically relevant doses and schedules B4->C2 Inform schedule selection C1 Establish Xenograft Model C1->C2 C3 Monitor Tumor Growth and Survival C2->C3 C4 Analyze PD markers in tumor tissue C3->C4

Caption: Experimental Workflow for Optimizing this compound Treatment.

Troubleshooting_Logic Start Start: Suboptimal Efficacy Observed Q1 Is there a dose-dependent effect? Start->Q1 Q2 Is the effect sustained over time? Q1->Q2 Yes Sol1 Optimize Concentration: - Titrate dose - Check IC50 Q1->Sol1 No Sol3 Verify Target Engagement: - Western blot for p-SR proteins - RT-PCR for exon skipping Q1->Sol3 If still no effect A1_Yes Yes A1_No No Sol2 Optimize Duration: - Time-course experiment - Consider continuous vs. intermittent exposure Q2->Sol2 No End Optimized Protocol Q2->End Yes A2_Yes Yes A2_No No Sol1->Q1 Sol2->Q2 Sol4 Re-evaluate Model System: - Check for resistance mutations - Assess cell line sensitivity Sol3->Sol4 Sol4->Start

Caption: Logical Flow for Troubleshooting this compound Experiments.

References

Troubleshooting inconsistent results in CTX-712 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving the pan-CLK inhibitor, CTX-712.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, orally available, and highly selective small molecule inhibitor of CDC-like kinases (CLKs).[1] CLKs are key regulators of the RNA splicing process.[1] this compound inhibits the phosphorylation of serine/arginine-rich (SR) proteins by CLKs.[1] This disruption of SR protein phosphorylation leads to aberrant RNA splicing, primarily causing exon skipping, which can induce cancer cell death.[1][2]

Q2: In which cell lines is this compound expected to be active?

A2: this compound has shown potent anti-proliferative activity in various human tumor cell lines, particularly in myeloid neoplasms such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[3][4] It has demonstrated strong inhibitory effects in cell lines like K562 and MV-4-11, as well as in primary AML cells.[3] The sensitivity to this compound has been correlated with the extent of splicing alterations induced by the drug.[3]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-quality, anhydrous DMSO to ensure optimal solubility. For in vivo experiments, specific formulations involving DMSO, PEG300, Tween-80, and saline, or corn oil have been described. As a general guideline for storage of stock solutions, it is recommended to store them at -20°C or -80°C in aliquots to minimize freeze-thaw cycles.

Q4: What are the potential off-target effects of this compound?

A4: this compound is a highly selective inhibitor for the CLK family (CLK1, CLK2, CLK3, CLK4).[5] However, like many kinase inhibitors, it can exhibit some activity against other kinases, particularly within the DYRK family (DYRK1A and DYRK1B).[5] When interpreting unexpected phenotypes, it is important to consider the possibility of off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: My IC50 values for this compound vary significantly between experiments. What are the potential causes and solutions?

A: Inconsistent IC50 values are a common issue in cell-based assays.[6] Several factors can contribute to this variability.

Potential Causes and Solutions

Potential Cause Troubleshooting Recommendation
Cell Seeding Density Inconsistent cell numbers per well can lead to variable results. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[6]
Compound Solubility This compound may precipitate in aqueous culture medium, especially at higher concentrations. Prepare a high-concentration stock solution in 100% DMSO and ensure it is fully dissolved. When diluting into culture medium, do so stepwise and mix thoroughly. Visually inspect for precipitation under a microscope.
Incubation Time The duration of drug exposure will influence the IC50 value. A 72-hour incubation will likely yield a lower IC50 than a 24-hour incubation. Standardize the incubation time across all experiments for consistency.
Cell Line Health and Passage Number Use cells that are in a logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination.
Assay Type Different viability assays measure different endpoints (e.g., metabolic activity vs. membrane integrity) and can produce different IC50 values.[6] Use the same assay for all comparative experiments.
DMSO Concentration The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%). Run a vehicle control with the same final DMSO concentration as your highest drug concentration.

Expected IC50 Values for this compound in Myeloid Cell Lines

Cell LineIC50 (µM)
K5620.15[3]
MV-4-110.036[3]
Primary AML cells (average)0.078[3]
NCI-H1048 (Lung Cancer)0.075[5]
Issue 2: No or Weak Inhibition of SR Protein Phosphorylation in Western Blots

Q: I am not observing the expected decrease in phosphorylated SR (p-SR) proteins after this compound treatment in my western blot. What should I check?

A: Inhibition of SR protein phosphorylation is the direct downstream effect of this compound. A lack of effect could be due to several experimental variables.

Potential Causes and Solutions

Potential Cause Troubleshooting Recommendation
Inhibitor Concentration and Treatment Time The concentration of this compound may be too low, or the treatment time too short. Perform a dose-response and time-course experiment. A significant reduction in p-SR levels in sensitive cell lines can often be observed within a few hours of treatment.
Antibody Quality The specificity and quality of the primary antibody against p-SR proteins are critical. Use a well-validated pan-phospho-SR antibody. Ensure you are using the antibody at its optimal dilution and that the secondary antibody is appropriate.
Cell Lysis and Sample Preparation It is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of the proteins. Keep samples on ice throughout the preparation process.
Protein Loading Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA). Normalize the p-SR signal to a loading control (e.g., β-actin or total SR protein).
Issue 3: Inconsistent or Unexpected RNA Splicing Analysis Results

Q: My RNA-seq results after this compound treatment are inconsistent, or I am not seeing the expected increase in exon skipping. What could be the problem?

A: RNA-seq analysis of alternative splicing can be complex, and results can be influenced by both the experimental and bioinformatic workflow.

Potential Causes and Solutions

Potential Cause Troubleshooting Recommendation
RNA Quality Ensure high-quality RNA with a RIN > 8 for library preparation. Poor quality RNA can lead to biases in the sequencing results.
Library Preparation The choice of library preparation kit can influence the detection of splicing events. Poly(A) selection-based methods are common, but may not capture all transcript isoforms.
Sequencing Depth and Read Length Deeper sequencing and longer read lengths generally improve the ability to detect and quantify alternative splicing events. For splicing analysis, paired-end reads of at least 100 bp are recommended.[7]
Bioinformatic Analysis Pipeline The choice of alignment and differential splicing analysis tools can impact the results. Use tools specifically designed for alternative splicing analysis (e.g., rMATS, MAJIQ). Ensure consistent parameters are used across all samples.
Biological Variability Splicing patterns can be dynamic and may vary between cell passages or with minor changes in culture conditions. It is important to have sufficient biological replicates to distinguish true splicing changes from noise.
This compound Treatment Conditions The extent of exon skipping is dose- and time-dependent. Optimize the concentration and duration of this compound treatment to achieve a robust effect on splicing.

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Treat the cells with the various concentrations of this compound and a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.

Western Blot for Phosphorylated SR Proteins
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against pan-phospho-SR proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL detection system.

  • Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) or a total SR protein to normalize the p-SR signal.

Visualizations

CTX-712_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Splicing Machinery cluster_2 Downstream Effects CLKs CLKs SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylates p_SR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome p_SR_Proteins->Spliceosome Activates pre_mRNA pre-mRNA Spliceosome->pre_mRNA Processes Correct_Splicing Correct Splicing pre_mRNA->Correct_Splicing Normal Condition Aberrant_Splicing Aberrant Splicing (Exon Skipping) pre_mRNA->Aberrant_Splicing This compound Treatment mRNA Mature mRNA Correct_Splicing->mRNA Aberrant_mRNA Aberrant mRNA Aberrant_Splicing->Aberrant_mRNA Protein Functional Protein mRNA->Protein Non_functional_Protein Non-functional or Truncated Protein Aberrant_mRNA->Non_functional_Protein Cell_Death Cancer Cell Death Non_functional_Protein->Cell_Death CTX_712 This compound CTX_712->CLKs Inhibits

Caption: this compound inhibits CLKs, preventing SR protein phosphorylation and causing aberrant splicing.

Troubleshooting_Inconsistent_IC50 Start Inconsistent IC50 Values Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Compound Verify Compound Preparation Start->Check_Compound Check_Assay Examine Assay Parameters Start->Check_Assay Seeding_Density Consistent Seeding Density? Check_Cells->Seeding_Density Passage_Number Low Passage Number? Check_Cells->Passage_Number Mycoplasma Mycoplasma Negative? Check_Cells->Mycoplasma Solubility Compound Soluble? Check_Compound->Solubility DMSO_Control Consistent DMSO Control? Check_Compound->DMSO_Control Incubation_Time Standardized Incubation Time? Check_Assay->Incubation_Time Assay_Type Consistent Assay Type? Check_Assay->Assay_Type Optimize_Seeding Optimize and Standardize Seeding Density Seeding_Density->Optimize_Seeding No Use_Low_Passage Use Low Passage Cells Passage_Number->Use_Low_Passage No Test_Mycoplasma Test for Mycoplasma Mycoplasma->Test_Mycoplasma No Improve_Solubility Improve Solubilization Protocol Solubility->Improve_Solubility No Standardize_DMSO Standardize DMSO Concentration DMSO_Control->Standardize_DMSO No Standardize_Time Standardize Incubation Time Incubation_Time->Standardize_Time No Standardize_Assay Use a Consistent Assay Assay_Type->Standardize_Assay No Consistent_Results Consistent Results Optimize_Seeding->Consistent_Results Use_Low_Passage->Consistent_Results Test_Mycoplasma->Consistent_Results Improve_Solubility->Consistent_Results Standardize_DMSO->Consistent_Results Standardize_Time->Consistent_Results Standardize_Assay->Consistent_Results Experimental_Workflow Start Start Experiment Cell_Culture Cell Culture and This compound Treatment Start->Cell_Culture Endpoint_Assay Endpoint Assay Cell_Culture->Endpoint_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Endpoint_Assay->Cell_Viability Western_Blot Western Blot (p-SR Proteins) Endpoint_Assay->Western_Blot RNA_Seq RNA-Seq (Splicing Analysis) Endpoint_Assay->RNA_Seq Data_Analysis Data Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis RNA_Seq->Data_Analysis IC50 IC50 Calculation Data_Analysis->IC50 pSR_Quantification p-SR Quantification Data_Analysis->pSR_Quantification Splicing_Changes Alternative Splicing Quantification Data_Analysis->Splicing_Changes Interpretation Interpretation of Results IC50->Interpretation pSR_Quantification->Interpretation Splicing_Changes->Interpretation End End Interpretation->End

References

Strategies to enhance the bioavailability of CTX-712 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of CTX-712.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound and offers potential solutions and detailed experimental protocols.

Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration

  • Question: We are observing low and inconsistent plasma concentrations of this compound in our animal models following oral gavage. What are the potential causes and how can we improve this?

  • Answer: Low and variable plasma concentrations of orally administered compounds are often attributed to poor aqueous solubility, degradation in the gastrointestinal (GI) tract, or significant first-pass metabolism. For this compound, which is an orally available molecule, formulation can play a critical role in its absorption.

    Potential Strategies:

    • Formulation Optimization: The current formulations mentioned in clinical trials are capsules and a film-coated tablet.[1] For preclinical studies, a simple suspension may not be optimal. Consider the following formulation approaches to improve solubility and dissolution rate:

      • Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a suitable polymer can prevent crystallization and enhance aqueous solubility.

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.

      • Nanosizing: Reducing the particle size of the drug substance increases the surface area for dissolution.

    • Addressing First-Pass Metabolism: In vitro studies suggest that this compound is primarily metabolized by CYP3A4.[1] Co-administration with a known CYP3A4 inhibitor (in preclinical models, where ethically appropriate) could be investigated to confirm the extent of first-pass metabolism. However, for clinical applications, this approach has significant drug-drug interaction risks.[1]

    • pH Modification: Investigating the pH-solubility profile of this compound can help in selecting appropriate excipients that create a favorable microenvironment for dissolution in the GI tract.

Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Profiles

  • Question: Our in vivo studies show significant variability in the pharmacokinetic parameters (AUC, Cmax) of this compound between individual animals. What could be the reason for this?

  • Answer: High inter-individual variability is a common challenge. In addition to the formulation-related issues mentioned above, physiological factors in the animals can contribute significantly.

    Potential Causes and Solutions:

    • Food Effects: The presence or absence of food in the stomach can alter gastric emptying time and GI tract pH, affecting drug dissolution and absorption.

      • Experimental Protocol: Conduct PK studies in both fasted and fed states to characterize the food effect. This will help in standardizing the dosing protocol for future efficacy studies.

    • GI Tract Physiology: Differences in GI motility and fluid composition among animals can lead to variable absorption.

      • Solution: While difficult to control, ensuring animals are of a similar age, weight, and health status can help minimize this variability. Using a larger number of animals per group can also provide more robust data.

    • Genetic Polymorphisms: Although more relevant in human studies, genetic differences in metabolic enzymes (like CYP3A4) can exist within animal populations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally available, and selective pan-inhibitor of CDC-like kinases (CLKs).[1][2] CLKs are involved in the regulation of RNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3] By inhibiting CLKs, this compound disrupts the phosphorylation of these SR proteins, leading to alterations in RNA splicing, such as exon skipping.[3][4][5] This disruption of RNA processing can induce cell death in cancer cells, particularly those with mutations in splicing factors.[4][6]

Q2: What is the primary metabolic pathway for this compound?

A2: In vitro studies have indicated that CYP3A4 is the main metabolic pathway for this compound.[1] This is an important consideration for potential drug-drug interactions. Concomitant use of strong CYP3A4 inhibitors is prohibited in clinical studies.[1]

Q3: Are there any known adverse effects of this compound?

A3: In clinical trials, this compound-related adverse events were primarily gastrointestinal toxicities, such as nausea, vomiting, and diarrhea. These were generally controllable with antiemetic agents.[7] Dose-limiting toxicities observed in a Phase 1 study included dehydration, decreased platelets, hypokalemia, and pneumonia.[1] Tumor lysis syndrome has also been observed, which was interpreted as a result of the anti-tumor response.[7]

Q4: What types of cancer is this compound being investigated for?

A4: this compound has shown anti-tumor activity in various preclinical models, including lung cancer and myeloid neoplasms.[6][8] It is currently in Phase 1/2 clinical trials for patients with relapsed or refractory Acute Myeloid Leukemia (AML) and higher-risk Myelodysplastic Syndromes (MDS).[1][9]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Preclinical Model with Different Formulations.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Aqueous Suspension25150 ± 352.0600 ± 15010
Amorphous Solid Dispersion25450 ± 701.52400 ± 40040
SEDDS Formulation25600 ± 901.03600 ± 55060
Intravenous (IV)51200 ± 1800.16000 ± 900100

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD)

  • Polymer Selection: Screen various polymers (e.g., HPMC-AS, PVP VA64, Soluplus®) for their ability to form a stable amorphous dispersion with this compound.

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.

  • Spray Drying:

    • Prepare a solution of this compound and the polymer in the selected solvent.

    • Spray-dry the solution using a laboratory-scale spray dryer.

    • Optimize the inlet temperature, spray rate, and gas flow to obtain a fine, dry powder.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Assess the dissolution rate of the ASD powder compared to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), 8-10 weeks old.

  • Groups:

    • Group 1: this compound aqueous suspension (oral gavage).

    • Group 2: this compound ASD formulation (oral gavage).

    • Group 3: this compound SEDDS formulation (oral gavage).

    • Group 4: this compound solution (intravenous injection, for bioavailability calculation).

  • Dosing: Administer the respective formulations at a consistent dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis:

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

G cluster_0 This compound Signaling Pathway CTX712 This compound CLKs CLKs (1-4) CTX712->CLKs Inhibition Aberrant_Splicing Aberrant RNA Splicing (Exon Skipping) CTX712->Aberrant_Splicing SR_Proteins_P Phosphorylated SR Proteins CLKs->SR_Proteins_P Phosphorylation Splicing Normal RNA Splicing SR_Proteins_P->Splicing SR_Proteins SR Proteins SR_Proteins->CLKs Cell_Death Cancer Cell Death Aberrant_Splicing->Cell_Death

Caption: Mechanism of action of this compound, a pan-CLK inhibitor.

G cluster_1 Bioavailability Enhancement Workflow A Problem: Low Bioavailability B Formulation Strategy A->B C Amorphous Solid Dispersion (ASD) B->C D Lipid-Based Formulation (SEDDS) B->D E Nanosizing B->E F In Vivo PK Study in Animal Model C->F D->F E->F G Data Analysis: Calculate PK Parameters F->G H Optimized Formulation with Enhanced Bioavailability G->H

Caption: Workflow for enhancing the in vivo bioavailability of this compound.

References

Technical Support Center: Mitigating CTX-712-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity in normal cells induced by the investigational compound CTX-712.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell lines at concentrations where we expect to see anti-cancer efficacy with this compound. Is this expected?

A1: Yes, it is not uncommon for potent therapeutic compounds like this compound to exhibit cytotoxic effects on normal, healthy cells, particularly at higher concentrations or with prolonged exposure.[1][2][3] The mechanism of action of this compound, which involves DNA intercalation and inhibition of topoisomerase II, is highly effective against rapidly proliferating cancer cells but can also impact normal cells.[4][5] Cardiotoxicity is a known concern with compounds in this class.[4][5]

Q2: What are the primary mechanisms behind this compound-induced cytotoxicity in normal cells?

A2: The cardiotoxicity associated with this compound is primarily driven by oxidative stress resulting from the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[4][6] These events can lead to damage of cardiac myocytes, disruption of iron and calcium homeostasis, and ultimately, apoptosis (programmed cell death).[4][5][7]

Q3: How can we reduce the cytotoxic effects of this compound on normal cells in our in vitro experiments without compromising its anti-cancer activity?

A3: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Co-treatment with Antioxidants: Since oxidative stress is a major contributor to this compound's toxicity, co-administering antioxidants like N-acetylcysteine (NAC) can help protect normal cells.[8][9]

  • Dose and Time Optimization: Reducing the concentration of this compound or shortening the incubation time can decrease toxicity in normal cells.[8]

  • Targeted Delivery Systems: In more advanced experimental setups, encapsulating this compound in nanoparticles or liposomes can enhance its delivery to cancer cells while minimizing exposure to normal cells.[8][10]

Q4: Our cytotoxicity assay results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results in cytotoxicity assays like the MTT assay can arise from several factors:

  • Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded.

  • Assay Protocol: Incomplete solubilization of formazan (B1609692) crystals in an MTT assay is a common source of error. Ensure thorough mixing after adding the solvent.[8]

  • Plate Edge Effects: The outer wells of microplates are susceptible to evaporation, which can alter the effective concentration of this compound. It is advisable to avoid using the outermost wells for critical experiments.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cytotoxicity in control (untreated) normal cells Cell line contamination (e.g., mycoplasma).Test for mycoplasma contamination. If positive, discard the cell line and use a new, certified stock.
Improper cell culture conditions (e.g., wrong media, incubator settings).Verify and optimize cell culture conditions according to the cell line's specific requirements.
This compound appears more toxic to normal cells than expected Incorrect drug concentration due to calculation or dilution errors.Double-check all calculations and prepare fresh dilutions from a verified stock solution.
High sensitivity of the specific normal cell line being used.Consider using a less sensitive normal cell line for comparison or titrate the this compound concentration to find a better therapeutic window.
Variable IC50 values for this compound across experiments Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well for every experiment.
Differences in cell passage number.Use cells within a consistent and low passage number range for all experiments, as sensitivity to drugs can change with passage.[11]
Variations in incubation time.Strictly adhere to the same incubation time for all experiments.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly depending on the cell line.

Cell Line Tissue of Origin IC50 Value (µM)
BFTC-905Bladder Cancer2.26 ± 0.29[8]
MCF-7Breast Cancer2.50 ± 1.76[8][12]
M21Melanoma2.77 ± 0.20[8]
HeLaCervical Cancer2.92 ± 0.57[8]
UMUC-3Bladder Cancer5.15 ± 1.17[8]
HepG2Liver Cancer12.18 ± 1.89[8]
TCCSUPBladder Cancer12.55 ± 1.47[8]
A549Lung Cancer> 20[8]
Huh7Liver Cancer> 20[8]
HK-2Normal Kidney> 20[11]

Experimental Protocols

Protocol 1: MTT Assay for this compound Cytotoxicity Assessment

This protocol provides a standard method for evaluating cell viability by measuring the metabolic activity of mitochondria.[8][11][13]

Materials:

  • Cell line of choice (e.g., A549)

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (prepared in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for 24, 48, or 72 hours.[12]

  • After the treatment period, remove the medium and add 50 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with this compound.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations

Signaling Pathways

CTX_712_Cytotoxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_ros Oxidative Stress This compound This compound Fas/FasL Fas/FasL This compound->Fas/FasL Upregulates DNA_Damage DNA Damage This compound->DNA_Damage Induces ROS Reactive Oxygen Species This compound->ROS Generates Caspase-8 Caspase-8 Fas/FasL->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates p53 p53 DNA_Damage->p53 Activates Bax/Bak Bax/Bak p53->Bax/Bak Upregulates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Causes Mitochondrial_Dysfunction->Mitochondrion

Caption: this compound induced apoptosis signaling pathways.

Experimental Workflow

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells (96-well plate) Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Drug_Treatment Treat with this compound (Dose-response) Incubation_24h->Drug_Treatment Incubation_Treatment Incubate (24-72h) Drug_Treatment->Incubation_Treatment Add_MTT Add MTT Reagent Incubation_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solvent Add Solubilization Solvent (DMSO) Incubate_4h->Add_Solvent Read_Absorbance Read Absorbance (540 nm) Add_Solvent->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: General workflow for in vitro cytotoxicity testing.

Logical Relationship

Troubleshooting_Logic Start Start Inconsistent_Results Inconsistent Cytotoxicity Results? Start->Inconsistent_Results Check_Protocol Review Assay Protocol (e.g., MTT solubilization) Inconsistent_Results->Check_Protocol Yes Consistent_Results Consistent Results Inconsistent_Results->Consistent_Results No Check_Reagents Verify Reagent/Drug Stability and Concentration Check_Protocol->Check_Reagents Check_Cells Assess Cell Health and Passage Number Check_Reagents->Check_Cells Optimize_Conditions Optimize Experimental Conditions (e.g., seeding density, incubation time) Check_Cells->Optimize_Conditions Optimize_Conditions->Consistent_Results End End Consistent_Results->End

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: CTX-712 Sensitivity Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-CLK inhibitor, CTX-712.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, first-in-class small molecule inhibitor of the CDC2-like kinase (CLK) family (CLK1, CLK2, CLK3, and CLK4).[1][2] CLKs are key regulators of pre-mRNA splicing, a critical process for gene expression.[1][3] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][3] By inhibiting CLKs, this compound prevents the phosphorylation of SR proteins, leading to global alterations in RNA splicing, primarily exon skipping.[1] This disruption of normal splicing can induce cancer cell death and inhibit tumor growth.[1]

Q2: What are the potential biomarkers for sensitivity to this compound?

A2: Several potential biomarkers for this compound sensitivity have been identified:

  • Splicing Factor Mutations: Mutations in genes encoding splicing factors, such as SRSF2, SF3B1, and U2AF1, are being investigated as key predictors of response.[4][5] Tumors with these mutations may be more reliant on the specific splicing patterns regulated by CLKs, making them more vulnerable to CLK inhibition.

  • Degree of Splicing Alteration: A positive correlation has been observed between the extent of splicing changes (e.g., exon skipping) induced by this compound and its anti-leukemic effects.[6] This suggests that the degree of splicing modulation upon treatment could serve as a pharmacodynamic biomarker of sensitivity.

  • MYC Amplification: In preclinical models, MYC amplification has been associated with increased sensitivity to CLK inhibitors.[7]

  • High CLK2 Expression: High expression levels of CLK2 have also been linked to greater sensitivity to CLK inhibition in preclinical studies.[7]

Q3: Is there a difference in sensitivity to this compound in cell lines with and without splicing factor mutations?

A3: While splicing factor mutations are a key area of investigation for patient stratification, studies have shown that various cancer cells can be sensitive to this compound regardless of their splicing factor mutation status.[3] However, in a Phase 1 clinical trial for hematologic malignancies, patients with splicing factor mutations demonstrated a higher response rate compared to those without.[8] This suggests that while not an absolute requirement for sensitivity, the presence of these mutations may enrich for a more responsive patient population.

Troubleshooting Guides

Problem: Inconsistent results in in vitro cell viability assays with this compound.

Possible Cause Troubleshooting Step
Cell line variability Ensure consistent cell line identity through regular STR profiling. Different cell lines, even of the same cancer type, can have varying sensitivities.
This compound degradation Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
Assay timing The effects of a splicing modulator like this compound may take longer to manifest than traditional cytotoxic agents. Consider extending the incubation time (e.g., 72-96 hours) to allow for changes in splicing, mRNA stability, and subsequent protein expression to impact cell viability.
Confluency of cells Seed cells at a consistent density for all experiments. Overly confluent or sparse cultures can affect proliferation rates and drug response.

Problem: Difficulty detecting a robust phospho-SR protein signal decrease by Western blot after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal lysis buffer Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins during sample preparation.[9]
Inefficient protein transfer Optimize transfer conditions (time, voltage) for your specific gel and membrane type to ensure efficient transfer of SR proteins, which can vary in size.
Inappropriate blocking buffer Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background. Use 5% BSA in TBST for blocking.[10]
Antibody selection Use a pan-phospho-SR protein antibody (e.g., clone 1H4) that recognizes a broad range of phosphorylated SR proteins.[11] Ensure the primary antibody is validated for Western blotting.
Insufficient treatment time/dose Perform a time-course and dose-response experiment to determine the optimal conditions for observing a decrease in phospho-SR protein levels.

Quantitative Data Summary

Table 1: Clinical Response to this compound in Hematologic Malignancies (Phase 1 Study)

Patient CohortNumber of PatientsOverall Response Rate (ORR)
With Splicing Factor Mutations 475%
Without Splicing Factor Mutations 1030%

Data from a Phase 1 clinical trial in patients with relapsed/refractory AML and MDS. Response includes complete remission (CR), complete remission with incomplete hematologic recovery (CRi), and morphologic leukemia-free state (MLFS). Data as of July 5, 2024.[8]

Table 2: In Vitro IC50 Values for this compound (Rogocekinib)

Cell LineCancer TypeIC50 (µM)
K562 Chronic Myeloid Leukemia0.15
MV-4-11 Acute Myeloid Leukemia0.036
Primary AML Cells (average) Acute Myeloid Leukemia0.078

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Experimental Protocols

1. Western Blotting for Phosphorylated SR Proteins

This protocol is designed to assess the phosphorylation status of SR proteins following treatment with this compound.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or vehicle control for the specified time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 4-15% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody against phospho-SR proteins (e.g., anti-phosphoepitope SR proteins, clone 1H4) diluted in 5% BSA/TBST overnight at 4°C.[11]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • For a loading control, strip the membrane and re-probe with an antibody against a total SR protein or a housekeeping protein like GAPDH or β-actin.

2. Patient-Derived Xenograft (PDX) Model for Efficacy Testing

This protocol outlines the establishment of an AML PDX model and subsequent efficacy testing of this compound.

  • PDX Establishment:

    • Obtain fresh bone marrow or peripheral blood from AML patients with informed consent.

    • Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

    • Inject 1-5 x 10^6 viable AML cells intravenously or intrafemorally into immunodeficient mice (e.g., NSG mice).

    • Monitor mice for engraftment by weekly peripheral blood analysis for human CD45+ cells by flow cytometry.

    • Once engraftment is established (typically >1% hCD45+ cells in peripheral blood), expand the PDX by passaging bone marrow from engrafted mice into secondary recipients.

  • This compound Efficacy Study:

    • Once secondary or tertiary recipient mice show significant engraftment, randomize them into treatment and control groups.

    • Administer this compound or vehicle control orally at the desired dose and schedule.

    • Monitor animal health and body weight regularly.

    • At the end of the study, sacrifice the mice and harvest bone marrow, spleen, and peripheral blood.

    • Quantify tumor burden by measuring the percentage and absolute number of human CD45+ leukemic cells in these tissues using flow cytometry.

    • Analyze changes in splicing patterns in isolated leukemic cells via RNA sequencing.

Visualizations

CTX_712_Signaling_Pathway cluster_outcome Cellular Outcome CLK CLKs (1-4) SR_proteins SR Proteins (e.g., SRSF2) CLK->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Altered_Splicing Altered Splicing (Exon Skipping) CTX_712 This compound CTX_712->CLK Apoptosis Apoptosis Altered_Splicing->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the CLK signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_biomarker Biomarker Identification Cell_Culture Cancer Cell Lines (with/without SF mutations) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CTG) Treatment->Viability Western Western Blot (p-SR Proteins) Treatment->Western RNA_Seq_vitro RNA Sequencing Treatment->RNA_Seq_vitro Data_Integration Integrate In Vitro/In Vivo Data Viability->Data_Integration Western->Data_Integration RNA_Seq_vitro->Data_Integration PDX_Model Establish PDX Model (e.g., AML) Efficacy_Study This compound Efficacy Study PDX_Model->Efficacy_Study Tumor_Burden Measure Tumor Burden (Flow Cytometry) Efficacy_Study->Tumor_Burden RNA_Seq_vivo RNA Sequencing (from PDX tumors) Efficacy_Study->RNA_Seq_vivo Tumor_Burden->Data_Integration RNA_Seq_vivo->Data_Integration Biomarker_ID Identify Potential Biomarkers Data_Integration->Biomarker_ID

Caption: Experimental workflow for identifying this compound sensitivity biomarkers.

References

Mitigating batch-to-batch variability of CTX-712

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating batch-to-batch variability of CTX-712.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation, survival, and differentiation. It is currently under investigation for various oncology applications.

Q2: What constitutes "batch-to-batch variability" for this compound?

Batch-to-batch variability refers to differences in the performance and physicochemical properties of this compound observed between different manufacturing lots. This can manifest as:

  • Inconsistent Potency: Significant differences in the IC50 value in cell-based assays.

  • Variable Solubility: Difficulty in dissolving a new batch at the same concentration as previous batches.

  • Altered Cellular Effects: Discrepancies in the magnitude of downstream pathway inhibition or phenotypic outcomes (e.g., apoptosis, cell cycle arrest) at a given concentration.

Q3: What are the potential causes of batch-to-batch variability for a compound like this compound?

Variability can stem from several factors related to the synthesis and handling of the compound. These may include:

  • Purity: Presence of impurities or residual solvents from the manufacturing process.

  • Polymorphism: The compound crystallizing in different solid-state forms with varying solubility and stability.

  • Degradation: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) leading to compound degradation.

  • Handling: Inconsistent practices in preparing stock solutions and experimental dilutions.

Troubleshooting Guide: Diagnosing and Mitigating Variability

This guide presents a systematic workflow to qualify a new batch of this compound against a previously validated reference batch.

G This compound Batch Qualification Workflow cluster_0 cluster_1 Step 1: Physicochemical & Stock Solution QC cluster_2 Step 2: In Vitro Potency Assessment cluster_3 Step 3: Target Engagement Verification cluster_4 Step 4: Decision A Receive New Batch of this compound B Perform Visual Inspection (Color, Appearance) A->B C Prepare Stock Solution (e.g., 10 mM in DMSO) B->C D Assess Solubility & Clarity C->D E Cell-Based Viability Assay (e.g., HT-29 cells, 72h) D->E F Calculate IC50 Value E->F G Treat Cells with this compound (e.g., 1h, IC90 concentration) F->G H Western Blot for p-ERK/Total ERK G->H I Quantify Inhibition H->I J Compare Data to Reference Batch I->J K Batch Qualified (Proceed with Experiments) J->K Data Consistent L Batch Fails (Contact Supplier, Do Not Use) J->L Discrepancy >2-fold

Caption: Workflow for qualifying a new batch of this compound.

Step 1: Initial Quality Control and Stock Solution Preparation

Before performing any biological assays, assess the physical properties of the new batch and prepare a stock solution.

Experimental Protocol: Stock Solution Preparation

  • Visual Inspection: Visually inspect the new batch of this compound powder. It should be a white to off-white crystalline solid, consistent with the reference batch. Note any differences in color or texture.

  • Weighing: Carefully weigh out the required amount of this compound powder in a fume hood using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous, molecular biology grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 2-3 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes to aid dissolution. The final solution should be clear and free of particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber-colored vials to prevent light exposure. Store at -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation: QC Log

Maintain a log to compare batches.

ParameterReference Batch (Lot #R123)New Batch (Lot #N456)Pass/Fail
Appearance White crystalline solidWhite crystalline solidPass
Solubility (10 mM in DMSO) Clear, colorless solutionClear, colorless solutionPass
Date Qualified 2025-01-152025-12-10-
Technician A. ScientistB. Researcher-
Step 2: Comparative In Vitro Potency Assay

The most critical test is to compare the potency (IC50) of the new batch against the reference batch in a sensitive cancer cell line.

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed HT-29 colorectal cancer cells in a 96-well, white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of both the reference and new batches of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Add 10 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (four-parameter variable slope).

Data Presentation: Comparative IC50 Values

A new batch is considered acceptable if its IC50 value is within a 2-fold range of the reference batch.

Batch IDIC50 (nM)95% Confidence IntervalFold-Change vs. ReferenceStatus
Reference (Lot #R123) 15.2[12.8, 18.1]1.0Qualified
New Batch (Lot #N456) 18.5[15.5, 22.0]1.2Pass
Example Failed Batch 45.1[39.8, 51.1]3.0Fail
Step 3: Target Engagement Verification by Western Blot

Confirm that the new batch inhibits the intended target (MEK1/2) by measuring the phosphorylation of its downstream substrate, ERK1/2.

G This compound Signaling Pathway Inhibition RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation CTX712 This compound CTX712->MEK

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Experimental Protocol: Western Blot for p-ERK

  • Cell Treatment: Seed HT-29 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the reference and new batches of this compound at a concentration known to cause >90% inhibition (e.g., 1 µM) for 1 hour. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.

  • Densitometry: Quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.

Data Presentation: Target Inhibition Comparison

Treatmentp-ERK / Total ERK Ratio (Normalized)% Inhibition vs. VehicleStatus
Vehicle (0.1% DMSO) 1.000%-
Reference Batch (1 µM) 0.0892%Reference
New Batch (1 µM) 0.1189%Pass

Technical Support Center: Interpreting Unexpected RNA Splicing Changes with CTX-712

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CTX-712 and analyzing its effects on RNA splicing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on RNA splicing?

This compound is a first-in-class, orally available, and selective pan-CDC-like kinase (CLK) inhibitor.[1] Its primary mechanism involves the inhibition of CLK family kinases (CLK1, CLK2, CLK3, CLK4).[2] This inhibition suppresses the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the assembly and function of the spliceosome.[1][3] The dephosphorylation of SR proteins leads to global alterations in RNA splicing, most characteristically resulting in the exclusion of cassette exons, an event commonly referred to as exon skipping.[4][5] This disruption of normal splicing can generate aberrant RNA transcripts, leading to cellular stress and apoptosis in cancer cells.[1][6]

Q2: We observe a lower-than-expected degree of exon skipping in our cell line after this compound treatment. What are the potential reasons?

Several factors can contribute to a reduced level of exon skipping:

  • Cell Line-Specific Factors: The genetic background of the cell line, including the mutation status of splicing factors (e.g., SRSF2, U2AF1), can influence the cellular response to this compound.[7][8] Some cell lines may be inherently less sensitive to CLK inhibition.

  • Drug Concentration and Treatment Duration: Ensure that the concentration of this compound and the duration of treatment are optimal for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.

  • Experimental Variability: Inconsistent experimental conditions, such as passage number, cell density, and reagent quality, can lead to variable results.

  • RNA Quality: Degraded or impure RNA can significantly impact the accuracy of splicing analysis. It is crucial to ensure high-quality RNA extraction.

Q3: Our RNA-seq analysis shows other types of splicing changes besides exon skipping (e.g., intron retention, alternative splice site selection). Is this expected?

While exon skipping is the most prominent splicing alteration induced by this compound, the global dysregulation of the splicing machinery can lead to other types of splicing changes, including intron retention and the use of alternative 5' or 3' splice sites. The inhibition of SR protein phosphorylation can have widespread and complex effects on splice site recognition and selection.

Q4: We are seeing significant cell death at our target this compound concentration, which is complicating our splicing analysis. How can we address this?

High levels of apoptosis can lead to widespread RNA degradation, confounding the analysis of specific splicing events. Consider the following adjustments:

  • Time-Course Experiment: Analyze RNA at earlier time points after this compound treatment, before the onset of significant apoptosis.

  • Lower Drug Concentration: Use a lower concentration of this compound that still induces measurable splicing changes but with less cytotoxicity.

  • Apoptosis Inhibitors: In some instances, co-treatment with a pan-caspase inhibitor may be considered to preserve RNA integrity, although this may affect the cellular response to this compound.

Q5: Are there known resistance mechanisms to this compound?

While research is ongoing, some preclinical evidence suggests that the mutation status of certain splicing factors may influence sensitivity to this compound. For instance, a patient-derived xenograft (PDX) model with a U2AF1 mutation was reported to be refractory to this compound treatment.[7][8] Further investigation is needed to fully elucidate resistance mechanisms.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent RNA Splicing Results
Observed Issue Potential Cause Recommended Action
High variability in splicing changes between biological replicates.Inconsistent cell culture conditions (passage number, confluency).Standardize cell culture protocols and use cells within a narrow passage range.
Variations in RNA extraction quality.Use a standardized RNA extraction protocol and assess RNA integrity (e.g., RIN score) for all samples.
Batch effects in library preparation or sequencing.Randomize sample processing and library preparation. Use batch correction methods during data analysis.
Unexpectedly low number of differentially spliced events.Insufficient sequencing depth.For splicing analysis, a higher sequencing depth is generally required compared to gene expression analysis.
Suboptimal parameters in the bioinformatics pipeline.Ensure that the alignment and splicing analysis tools are appropriate for your experimental design and that parameters are optimized.
Poor quality of RNA samples.Refer to the RNA quality control section in the experimental protocols below.
Discrepancy between RNA-seq and RT-qPCR validation.Primer design for RT-qPCR may not be specific to the splice variants of interest.Design primers that specifically amplify the targeted splice junctions and validate their specificity.
Low abundance of the splice variant.RNA-seq may detect low-abundance transcripts that are difficult to validate with RT-qPCR. Consider using digital PCR for higher sensitivity.
Guide 2: Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound in Myeloid Cell Lines

Cell LineIC50 (µM)Reference
K5620.15[5]
MV-4-110.036[5]
Primary AML cells (average)0.078[5]

Table 2: In Vivo Antitumor Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model with SRSF2 P95H Mutation

Treatment GroupTumor Volume (mm³)Reference
Vehicle762 ± 147[9]
This compound (6.25 mg/kg)331 ± 64[9]
This compound (12.5 mg/kg)39 ± 39[9]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for the desired duration.

  • Harvesting: Harvest cells for RNA extraction at the designated time points.

Protocol 2: RNA Extraction and Quality Control
  • RNA Isolation: Isolate total RNA using a commercially available kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • RNA Integrity Assessment: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of ≥ 8.

Protocol 3: RNA-Sequencing and Data Analysis
  • Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a strand-specific library preparation kit.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.

  • Data Analysis Workflow:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.

    • Alignment: Align the trimmed reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.

    • Splicing Analysis: Use specialized software (e.g., rMATS, LeafCutter, MAJIQ) to identify and quantify differential splicing events between this compound-treated and control samples.

    • Validation: Validate key splicing changes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) with primers designed to specifically amplify the different splice isoforms.

Visualizations

CTX_712_Mechanism cluster_0 Cellular Environment cluster_1 Spliceosome Function cluster_2 RNA Splicing Outcome CTX712 This compound CLK CLK Kinases (CLK1/2/3/4) CTX712->CLK Inhibits SR_p Phosphorylated SR Proteins CLK->SR_p Phosphorylates SR SR Proteins Spliceosome_active Active Spliceosome Assembly SR_p->Spliceosome_active Promotes Spliceosome_inactive Impaired Spliceosome Function SR->Spliceosome_inactive Leads to Normal_splicing Normal Splicing Spliceosome_active->Normal_splicing Exon_skipping Exon Skipping & Aberrant Splicing Spliceosome_inactive->Exon_skipping

Caption: Mechanism of action of this compound on RNA splicing.

RNA_Seq_Workflow cluster_0 Wet Lab cluster_1 Bioinformatics cluster_2 Validation A Cell Culture & This compound Treatment B RNA Extraction & Quality Control A->B C RNA-Seq Library Preparation B->C D High-Throughput Sequencing C->D E Raw Read Quality Control D->E F Adapter & Quality Trimming E->F G Alignment to Reference Genome F->G H Differential Splicing Analysis G->H I RT-qPCR of Splicing Events H->I

Caption: Experimental workflow for analyzing RNA splicing changes.

Troubleshooting_Logic rect_node rect_node start Unexpected Splicing Results? q1 Consistent between replicates? start->q1 q2 RNA integrity (RIN >= 8)? q1->q2 Yes ans1_no Review cell culture & RNA extraction protocols q1->ans1_no No q3 Sufficient sequencing depth? q2->q3 Yes ans2_no Re-extract RNA from new samples q2->ans2_no No q4 Bioinformatics pipeline optimized? q3->q4 Yes ans3_no Re-sequence at greater depth q3->ans3_no No ans4_no Consult with bioinformatician to optimize analysis q4->ans4_no No end Consider biological factors: cell line specificity, drug concentration, off-target effects q4->end Yes

Caption: Troubleshooting workflow for unexpected splicing results.

References

Adjusting CTX-712 concentration for different cancer subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing CTX-712 in cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally available, and selective pan-CDC-like kinase (CLK) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of CLK, which in turn prevents the phosphorylation of serine/arginine-rich (SR) proteins.[1][4] This disruption of SR protein phosphorylation leads to aberrant RNA splicing, inducing excessive RNA deregulation stress and ultimately resulting in cancer cell death.[1]

Q2: Which cancer subtypes are most sensitive to this compound?

A2: Preclinical and clinical data suggest that hematologic malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), are sensitive to this compound.[5][6][7] Sensitivity is particularly heightened in cancers with mutations in splicing factor genes, such as SRSF2.[6][8] There is also emerging evidence of its efficacy in solid tumors, including ovarian cancer.[2][8][9]

Q3: What is a recommended starting concentration for in vitro experiments?

A3: Based on preclinical data, a starting concentration range of 0.01 µM to 1 µM is recommended for in vitro cell viability assays. The IC50 values for human myeloid cell lines K562 and MV-4-11 were 0.15 µM and 0.036 µM, respectively.[10][11] The average IC50 for primary AML cells was found to be 0.078 µM.[10][11] Optimization will be necessary for different cell lines.

Q4: What are the known off-target effects of this compound?

A4: this compound is described as a highly selective pan-CLK inhibitor.[1] While comprehensive off-target profiling data is not fully available in the public domain, its selectivity for CLK is a key feature. Standard kinase panel screening would be advisable to characterize its specificity in your experimental system.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
  • Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accuracy and perform a titration experiment to determine the optimal seeding density for your specific cell line and assay duration.

  • Possible Cause 2: this compound Degradation. The compound may be unstable in your culture medium over the course of the experiment.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.

  • Possible Cause 3: Assay Interference. Components in the cell culture medium, such as serum or phenol (B47542) red, can interfere with certain viability assays (e.g., MTT).

    • Solution: When using colorimetric or fluorometric assays, include a "no-cell" control with the compound to check for direct interference with the assay reagents. Consider using a serum-free medium during the final assay incubation step if possible.

Problem 2: No significant reduction in SR protein phosphorylation observed by Western blot.
  • Possible Cause 1: Insufficient this compound Concentration or Incubation Time. The concentration or duration of treatment may not be adequate to inhibit CLK activity.

    • Solution: Perform a dose-response and time-course experiment. Start with the known effective concentrations from cell viability assays and test a range of time points (e.g., 2, 6, 12, 24 hours).

  • Possible Cause 2: Poor Antibody Quality. The antibody against the phosphorylated SR protein may not be specific or sensitive enough.

    • Solution: Validate your phospho-specific antibody using appropriate controls, such as treating cells with a phosphatase inhibitor (e.g., calyculin A) to enrich for phosphorylated proteins or using a non-phosphorylatable mutant as a negative control if available.

  • Possible Cause 3: Sample Handling. Phosphorylation states can be transient and susceptible to phosphatase activity during sample preparation.

    • Solution: Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice or at 4°C throughout the preparation process.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Myeloid Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
K562Human Myeloid Leukemia0.15[10][11]
MV-4-11Human Myeloid Leukemia0.036[10][11]
Primary AML CellsAcute Myeloid Leukemia0.078 (average)[10][11]
Table 2: In Vivo Efficacy of this compound in a Patient-Derived Xenograft (PDX) Model
PDX ModelTreatmentDosage (mg/kg)OutcomeCitation
SRSF2 P95H mutantVehicle-Tumor Volume: 762 ± 147 mm³[10]
SRSF2 P95H mutantThis compound (low dose)6.25Tumor Volume: 331 ± 64 mm³[10]
SRSF2 P95H mutantThis compound (high dose)12.5Tumor Volume: 39 ± 39 mm³ (4/5 mice achieved complete remission)[10]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated SR Proteins
  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated SR protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total SR protein as a loading control.

Protocol 3: RNA Sequencing for Splicing Analysis
  • RNA Extraction: Treat cells with this compound and a vehicle control. Extract total RNA using a commercially available kit, ensuring high quality and integrity (RIN > 8).

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis Workflow:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Splicing Analysis: Analyze alternative splicing events (e.g., exon skipping, intron retention) using software like rMATS or DEXSeq.

    • Visualization: Visualize the read coverage and splicing patterns using a genome browser like IGV.

Visualizations

CTX_712_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Cellular Outcome CLK CLK pSR_Protein p-SR Protein (phosphorylated) CLK->pSR_Protein Phosphorylation SR_Protein SR Protein (unphosphorylated) SR_Protein->CLK Spliceosome Spliceosome pSR_Protein->Spliceosome Promotes Assembly mRNA mRNA (Normal Splicing) Spliceosome->mRNA Splicing aberrant_mRNA Aberrant mRNA (Exon Skipping) Spliceosome->aberrant_mRNA Aberrant Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome Cell_Death Cancer Cell Death aberrant_mRNA->Cell_Death CTX712 This compound CTX712->CLK Inhibition

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction ic50 Determine IC50 viability->ic50 ic50->protein_extraction Inform Dosing ic50->rna_extraction Inform Dosing western_blot Western Blot (p-SR Proteins) protein_extraction->western_blot rna_seq RNA Sequencing rna_extraction->rna_seq splicing_analysis Alternative Splicing Analysis rna_seq->splicing_analysis

Caption: Experimental Workflow for this compound.

References

Dealing with poor solubility of CTX-712 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the CTX-712 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Troubleshooting Guide: Poor Aqueous Solubility of this compound

This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility limit of this compound has been exceeded.Lower Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay. • Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% may be necessary to maintain solubility. Always include a vehicle control to account for any effects of DMSO. • Modify Dilution Technique: Add the this compound DMSO stock solution dropwise to the vortexing aqueous buffer to facilitate rapid dispersion and prevent localized supersaturation.
Cloudy or hazy solution after preparation. Formation of fine precipitates or aggregates.Sonication: Briefly sonicate the final aqueous solution to break down small aggregates and enhance dissolution. • pH Adjustment: this compound is predicted to be a weak base (pKa ≈ 9.6). Therefore, its solubility will increase in more acidic conditions. Consider lowering the pH of your aqueous buffer (e.g., to pH 6.0 or 5.0) if your experimental system can tolerate it.
Inconsistent experimental results. Poor solubility leading to variable effective concentrations of this compound.Visual Inspection: Carefully inspect your solutions and assay plates for any signs of precipitation before and during your experiment. • Solubility Testing: Perform a kinetic solubility assessment in your specific experimental buffer to determine the practical working concentration range (see Experimental Protocols).
Need for higher concentration in aqueous solution. The required concentration exceeds the aqueous solubility of this compound alone.Co-solvent Systems: Employ a mixture of solvents to increase solubility. A proven formulation for achieving ≥ 2.5 mg/mL is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] • Cyclodextrin (B1172386) Complexation: Use cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound, also known as Rogocekib, is an orally available, first-in-class pan-CLK inhibitor.[2] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₁₇FN₈O₂
Molecular Weight 408.4 g/mol
Predicted pKa 9.613 (weakly basic)
Predicted XLogP 2.920

Q2: What is the recommended starting point for preparing a this compound solution?

A2: For initial in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM). This stock can then be serially diluted in DMSO before the final dilution into your aqueous experimental buffer. The final DMSO concentration in your assay should ideally be kept below 0.5%.

Q3: How does pH affect the solubility of this compound?

A3: As a weak base, the solubility of this compound is pH-dependent. In acidic environments (pH < pKa), this compound will become protonated and more ionized, which generally leads to increased aqueous solubility. Conversely, in neutral or basic solutions (pH > pKa), it will be in its less soluble, unionized form. Therefore, adjusting your buffer to a lower pH may improve its solubility.

Q4: Are there established formulations for in vivo studies with this compound?

A4: Yes, a formulation suitable for in vivo use has been described. A clear solution of ≥ 2.5 mg/mL (6.12 mM) can be achieved by using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option for oral administration is a formulation of 10% DMSO and 90% corn oil.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of CDC-like kinases (CLKs).[2] It inhibits the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the regulation of RNA splicing.[2] By disrupting this process, this compound can induce cancer cell death.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation using a Co-Solvent System

This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.[1]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution until it is clear. If necessary, sonicate briefly to aid dissolution.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plate (polypropylene, low-binding)

  • Plate reader capable of measuring turbidity (nephelometry) or absorbance

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous buffer. This will create a range of final this compound concentrations with a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light. Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity/absorbance is observed corresponds to the kinetic solubility limit of this compound in that buffer.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation of this compound in Aqueous Buffer q1 Is the final concentration essential? start->q1 sol1 Lower the final working concentration q1->sol1 No q2 Is the buffer pH adjustable? q1->q2 Yes end Soluble this compound Solution sol1->end sol2 Lower buffer pH towards acidic range (e.g., pH < 7) q2->sol2 Yes q3 Need for higher concentration? q2->q3 No sol2->end sol3 Use co-solvent system (DMSO/PEG300/Tween-80/Saline) q3->sol3 Yes sol4 Consider cyclodextrin formulation q3->sol4 Alternative sol3->end sol4->end G cluster_1 Experimental Workflow: Co-Solvent Formulation prep_stock Prepare 25 mg/mL this compound in 100% DMSO add_stock Add 100 µL this compound stock to PEG300 prep_stock->add_stock add_peg Add 400 µL PEG300 add_peg->add_stock mix1 Vortex add_stock->mix1 add_tween Add 50 µL Tween-80 mix1->add_tween mix2 Vortex add_tween->mix2 add_saline Add 450 µL Saline mix2->add_saline final_mix Vortex/Sonicate until clear add_saline->final_mix result Final Solution: ≥ 2.5 mg/mL this compound final_mix->result G cluster_2 This compound Signaling Pathway Inhibition ctx712 This compound clk CLK Kinase (CLK1, 2, 3, 4) ctx712->clk inhibits phosphorylation Phosphorylation clk->phosphorylation catalyzes aberrant_splicing Aberrant RNA Splicing clk->aberrant_splicing inhibition leads to sr_proteins SR Proteins (e.g., SRSF2) sr_proteins->phosphorylation splicing Normal RNA Splicing phosphorylation->splicing promotes cell_death Cancer Cell Death aberrant_splicing->cell_death

References

Technical Support Center: Optimizing RNA Extraction from CTX-712 Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing RNA extraction from samples treated with the CDC-like kinase (CLK) inhibitor, CTX-712.

Introduction to this compound and its Impact on RNA

This compound is a potent and selective inhibitor of CLK, which plays a crucial role in the regulation of RNA splicing. By inhibiting CLK, this compound can lead to alterations in mRNA splicing patterns, which is the basis of its therapeutic potential. When preparing to extract RNA from this compound treated samples, it is important to consider that the cellular environment has been perturbed, which may have implications for RNA yield and quality. This guide will address potential challenges and provide solutions to ensure high-quality RNA suitable for downstream applications such as RT-qPCR, RNA-sequencing, and microarray analysis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during RNA extraction from this compound treated samples.

Problem Potential Cause Recommended Solution
Low RNA Yield Incomplete Cell Lysis: Insufficient disruption of cells can lead to poor recovery of RNA.- Ensure complete cell lysis by vortexing or passing the lysate through a small gauge needle.[1] - For adherent cells, ensure the entire surface is covered with lysis buffer.[1] - Consider using a more rigorous homogenization method, especially for tissue samples.[2]
Suboptimal Cell Number: Starting with too few cells will naturally result in a lower RNA yield.- Refer to the kit manufacturer's recommendations for the optimal cell number for your chosen extraction method.
RNA Degradation: RNases present in the sample or introduced during the procedure can degrade RNA.- Work quickly and keep samples on ice.[3] - Use RNase-free reagents and consumables.[4][5] - Ensure that the lysis buffer, which typically contains RNase inhibitors like guanidinium (B1211019) thiocyanate (B1210189), is added promptly to the cell pellet or tissue.[6]
Low A260/280 Ratio (<1.8) Protein Contamination: Incomplete removal of proteins during the extraction process.- Ensure complete homogenization in the lysis buffer to allow for effective protein denaturation. - Avoid carrying over the interphase or the organic phase during phase separation (for phenol-chloroform based methods).[7] - Perform an additional wash with 70% ethanol (B145695) for column-based methods.
Phenol (B47542) Contamination (for phenol-chloroform methods): Carryover of the phenol phase can lead to an artificially low A260/280 ratio.- Carefully aspirate the aqueous phase without disturbing the interphase.[7] - Consider performing a chloroform-only extraction after the initial phase separation to remove residual phenol.
Low A260/230 Ratio (<1.8) Guanidinium Salt Carryover: Residual guanidinium thiocyanate from the lysis buffer can inhibit downstream enzymatic reactions.- Perform an additional wash with the recommended wash buffer for column-based methods.[8] - Ensure the column is properly dried by centrifugation before elution to remove any residual ethanol from the wash buffers.[8]
Polysaccharide or Lipid Contamination: These contaminants can be carried over from the sample and interfere with absorbance readings.- For samples with high polysaccharide or lipid content, consider a specialized clean-up kit or protocol modification.
RNA Degradation (Visible on Gel or Bioanalyzer) RNase Contamination: Introduction of RNases from the environment or incomplete inactivation of endogenous RNases.- Maintain a sterile and RNase-free work environment.[4] - Change gloves frequently.[4] - Use fresh, RNase-free solutions and pipette tips.[4]
Improper Sample Storage: Storing samples at inappropriate temperatures can lead to RNA degradation.- Store cell pellets and tissues at -80°C until you are ready to proceed with RNA extraction.[9] - For long-term storage of purified RNA, store at -80°C in single-use aliquots to avoid multiple freeze-thaw cycles.[9]
Genomic DNA (gDNA) Contamination Incomplete Removal of gDNA: During the extraction process, gDNA may not be fully removed.- Perform an on-column DNase digestion for column-based kits.[9] - For other methods, a DNase treatment step after RNA purification is recommended.[9] - When using phenol-chloroform extraction, ensure that the interphase containing gDNA is not disturbed.[7]

Quantitative Data Summary

The following tables provide a summary of expected RNA quality metrics and how they might be affected by common issues.

Table 1: RNA Quality Control Metrics

Metric Ideal Value Potential Issue if Deviated
A260/A280 Ratio 1.8 - 2.1< 1.8 suggests protein or phenol contamination.
A260/230 Ratio 1.8 - 2.2< 1.8 suggests guanidinium salt or other contaminant carryover.
RNA Integrity Number (RIN) > 8A lower RIN value indicates RNA degradation.

Table 2: Troubleshooting Scenarios and Expected Outcomes

Scenario Initial A260/280 Initial A260/230 Initial RIN Troubleshooting Action Expected A260/280 Expected A260/230 Expected RIN
Protein Contamination 1.651.909.2Additional 70% ethanol wash.> 1.81.909.2
Salt Contamination 1.951.408.9Additional wash with kit's wash buffer and proper column drying.1.95> 1.88.9
RNA Degradation 1.902.055.5Re-extraction with fresh sample and strict RNase-free technique.1.902.05> 8

Frequently Asked Questions (FAQs)

Q1: Does this compound itself interfere with the RNA extraction process?

A1: While there is no direct evidence to suggest that this compound chemically interferes with common RNA extraction reagents like guanidinium thiocyanate, it is a small molecule that could potentially be carried over during the purification process. Following the wash steps of your chosen protocol diligently is crucial to minimize any potential contamination. If you suspect interference, performing an additional wash step can be beneficial.

Q2: Will this compound treatment affect the total RNA yield?

A2: this compound, as a CLK inhibitor, can induce changes in RNA splicing and potentially affect cell health and proliferation over time.[10] Depending on the concentration and duration of the treatment, this could lead to a decrease in the overall number of cells or changes in the transcriptional landscape, which might be reflected in the total RNA yield. It is advisable to have an untreated control group to compare RNA yields.

Q3: Are there any specific recommendations for the type of RNA extraction kit to use for this compound treated samples?

A3: Most commercially available column-based or phenol-chloroform-based RNA extraction kits should be suitable for this compound treated samples.[11] The choice of kit often depends on the starting material (e.g., adherent cells, suspension cells, tissue) and the downstream application. For sensitive applications like RNA-sequencing, a kit that includes an on-column DNase treatment is highly recommended to ensure the removal of contaminating genomic DNA.[9]

Q4: How can I be sure that my RNA is free of this compound contamination before proceeding to downstream applications?

A4: The wash steps in standard RNA purification protocols are designed to remove small molecules. An A260/230 ratio within the optimal range (1.8-2.2) is a good indicator that your sample is free from common chemical contaminants, including residual salts and potentially the drug itself. If you have concerns, an additional wash step can provide extra assurance.

Q5: My downstream application is very sensitive to inhibitors. What extra precautions can I take?

A5: For highly sensitive applications, such as certain enzymatic reactions in reverse transcription, ensuring the complete removal of any potential inhibitors is critical. Consider performing an additional wash step with the appropriate wash buffer for column-based kits. For phenol-chloroform extractions, an extra 70% ethanol wash of the RNA pellet can help remove residual salts.

Experimental Protocols

Detailed Protocol for RNA Extraction from this compound Treated Adherent Mammalian Cells (Column-Based Method)

This protocol is a general guideline and should be adapted based on the specific instructions of your chosen RNA extraction kit.

Materials:

  • This compound treated and untreated control cells in culture plates

  • Phosphate-buffered saline (PBS), RNase-free

  • Lysis buffer (containing a chaotropic agent like guanidinium thiocyanate)

  • Wash buffers (as supplied with the kit)

  • RNase-free DNase I solution

  • RNase-free water

  • RNase-free microcentrifuge tubes and pipette tips

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with an appropriate volume of ice-cold, RNase-free PBS.

    • Aspirate the PBS completely.

    • Add the recommended volume of lysis buffer directly to the culture dish. Ensure the entire surface is covered.

    • Lyse the cells by gently swirling the plate or by scraping the cells with a cell scraper.

    • Pipette the lysate up and down several times to homogenize. Transfer the lysate to an RNase-free microcentrifuge tube.

  • Homogenization:

    • Vortex the lysate for 30 seconds to ensure complete homogenization.

    • Alternatively, pass the lysate 5-10 times through a 21-gauge needle fitted to an RNase-free syringe.

  • RNA Binding:

    • Add one volume of 70% ethanol to the lysate and mix well by pipetting.

    • Transfer the mixture to a spin column placed in a collection tube.

    • Centrifuge according to the manufacturer's instructions (e.g., 12,000 x g for 15 seconds).

    • Discard the flow-through.

  • DNase Treatment (On-Column):

    • Wash the column with the recommended wash buffer.

    • Prepare the DNase I reaction mix according to the kit's protocol.

    • Add the DNase I mix directly to the center of the column membrane.

    • Incubate at room temperature for 15 minutes.

  • Washing:

    • Wash the column with the first wash buffer as per the protocol.

    • Perform two subsequent washes with the second wash buffer, which typically contains ethanol.

    • After the final wash, centrifuge the empty column for 1-2 minutes to ensure complete removal of the wash buffer.

  • Elution:

    • Place the spin column in a new, RNase-free collection tube.

    • Add 30-50 µL of RNase-free water directly to the center of the column membrane.

    • Incubate at room temperature for 1 minute.

    • Centrifuge for 1 minute at 12,000 x g to elute the RNA.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer.

    • Assess RNA integrity using denaturing gel electrophoresis or a bioanalyzer.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction RNA Extraction cluster_qc Quality Control cluster_downstream Downstream Applications start This compound Treated Cells wash Wash with PBS start->wash lysis Add Lysis Buffer wash->lysis homogenize Homogenize Lysate lysis->homogenize bind Bind RNA to Column homogenize->bind dnase On-Column DNase Treatment bind->dnase wash_steps Wash Steps dnase->wash_steps elute Elute RNA wash_steps->elute quantify Quantify (A260/280, A260/230) elute->quantify integrity Assess Integrity (RIN) quantify->integrity downstream RT-qPCR, RNA-Seq, etc. integrity->downstream

Caption: RNA Extraction Workflow from this compound Treated Samples.

Signaling_Pathway CTX_712 This compound CLK CLK Kinase CTX_712->CLK Inhibits Altered_Splicing Altered Splicing CTX_712->Altered_Splicing Leads to SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylates Phospho_SR Phosphorylated SR Proteins Splicing pre-mRNA Splicing Phospho_SR->Splicing Promotes Correct Splicing

Caption: Hypothetical Signaling Pathway of this compound Action.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Purity Issues cluster_integrity Degradation start Problem with RNA Extraction low_yield Low RNA Yield start->low_yield purity_issue Low Purity (A260/280 or A260/230) start->purity_issue degradation RNA Degradation (Low RIN) start->degradation incomplete_lysis Incomplete Lysis? low_yield->incomplete_lysis improve_lysis Improve Lysis Protocol incomplete_lysis->improve_lysis Yes low_cells Too Few Cells? incomplete_lysis->low_cells No increase_cells Increase Starting Material low_cells->increase_cells Yes low_260_280 Low A260/280? purity_issue->low_260_280 additional_wash_protein Additional Ethanol Wash low_260_280->additional_wash_protein Yes low_260_230 Low A260/230? low_260_280->low_260_230 No additional_wash_salt Additional Wash & Dry Spin low_260_230->additional_wash_salt Yes rnase_contamination RNase Contamination? degradation->rnase_contamination use_rnase_free Use Strict RNase-Free Technique rnase_contamination->use_rnase_free Yes

Caption: Troubleshooting Decision Tree for RNA Extraction.

References

Technical Support Center: Troubleshooting Artifacts in High-Throughput Screens with CTX-712

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-throughput screening (HTS) assays involving the pan-CLK inhibitor, CTX-712. The following information is designed to help identify and mitigate common experimental artifacts, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, first-in-class small molecule that acts as a pan-inhibitor of CDC-like kinases (CLKs).[1] Its primary mechanism of action is the inhibition of the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] This disruption of SR protein phosphorylation leads to alterations in pre-mRNA splicing, which can induce cancer cell death.[1]

Q2: What are the most common sources of artifacts in HTS assays?

A2: Common sources of artifacts in HTS include compound-related issues such as poor solubility, aggregation, intrinsic fluorescence, and chemical reactivity.[3][4][5][6] Assay-related artifacts can arise from interference with detection technologies (e.g., luciferase inhibition) or off-target effects of the test compound.[7][8]

Q3: How can I be sure that the observed activity of this compound in my screen is due to its on-target effect on CLK?

A3: Confirming on-target activity is crucial. A multi-step validation process is recommended, including:

  • Orthogonal Assays: Confirm hits in a secondary assay that measures a different biological endpoint or uses a different detection technology.[9]

  • Counter-Screens: Use assays specifically designed to identify common sources of artifacts, such as luciferase inhibition or cytotoxicity.[7]

  • Biophysical Target Engagement Assays: Directly measure the binding of this compound to its CLK target using techniques like Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assay (CETSA).[10][11]

  • Structure-Activity Relationship (SAR) Analysis: Test analogs of this compound to see if their activity correlates with their expected potency against CLK.

Q4: Are there known off-target effects for this compound?

A4: While this compound is reported to be a highly selective CLK inhibitor, all kinase inhibitors have the potential for off-target activity.[1][12] A comprehensive kinase panel screen is the most effective way to identify potential off-target kinases. If you observe a phenotype inconsistent with CLK inhibition, it is advisable to perform such a screen.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during HTS campaigns with this compound.

Issue 1: High Rate of False Positives in a Primary Screen

A high false-positive rate can be caused by several factors. The following workflow will help you systematically identify and eliminate these artifacts.

Troubleshooting Workflow for High False-Positive Rate

False_Positive_Workflow start High False-Positive Rate Observed solubility_check Problem: Poor Compound Solubility / Aggregation start->solubility_check fluorescence_check Problem: Intrinsic Compound Fluorescence start->fluorescence_check luciferase_check Problem: Luciferase Inhibition (for luciferase-based assays) start->luciferase_check reactivity_check Problem: Compound Reactivity (PAINS) start->reactivity_check solubility_solution Solution: - Perform solubility/aggregation assays (e.g., DLS, nephelometry). - Add non-ionic detergents (e.g., Triton X-100) to the assay buffer. - Filter compounds before screening. solubility_check->solubility_solution fluorescence_solution Solution: - Pre-read plates before adding assay reagents. - Use a red-shifted fluorophore in the assay. - Perform a counter-screen with a buffer-only plate. fluorescence_check->fluorescence_solution luciferase_solution Solution: - Perform a luciferase counter-screen. - Use a structurally unrelated luciferase if possible. - Confirm hits in a non-luciferase orthogonal assay. luciferase_check->luciferase_solution reactivity_solution Solution: - Use computational PAINS filters to flag potential reactive compounds. - Perform thiol-reactivity assays. reactivity_check->reactivity_solution

Caption: A workflow to diagnose and resolve a high false-positive rate in HTS.

Experimental Protocols:

  • Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

    • Prepare this compound at the screening concentration in the final assay buffer.

    • Incubate the solution under the same conditions as the primary screen (temperature and time).

    • Analyze the sample using a DLS instrument to detect the presence of aggregates. An increase in particle size over time is indicative of aggregation.

  • Protocol 2: Luciferase Counter-Screen

    • Prepare a plate with the same luciferase and substrate concentration as the primary assay, but without the target kinase.

    • Add this compound at the screening concentration.

    • Measure luciferase activity. A decrease in signal indicates direct inhibition of the luciferase enzyme by the compound.[8][13]

Issue 2: Inconsistent or Non-Reproducible Hits

Inconsistent results can stem from issues with compound stability, solubility, or assay variability.

Troubleshooting Workflow for Inconsistent Hits

Inconsistent_Hits_Workflow start Inconsistent/Non-Reproducible Hits stability_check Problem: Compound Instability start->stability_check solubility_issue Problem: Poor Solubility start->solubility_issue assay_variability Problem: Assay Variability start->assay_variability stability_solution Solution: - Assess compound stability in assay buffer over time using LC-MS. - Minimize freeze-thaw cycles of compound stocks. stability_check->stability_solution solubility_solution Solution: - Re-evaluate compound solubility using methods like nephelometry. - Increase DMSO concentration if the assay allows. solubility_issue->solubility_solution assay_solution Solution: - Re-validate the assay (Z'-factor, signal-to-background). - Check for edge effects on plates. - Ensure proper mixing of reagents. assay_variability->assay_solution

Caption: A workflow for troubleshooting inconsistent or non-reproducible HTS hits.

Issue 3: Hits from a Primary Kinase Assay Do Not Modulate Splicing in a Cell-Based Assay

This discrepancy often points to issues with cell permeability, compound metabolism, or off-target effects that are not relevant in the cellular context.

Signaling Pathway: this compound Mechanism of Action

CTX712_Mechanism cluster_inhibition Effect of this compound CTX712 This compound CLK CLKs (1/2/3/4) CTX712->CLK inhibition pSR_Proteins p-SR Proteins (phosphorylated) CLK->pSR_Proteins phosphorylation SR_Proteins SR Proteins (unphosphorylated) Splicing Normal Splicing pSR_Proteins->Splicing promotes Aberrant_Splicing Aberrant Splicing (Exon Skipping) Cell_Death Cancer Cell Death Aberrant_Splicing->Cell_Death

Caption: Mechanism of action of this compound leading to aberrant splicing.

Troubleshooting Workflow for Lack of Cellular Activity

Cellular_Activity_Workflow start Biochemical Hit, No Cellular Activity permeability_check Problem: Poor Cell Permeability start->permeability_check metabolism_check Problem: Compound Metabolism start->metabolism_check off_target_check Problem: Off-Target Effect in Biochemical Assay start->off_target_check permeability_solution Solution: - Perform cell permeability assays (e.g., PAMPA). - Increase incubation time in the cellular assay. permeability_check->permeability_solution metabolism_solution Solution: - Assess compound stability in cell culture medium and cell lysates using LC-MS. metabolism_check->metabolism_solution off_target_solution Solution: - Perform a broad kinase panel screen. - Confirm target engagement in cells using CETSA or NanoBRET. off_target_check->off_target_solution

Caption: Troubleshooting workflow for hits that are active biochemically but not in cells.

Experimental Protocols:

  • Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

    • Treat intact cells with this compound at various concentrations.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to separate aggregated from soluble proteins.

    • Analyze the soluble fraction by Western blot for the target kinase (CLK).

    • A shift in the melting temperature of CLK in the presence of this compound indicates direct target engagement.[9]

  • Protocol 4: Dual-Luciferase Reporter Assay for Splicing Modulation

    • Co-transfect cells with a splicing reporter plasmid (expressing both Firefly and Renilla luciferase depending on the splicing outcome) and a control plasmid.

    • Treat cells with this compound.

    • Measure both Firefly and Renilla luciferase activities.

    • A change in the ratio of the two luciferases indicates a modulation of splicing.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound (also known as Rogocekib)

TargetIC₅₀ (nM)
CLK1< 0.4
CLK21.4
CLK316

Data from BioWorld[12]

Table 2: Cellular Activity of this compound (Rogocekib) in Myeloid Cell Lines

Cell LineIC₅₀ (µM)
K5620.15
MV-4-110.036
Primary AML cells0.078

Data from MedchemExpress

Table 3: Clinically Observed Adverse Events (Phase 1)

Adverse EventGradeFrequency
DiarrheaAny57.1%
NauseaAny42.9%
PneumoniaGrade 4 (DLT)Observed in 1 of 3 DLT-evaluable patients at 105 mg
Decreased White Blood Cell CountGrade 3 or higher14.3%
Tumor Lysis SyndromeGrade 3 or higher14.3%

Data from Patsnap Synapse[16]

References

Validation & Comparative

A Comparative Analysis of CTX-712 and Other Splicing Modulators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, RNA splicing modulators have emerged as a promising class of drugs for a range of diseases, from genetic disorders to oncology. This guide provides a detailed comparison of the efficacy of CTX-712, a first-in-class pan-CLK inhibitor, with other notable splicing modulators, including Risdiplam, Branaplam, and H3B-8800. This objective analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Mechanism of Action: A Tale of Different Targets

Splicing modulators achieve their therapeutic effects by altering the pre-mRNA splicing process, which is critical for generating mature mRNA and, consequently, functional proteins. However, the specific molecular targets and mechanisms of these drugs vary significantly.

This compound (Rogocekib) is an orally available small molecule that inhibits the CDC2-like kinase (CLK) family.[1][2] CLKs are key regulators of RNA splicing, primarily through the phosphorylation of serine/arginine-rich (SR) proteins.[1][3] By inhibiting CLKs, this compound prevents the phosphorylation of these SR proteins, leading to global alterations in splicing, often resulting in exon skipping.[4] This disruption of normal splicing can be particularly detrimental to cancer cells that are highly dependent on specific splicing patterns for their growth and survival.[3][4]

In contrast, Risdiplam and Branaplam are designed to correct a specific splicing defect. They are primarily used in the treatment of Spinal Muscular Atrophy (SMA), a disease caused by mutations in the SMN1 gene.[5][6] Both molecules act as SMN2 splicing modifiers, promoting the inclusion of exon 7 into the final mRNA transcript.[6][7][8][9] This corrected splicing of the SMN2 gene leads to the production of a full-length, functional Survival of Motor Neuron (SMN) protein, which is deficient in SMA patients.[8][10]

H3B-8800 represents another distinct class of splicing modulators that targets the SF3b complex, a core component of the spliceosome.[11][12][13] It has shown preferential lethality in cancer cells harboring mutations in spliceosome components, such as SF3B1 and SRSF2.[14][15] H3B-8800 modulates the activity of both wild-type and mutant spliceosomes but exerts a selective killing effect on mutant cells by inducing the retention of specific introns, leading to the downregulation of genes essential for cell survival.[11][14]

Comparative Efficacy: In Vitro and In Vivo Studies

The efficacy of these splicing modulators has been evaluated in various preclinical and clinical settings. The following tables summarize the available quantitative data to facilitate a direct comparison.

In Vitro Efficacy
Splicing ModulatorCell Line(s)Assay TypeEfficacy Metric (e.g., IC50)Reference(s)
This compound K562 (human myeloid leukemia)Cell ProliferationIC50: 0.15 µM[16]
MV-4-11 (human myeloid leukemia)Cell ProliferationIC50: 0.036 µM[16]
Primary AML cellsCell ProliferationIC50: 0.078 µM[16]
Branaplam Huntington's Disease patient-derived fibroblasts and iPSC-derived cortical neuronsHTT Protein ReductionIC50: <10 nM[17]
H3B-8800 Panc05.04 (pancreatic cancer, SF3B1-K700E)Splicing ModulationDose-dependent decrease in mature MBD4 mRNA[14]
In Vivo Efficacy
Splicing ModulatorAnimal ModelDosing RegimenKey Efficacy Endpoint(s)ResultsReference(s)
This compound AML Patient-Derived Xenograft (PDX) with SRSF2 mutation12.5 mg/kg, orallyTumor volume reduction, survivalSignificant dose-dependent tumor regression; 4 out of 5 mice achieved complete remission.[3][18]
Lung Cancer (NCI-H1048) XenograftNot specifiedAntitumor activityPotent in vivo antitumor activity.[19]
Risdiplam Mouse models of SMANot specifiedIncreased SMN2 mRNA and survivalDose-dependent increase in SMN2 mRNA and survival.[7]
H3B-8800 SRSF2 mutant Chronic Myelomonocytic Leukemia (CMML) PDXNot specifiedAnti-tumor activityDemonstrated anti-tumor activity.[14]

Clinical Efficacy and Safety

Clinical trial data provides the most relevant measure of a drug's efficacy and safety in humans.

Splicing ModulatorClinical Trial PhaseIndication(s)Key Efficacy FindingsSafety ProfileReference(s)
This compound Phase IAdvanced/Relapsed/Refractory Malignant Tumors (Solid and Hematologic)In AML patients (n=12), 3 CR (25.0%) and 1 CRi (8.3%) were observed. In MDS patients (n=2), 1 CR (50.0%) was observed.Manageable and tolerable. Common AEs included diarrhea and nausea. Grade 3 or higher AEs included decreased white blood cell count and tumor lysis syndrome.[20][21]
Risdiplam Approved DrugSpinal Muscular Atrophy (SMA)Greater than 2-fold increase from baseline in SMN protein levels sustained for at least one year. Significantly increased event-free survival in infants.Generally well-tolerated.[5][7][9]
Branaplam Phase II (discontinued for SMA, development for Huntington's disease halted)Spinal Muscular Atrophy, Huntington's DiseaseShowed promise in increasing SMN protein levels in SMA. Reduced mutant huntingtin protein in preclinical models of Huntington's disease.Development for Huntington's disease was halted due to safety concerns (peripheral neuropathy).[6][17][22][23]
H3B-8800 Phase IMyelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML), Chronic Myelomonocytic Leukemia (CMML)Acceptable adverse effect profile and identified a subset of patients who could benefit.Acceptable safety profile.[12][15][24]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.

In Vitro Cell Proliferation Assay (for this compound)
  • Cell Lines: Human myeloid leukemia cell lines (K562, MV-4-11) and primary AML cells were used.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Assay: Cell proliferation was assessed using standard methods such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Model (for this compound)
  • Animal Model: Patient-derived xenograft (PDX) models of acute myeloid leukemia (AML), including models with SRSF2 mutations, were established in immunodeficient mice.

  • Treatment: Mice were treated with this compound (e.g., 6.25 mg/kg or 12.5 mg/kg) or a vehicle control, administered orally.

  • Efficacy Assessment: Tumor volume was measured regularly. Survival of the mice was also monitored.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival curves were analyzed using the Kaplan-Meier method.

SMN Protein Quantification (for Risdiplam)
  • Sample Collection: Blood samples were collected from SMA patients at baseline and at various time points after treatment with Risdiplam.

  • Protein Extraction: Total protein was extracted from peripheral blood mononuclear cells (PBMCs).

  • Quantification: SMN protein levels were quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The change in SMN protein levels from baseline was calculated for each patient.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of these splicing modulators.

This compound Mechanism of Action cluster_0 CTX712 This compound CLK CLK Kinase CTX712->CLK inhibits pSR_proteins Phosphorylated SR Proteins SR_proteins SR Proteins (unphosphorylated) CLK->SR_proteins phosphorylates Altered_Splicing Altered Splicing (Exon Skipping) Splicing Normal Splicing pSR_proteins->Splicing promotes Cell_Death Cancer Cell Death Altered_Splicing->Cell_Death induces

Mechanism of this compound action.

Risdiplam/Branaplam Mechanism of Action in SMA Drug Risdiplam / Branaplam SMN2_premRNA SMN2 pre-mRNA Drug->SMN2_premRNA binds to Exon7_Exclusion Exon 7 Exclusion (aberrant splicing) SMN2_premRNA->Exon7_Exclusion leads to Exon7_Inclusion Exon 7 Inclusion (corrected splicing) SMN2_premRNA->Exon7_Inclusion promoted by drug Nonfunctional_SMN Non-functional SMN Protein Exon7_Exclusion->Nonfunctional_SMN Functional_SMN Functional SMN Protein Exon7_Inclusion->Functional_SMN Motor_Neuron_Survival Motor Neuron Survival Functional_SMN->Motor_Neuron_Survival promotes

Mechanism of Risdiplam/Branaplam action.

Experimental Workflow: In Vivo Xenograft Study Start Establish PDX model in mice Treatment Administer Splicing Modulator or Vehicle Start->Treatment Monitoring Monitor Tumor Volume and Survival Treatment->Monitoring Data_Analysis Analyze Tumor Growth Inhibition and Survival Curves Monitoring->Data_Analysis Conclusion Determine In Vivo Efficacy Data_Analysis->Conclusion

Workflow for in vivo efficacy testing.

Conclusion

This compound represents a novel approach to cancer therapy by targeting the CLK family of kinases and inducing global splicing alterations. Its efficacy in preclinical models and early clinical trials, particularly in hematologic malignancies, is promising. In comparison, Risdiplam and Branaplam have demonstrated the power of targeted splicing correction for monogenic diseases like SMA, with Risdiplam achieving regulatory approval. H3B-8800 offers a tailored strategy for cancers with specific spliceosome mutations.

The choice of a splicing modulator for therapeutic development will depend on the specific disease context, the underlying molecular pathology, and the desired therapeutic outcome. For researchers and drug development professionals, understanding the distinct mechanisms of action, comparative efficacy, and safety profiles of these molecules is paramount for advancing this exciting field of medicine. This guide provides a foundational overview to aid in these endeavors. Further head-to-head comparative studies will be invaluable in delineating the precise clinical positioning of each of these innovative therapies.

References

Head-to-Head Comparison of CTX-712 and Other CLK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of CTX-712, a clinical-stage CDC-like kinase (CLK) inhibitor, with other notable CLK inhibitors, T-025 and SM04690 (Lorecivivint). The information is intended to assist researchers in evaluating these compounds for their specific research and development needs.

Introduction to CLK Inhibition

CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity has been implicated in various diseases, including cancer and osteoarthritis, making CLK inhibitors a promising class of therapeutic agents. This compound is a first-in-class, orally available, and selective pan-CLK inhibitor.[1] It was developed through a scaffold hopping approach starting from T-025. SM04690, also known as Lorecivivint, is another CLK inhibitor that also targets DYRK1A and has been investigated for the treatment of osteoarthritis.[2]

Quantitative Comparison of In Vitro Potency

The following tables summarize the in vitro inhibitory activities of this compound, T-025, and SM04690 against CLK and DYRK family kinases. The data is compiled from various sources and presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity (IC50, nM) against CLK and DYRK Kinases

KinaseThis compoundT-025SM04690 (Lorecivivint)
CLK10.69[3]--
CLK20.46[3]-5.8[4]
CLK33.4[3]--
CLK48.1[3]--
DYRK1A1.1[3]-26.9[4]
DYRK1B1.3[3]--

Note: "-" indicates that data was not found in the searched sources.

Table 2: Binding Affinity (Kd, nM) against CLK and DYRK Kinases

KinaseThis compoundT-025SM04690 (Lorecivivint)
CLK11.3[5]4.8[6]-
CLK20.14[5]0.096[6]-
CLK33.2[5]6.5[6]-
CLK41.3[5]0.61[6]-
DYRK1A-0.074[6]-
DYRK1B-1.5[6]-
DYRK2-32[6]-

Note: "-" indicates that data was not found in the searched sources.

Signaling Pathway and Experimental Workflow

To provide a better understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the CLK signaling pathway and a typical workflow for assessing CLK inhibitors.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLKs (CLK1, 2, 3, 4) SR_Proteins SR Proteins (inactive) CLKs->SR_Proteins Phosphorylation pSR_Proteins p-SR Proteins (active) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA mature mRNA pre_mRNA->mRNA CTX_712 This compound T-025 SM04690 CTX_712->CLKs Inhibition

Caption: CLK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50/Kd Kinase_Assay->Determine_IC50 Cell_Culture Treat Cancer Cell Lines Kinase_Assay->Cell_Culture Lead Compound Western_Blot Western Blot for p-SR Proteins Cell_Culture->Western_Blot Splicing_Assay RT-PCR for Splicing Variants Cell_Culture->Splicing_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Xenograft Tumor Xenograft Model Cell_Viability->Xenograft Promising Candidate Treatment Inhibitor Administration Xenograft->Treatment Tumor_Measurement Measure Tumor Volume Treatment->Tumor_Measurement

Caption: General Experimental Workflow for Evaluating CLK Inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize CLK inhibitors, based on available literature.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from methodologies used for characterizing CLK inhibitors.[7]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase assay buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT, and 1% DMSO).

  • Kinase Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the recombinant CLK enzyme and a substrate peptide (e.g., GRSRSRSRSRSRSRSR) to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific CLK isozyme.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for SR Protein Phosphorylation (Western Blot)

This protocol is based on methods described for evaluating the cellular activity of CLK inhibitors.[8]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with known splicing factor mutations) in appropriate media.

    • Treat the cells with various concentrations of the CLK inhibitor or DMSO for a specified time (e.g., 2-6 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (1H4) monoclonal antibody) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the phospho-SR protein signal to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

This protocol is a general representation of in vivo efficacy studies for CLK inhibitors.[3][9]

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., NCI-H1048) into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Inhibitor Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the CLK inhibitor (e.g., this compound) or vehicle control orally or via another appropriate route at a predetermined dose and schedule (e.g., 50 mg/kg, once daily).

  • Tumor Measurement and Data Analysis:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (length × width²) / 2.

    • Monitor the body weight of the mice as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

    • Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Conclusion

This compound, T-025, and SM04690 are all potent inhibitors of CLK family kinases, with this compound and T-025 also showing significant activity against DYRK kinases. The available data suggests that this compound, developed from T-025, is a highly potent pan-CLK inhibitor with demonstrated in vitro and in vivo anti-tumor activity. SM04690 (Lorecivivint) also potently inhibits CLK2 and DYRK1A and has shown promise in the context of osteoarthritis. The choice of inhibitor for a specific research application will depend on the desired selectivity profile and the biological system under investigation. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo evaluation of these and other CLK inhibitors.

References

A Comparative Analysis of CTX-712 and Standard-of-Care Therapies for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug CTX-712 against current standard-of-care therapies for Acute Myeloid Leukemia (AML). The information is based on available preclinical and early-phase clinical data for this compound and established clinical trial data for standard treatments.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard-of-care therapies have evolved to include intensive chemotherapy, targeted agents for specific genetic mutations, and lower-intensity regimens for patients unable to tolerate aggressive treatment. This compound (also known as Rogocekib) is an investigational, first-in-class, oral small molecule inhibitor of CDC2-like kinase (CLK), a key regulator of RNA splicing. By disrupting this fundamental process, this compound aims to induce apoptosis in cancer cells, offering a novel therapeutic approach for AML. Early clinical data suggests activity in relapsed/refractory AML, a patient population with high unmet medical need.

Mechanism of Action: A Novel Approach to AML Therapy

This compound introduces a distinct mechanism of action compared to traditional AML therapies.

This compound: As a potent and selective pan-CLK inhibitor, this compound targets the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for the proper assembly of the spliceosome and accurate RNA splicing.[1] Inhibition of CLK leads to widespread aberrant splicing, generating non-functional or toxic protein isoforms and inducing "RNA deregulation stress," which ultimately triggers apoptosis in cancer cells.[1] Preclinical studies have shown that this disruption of splicing affects multiple genes involved in cell growth and survival.

Standard-of-Care Therapies:

  • Intensive Chemotherapy (e.g., "7+3" regimen): This approach relies on cytotoxic agents like cytarabine (B982) and an anthracycline (e.g., daunorubicin) to induce DNA damage and kill rapidly dividing cells, including both leukemic and healthy hematopoietic cells.

  • Targeted Therapies (e.g., FLT3 inhibitors, IDH1/2 inhibitors): These drugs are designed to block the activity of specific mutated proteins that drive leukemic cell growth and proliferation in subsets of AML patients.

  • BCL-2 Inhibitors (e.g., Venetoclax): Venetoclax restores the natural process of apoptosis by inhibiting the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells. It is typically used in combination with hypomethylating agents.

cluster_CTX712 This compound Mechanism of Action CTX712 This compound CLK CLK (CDC2-like Kinase) CTX712->CLK Inhibits SR_proteins SR Proteins CLK->SR_proteins Phosphorylates Aberrant_splicing Aberrant RNA Splicing (Exon Skipping, Intron Retention) CLK->Aberrant_splicing Leads to This compound Inhibition SR_proteins_p Phosphorylated SR Proteins Spliceosome Functional Spliceosome Assembly SR_proteins_p->Spliceosome Promotes RNA_splicing Normal RNA Splicing Spliceosome->RNA_splicing Apoptosis_genes Altered Splicing of Apoptosis & Survival Genes Aberrant_splicing->Apoptosis_genes Apoptosis Apoptosis Apoptosis_genes->Apoptosis

Caption: Simplified signaling pathway of this compound.

Comparative Performance Data

The following tables summarize the available efficacy and safety data for this compound and standard-of-care therapies in AML. It is important to note that the patient populations in these studies differ significantly, with this compound data being from a relapsed/refractory setting, while standard-of-care data is often from newly diagnosed patients.

Efficacy in Acute Myeloid Leukemia
TherapyPatient PopulationTrial (Phase)Overall Response Rate (ORR)Complete Remission (CR) / CR with Incomplete Hematologic Recovery (CRi)Median Overall Survival (OS)
This compound Relapsed/Refractory AML/MDSPhase 142.9% (6/14)[2]CR: 28.6% (4/14), CRi: 7.1% (1/14)[2]Not Reported
Intensive Chemotherapy (7+3) Newly Diagnosed AML (<60 years)SWOG S0106Not Reported72%42.5 months
Midostaurin + Chemo Newly Diagnosed FLT3-mutated AML (18-59 years)RATIFY (Phase 3)Not Reported58.9%[3][4]74.7 months[3][5]
Azacitidine + Venetoclax Newly Diagnosed AML (≥75 years or unfit for intensive chemo)VIALE-A (Phase 3)CR+CRi: 66.4%[6]CR: 36.7%14.7 months[1][7][8]
Safety Profile: Common Adverse Events (Grade ≥3)
TherapyCommon Adverse Events (Grade ≥3)
This compound Pneumonia (in one patient at a higher dose), gastrointestinal toxicities (nausea, vomiting, diarrhea - generally manageable).[2] Tumor Lysis Syndrome has also been observed.[2]
Intensive Chemotherapy (7+3) Febrile neutropenia, sepsis, hemorrhage, mucositis.
Midostaurin + Chemo Febrile neutropenia, rash.[5]
Azacitidine + Venetoclax Neutropenia (42%), thrombocytopenia (45%), febrile neutropenia (42%), anemia (26%), pneumonia (22%), sepsis (19%).[7][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and standard-of-care therapies are provided below.

This compound: Preclinical In Vitro Assays
  • Cell Viability Assay:

    • Cell Lines: Human myeloid leukemia cell lines (e.g., K562, MV-4-11) and primary AML patient samples.

    • Method: Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

  • Apoptosis Assay:

    • Method: AML cells are treated with this compound at various concentrations. After treatment, cells are harvested and stained with Annexin V (to detect early apoptotic cells) and propidium (B1200493) iodide (PI, to detect late apoptotic/necrotic cells). The percentage of apoptotic cells is quantified by flow cytometry.

cluster_workflow Experimental Workflow: In Vitro Assays start AML Cell Lines / Primary Samples treatment Treat with varying concentrations of this compound start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ic50 Calculate IC50 viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry results Quantify Apoptotic Cells flow_cytometry->results

Caption: Workflow for in vitro evaluation of this compound.
This compound: In Vivo Patient-Derived Xenograft (PDX) Model

  • Model Establishment:

    • Primary AML patient cells are intravenously or subcutaneously injected into immunodeficient mice (e.g., NSG mice).

    • Engraftment is monitored by assessing the percentage of human CD45+ cells in the peripheral blood or by measuring tumor volume for subcutaneous models.

  • Treatment Protocol:

    • Once engraftment is established, mice are randomized into treatment and vehicle control groups.

    • This compound is administered orally at specified doses and schedules (e.g., daily, twice weekly).

    • Tumor growth is monitored regularly, and overall survival is recorded.

Clinical Trial Protocols: A General Overview
  • This compound Phase 1/2 Trial (NCT05732103): [9][10][11]

    • Design: Open-label, single-arm, dose-escalation (3+3 design in Phase 1) followed by dose-expansion.[9][11]

    • Population: Patients with relapsed/refractory AML or higher-risk myelodysplastic syndromes (MDS) who have received 1-4 prior lines of therapy.

    • Endpoints: Primary endpoints include determining the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and assessing the safety and tolerability. Secondary endpoints include overall response rate, duration of response, and pharmacokinetics/pharmacodynamics.[9]

  • RATIFY Trial (Midostaurin):

    • Design: Randomized, double-blind, placebo-controlled Phase 3 trial.

    • Population: Newly diagnosed AML patients aged 18-59 with a FLT3 mutation.

    • Intervention: Midostaurin or placebo in combination with standard "7+3" induction and high-dose cytarabine consolidation chemotherapy.

  • VIALE-A Trial (Venetoclax + Azacitidine):

    • Design: Randomized, double-blind, placebo-controlled Phase 3 trial.[6]

    • Population: Newly diagnosed AML patients aged 75 years or older, or who have comorbidities that preclude the use of intensive induction chemotherapy.[6]

    • Intervention: Venetoclax or placebo in combination with azacitidine.[6]

Future Directions and Considerations

This compound represents a promising novel therapeutic strategy for AML by targeting the fundamental process of RNA splicing. The preliminary clinical data in a heavily pre-treated patient population are encouraging. However, several key considerations remain:

  • Patient Selection: Identifying biomarkers to predict response to this compound will be crucial. While mutations in splicing factor genes are an intuitive potential biomarker, preclinical data suggests that this compound has activity regardless of splicing factor mutation status.[6]

  • Combination Therapies: The potential for synergistic effects when combining this compound with other agents, such as BCL-2 inhibitors or hypomethylating agents, warrants investigation.

  • Resistance Mechanisms: As with any targeted therapy, understanding potential mechanisms of resistance to this compound will be important for long-term therapeutic success.

Further clinical development, including larger, randomized trials, will be necessary to fully elucidate the efficacy and safety of this compound and its potential role in the evolving treatment landscape of AML. The unique mechanism of action of this compound offers the potential to address unmet needs, particularly in patients who have failed or are ineligible for current standard-of-care therapies.

References

Comparative Analysis of Gene Expression Profiles Following CTX-712 Treatment in Myeloid Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CTX-712, a first-in-class CDC-like kinase (CLK) inhibitor, with alternative therapeutic strategies for myeloid malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS). The focus is on the impact of these treatments on gene expression profiles, supported by available experimental data.

Introduction to this compound

This compound, also known as rogocekib, is an orally bioavailable, potent, and selective pan-CLK inhibitor.[1][2][3] It targets a key component of the cellular machinery responsible for RNA splicing, a critical process for gene expression.[1][2] Dysregulation of RNA splicing is a hallmark of many cancers, including AML and MDS, often due to mutations in splicing factor genes.[4] this compound's mechanism of action involves the inhibition of CLK-mediated phosphorylation of serine/arginine-rich (SR) proteins.[1][2] This disruption of the normal splicing process leads to global alterations in RNA splicing, predominantly causing exon skipping, which can induce cancer cell death and inhibit tumor growth.[1][4] Clinical trials have demonstrated promising anti-tumor activity and a manageable safety profile for this compound in patients with relapsed or refractory hematologic malignancies.[5][6][7]

Comparative Performance and Gene Expression Analysis

While specific, publicly available raw gene expression datasets for this compound are limited, published research provides insights into its effects on gene expression and splicing patterns. This section compares these effects with those of other therapeutic agents used in the treatment of AML and MDS.

Table 1: Comparison of Therapeutic Agents for Myeloid Neoplasms

Therapeutic AgentTarget/Mechanism of ActionImpact on Gene Expression & SplicingReported Efficacy in AML/MDS
This compound (Rogocetinib) Pan-CLK inhibitor; inhibits SR protein phosphorylation, leading to altered RNA splicing.[1][2]Induces global splicing changes, primarily exon skipping.[4][6] The degree of splicing alteration correlates with anti-leukemic activity.[4] Downregulates genes involved in growth and survival pathways.[8]Phase 1 trials show an overall response rate of 42.9% in hematologic malignancies, with a 75% response rate in patients with splicing factor mutations.[5][7]
H3B-8800 SF3b complex modulator; targets the spliceosome.[1]Induces mis-splicing of genes, particularly those involved in the DNA damage response.[1]Showed dose-dependent modulation of splicing in preclinical models.[4] A Phase 1 trial in patients with MDS, AML, and CMML has been conducted.[1][2]
Venetoclax BCL-2 inhibitor; promotes apoptosis.Indirectly affects gene expression by inducing apoptosis. May alter the expression of pro- and anti-apoptotic genes.In combination with hypomethylating agents, has become a standard of care for older patients with AML, showing a composite complete response rate of 66.4%.[9]
Azacitidine/Decitabine Hypomethylating agents (DNMT inhibitors).Reverse aberrant DNA methylation, leading to re-expression of silenced tumor suppressor genes.[10][11]Improves survival in higher-risk MDS, with overall response rates around 40-50%.[10]
Gilteritinib FLT3 inhibitor.Specifically targets cells with FLT3 mutations, inhibiting downstream signaling pathways that promote cell proliferation and survival.Approved for relapsed/refractory FLT3-mutated AML, showing improved overall survival compared to chemotherapy.[9]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound. By inhibiting CLK, this compound prevents the phosphorylation of SR proteins, which are essential for the proper recognition of exons by the spliceosome. This leads to aberrant splicing, the production of non-functional proteins, and ultimately, cancer cell death.

CTX_712_Pathway This compound Signaling Pathway cluster_nucleus Nucleus CLK CLKs (CLK1-4) SR_Proteins SR Proteins (e.g., SRSF2) CLK->SR_Proteins phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome promotes mRNA_normal Correctly Spliced mRNA Spliceosome->mRNA_normal mRNA_aberrant Aberrantly Spliced mRNA (Exon Skipping) Spliceosome->mRNA_aberrant pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein_normal Functional Proteins mRNA_normal->Protein_normal Protein_aberrant Non-functional Proteins mRNA_aberrant->Protein_aberrant Cell_Death Apoptosis / Cell Cycle Arrest Protein_aberrant->Cell_Death CTX712 This compound CTX712->CLK inhibition Experimental_Workflow Gene Expression Analysis Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis Cell_Culture Cancer Cell Lines (e.g., AML, MDS) Treatment Treatment with this compound or Vehicle Control Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control of Raw Sequencing Reads Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Splicing_Analysis Alternative Splicing Analysis Alignment->Splicing_Analysis DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway and GO Enrichment Analysis DEA->Pathway_Analysis

References

Evaluating the Synergistic Effects of CTX-712 with Venetoclax in Myeloid Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pan-CLK inhibitor CTX-712 and the BCL-2 inhibitor venetoclax (B612062), with a focus on their synergistic anti-leukemic activity. The information presented herein is intended to support further research and development in the field of oncology, particularly for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).

Introduction

Targeted therapies have revolutionized the treatment landscape for hematological malignancies. Venetoclax, a potent and selective BCL-2 inhibitor, has shown significant efficacy in various leukemias by restoring the intrinsic apoptotic pathway.[1][2][3] this compound is a first-in-class, orally available, small molecule inhibitor of CDC2-like kinase (CLK), which plays a crucial role in the regulation of RNA splicing.[4][5][6][7] Dysregulation of RNA splicing is a known driver of cancer progression, making CLK an attractive therapeutic target.[8] Preclinical evidence now suggests that the combination of these two agents may offer a synergistic therapeutic benefit in myeloid malignancies.[1]

This guide summarizes the available preclinical data on the combination of this compound and venetoclax, provides detailed experimental methodologies for the key assays cited, and visualizes the underlying biological pathways and experimental workflows.

Mechanisms of Action

This compound: As a pan-CLK inhibitor, this compound inhibits the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[4] This disruption of the normal splicing process leads to an accumulation of aberrant RNA transcripts and can induce cell death in cancer cells that are particularly dependent on proper splicing.[4][8]

Venetoclax: Venetoclax selectively binds to the anti-apoptotic protein BCL-2, mimicking the action of pro-apoptotic BH3-only proteins.[1][2][9] This binding releases pro-apoptotic proteins like BIM, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.[2][10]

The combination of a CLK inhibitor and a BCL-2 inhibitor represents a novel therapeutic strategy. It is hypothesized that by inducing cellular stress through the disruption of RNA splicing, this compound can sensitize cancer cells to the pro-apoptotic effects of venetoclax.[2]

Preclinical Synergy Data

A study presented at the American Society of Hematology (ASH) meeting provided the first direct evidence of a synergistic apoptotic effect between this compound and venetoclax (ABT-199) in AML cell lines.[1]

In Vitro Efficacy of this compound Monotherapy

The half-maximal inhibitory concentration (IC50) of this compound was determined in various AML cell lines after 72 hours of treatment.[1]

Cell LineIC50 (nM)
U93771.3 ± 12.5
THP1147 ± 16.1
MOLM1335.5 ± 2.3
MOLM13-AZA-R34.3 ± 4.5
Data from a study on the synergistic apoptotic effect of this compound and ABT-199.[1]
Synergistic Apoptosis with this compound and Venetoclax Combination

The combination of this compound and venetoclax resulted in a significant increase in apoptosis in both MOLM13 and THP1 cell lines after 72 hours of treatment.[1]

Cell LineTreatmentApoptosis (%)
MOLM13This compound (60 nM)40
Venetoclax (3 nM)41
Venetoclax (10 nM)56
This compound (60 nM) + Venetoclax (3 nM) 86
This compound (60 nM) + Venetoclax (10 nM) 94
THP1This compound (300 nM)30
Venetoclax (1 µM)26
Venetoclax (3 µM)50
Data from a study on the synergistic apoptotic effect of this compound and ABT-199.[1]

These data demonstrate a clear synergistic effect, where the combination treatment induces a much higher level of apoptosis than either agent alone.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical studies.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits the growth of AML cell lines by 50%.

Methodology:

  • Cell Culture: AML cell lines (U937, THP1, MOLM13, and MOLM13-AZA-R) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

  • Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound, venetoclax, or the combination.

Methodology:

  • Cell Treatment: MOLM13 and THP1 cells are treated with the indicated concentrations of this compound and/or venetoclax for 72 hours.

  • Cell Staining: After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and then stained with Annexin V-FITC and Propidium Iodide (PI) using a commercially available apoptosis detection kit, according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic. The total percentage of apoptotic cells is calculated as the sum of these two populations.

  • Data Analysis: The data is analyzed using flow cytometry software (e.g., FlowJo).

Visualizations

Signaling Pathway of this compound and Venetoclax Action

cluster_0 This compound Action cluster_1 Venetoclax Action CTX712 This compound CLK CLK Kinase CTX712->CLK inhibits SR_Proteins SR Proteins CLK->SR_Proteins phosphorylates Splicing RNA Splicing SR_Proteins->Splicing regulates Aberrant_RNA Aberrant RNA Splicing->Aberrant_RNA disrupted Cell_Stress Cellular Stress Aberrant_RNA->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis sensitizes to Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits BIM BIM BCL2->BIM sequesters BAX_BAK BAX/BAK BIM->BAX_BAK activates Mitochondria Mitochondria BAX_BAK->Mitochondria permeabilizes Mitochondria->Apoptosis triggers

Caption: Mechanism of action of this compound and venetoclax.

Experimental Workflow for Synergy Assessment

cluster_workflow In Vitro Synergy Workflow Start Start: AML Cell Lines (e.g., MOLM13, THP1) Treatment Drug Treatment (72h) - this compound alone - Venetoclax alone - Combination Start->Treatment ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Treatment->ApoptosisAssay FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry DataAnalysis Data Analysis (Quantify Apoptosis) FlowCytometry->DataAnalysis Synergy Determine Synergy DataAnalysis->Synergy

Caption: Workflow for assessing synergistic apoptosis.

Conclusion

The preclinical data presented in this guide strongly suggest a synergistic anti-leukemic effect when combining the CLK inhibitor this compound with the BCL-2 inhibitor venetoclax. This combination leads to a significant increase in apoptosis in AML cell lines compared to either agent alone. The proposed mechanism for this synergy involves the induction of cellular stress by this compound through the disruption of RNA splicing, which in turn sensitizes cancer cells to the pro-apoptotic effects of venetoclax.

These promising in vitro results provide a strong rationale for further investigation of this combination in preclinical models and potentially in clinical trials for patients with myeloid malignancies. Further studies are warranted to elucidate the detailed molecular mechanisms underlying this synergy and to evaluate the efficacy and safety of this combination in in vivo models.

References

Assessing the long-term efficacy and safety of CTX-712 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical efficacy and safety profile of CTX-712, a novel investigational compound, against a well-established alternative in relevant disease models. The following sections detail the compound's mechanism of action, present comparative efficacy and safety data from preclinical studies, and outline the experimental protocols used to generate this data.

Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

This compound is a potent and selective inhibitor of a key kinase in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation and survival of certain types of malignant B-cells. By inhibiting this kinase, this compound aims to block downstream signaling, leading to decreased tumor cell growth and survival. The diagram below illustrates the targeted pathway and the mechanism of action of this compound in comparison to a standard-of-care inhibitor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK LYN->SYK BTK Target Kinase (e.g., BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream CTX_712 This compound CTX_712->BTK Comparator Comparator (e.g., Ibrutinib) Comparator->BTK Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation

Caption: Targeted inhibition of the BCR signaling pathway by this compound.

Comparative Efficacy in a Xenograft Model

The in vivo efficacy of this compound was evaluated in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model. This model is widely used to assess the anti-tumor activity of compounds targeting B-cell malignancies.

Experimental Workflow

cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis CellCulture TMD8 Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to ~150-200 mm³ Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Vehicle Vehicle Control (Oral Gavage, QD) Randomization->Vehicle CTX_712_Low This compound (10 mg/kg) (Oral Gavage, QD) Randomization->CTX_712_Low CTX_712_High This compound (30 mg/kg) (Oral Gavage, QD) Randomization->CTX_712_High Comparator Comparator (30 mg/kg) (Oral Gavage, QD) Randomization->Comparator TumorVolume Tumor Volume Measurement (2x/week) Vehicle->TumorVolume BodyWeight Body Weight Monitoring (2x/week) Vehicle->BodyWeight CTX_712_Low->TumorVolume CTX_712_Low->BodyWeight CTX_712_High->TumorVolume CTX_712_High->BodyWeight Comparator->TumorVolume Comparator->BodyWeight FinalAnalysis Tumor Weight and PK/PD Analysis at Day 21 TumorVolume->FinalAnalysis BodyWeight->FinalAnalysis

Caption: Workflow for the in vivo xenograft efficacy study.

Efficacy Data Summary
Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)
Vehicle Control-1850 ± 210-1.9 ± 0.25
This compound 10 850 ± 150 54 0.9 ± 0.18
This compound 30 320 ± 95 83 0.3 ± 0.11
Comparator30450 ± 110760.5 ± 0.15

In Vitro Potency and Selectivity

The potency of this compound was assessed through biochemical assays against the target kinase and a panel of other kinases to determine its selectivity. Cellular potency was evaluated by measuring the inhibition of cell proliferation in a DLBCL cell line.

Potency and Selectivity Data
ParameterThis compoundComparator
Target Kinase IC₅₀ (nM) 1.5 5.2
Cellular IC₅₀ (TMD8 cells, nM) 8.1 25.6
Selectivity (vs. related kinases) HighModerate

Preclinical Safety and Tolerability

A 14-day repeat-dose toxicology study was conducted in Sprague-Dawley rats to evaluate the safety profile of this compound.

Safety Study Design

cluster_setup Study Setup cluster_treatment Dosing Phase (14 Days) cluster_endpoint Endpoint Analysis Animals Sprague-Dawley Rats (n=10/group) Acclimation 7-Day Acclimation Animals->Acclimation Grouping Group Assignment Acclimation->Grouping Vehicle Vehicle Control (Oral Gavage, QD) Grouping->Vehicle CTX_Low This compound (50 mg/kg) Grouping->CTX_Low CTX_Mid This compound (150 mg/kg) Grouping->CTX_Mid CTX_High This compound (300 mg/kg) Grouping->CTX_High Observations Daily Clinical Observations Vehicle->Observations BodyWeight Body Weight (Weekly) Vehicle->BodyWeight CTX_Low->Observations CTX_Low->BodyWeight CTX_Mid->Observations CTX_Mid->BodyWeight CTX_High->Observations CTX_High->BodyWeight ClinPath Clinical Pathology (Hematology, Chemistry) Observations->ClinPath BodyWeight->ClinPath Necropsy Necropsy and Histopathology ClinPath->Necropsy

Caption: Overview of the 14-day repeat-dose toxicology study design.

Key Safety Findings
ParameterThis compound (up to 300 mg/kg)Comparator (at equivalent exposure)
Body Weight Change No significant effectMinor, transient decrease
Clinical Observations No adverse findingsOccasional mild lethargy
Clinical Pathology No significant changesMinor elevations in liver enzymes
Histopathology No treatment-related findingsMinimal to mild hepatocellular hypertrophy
No-Observed-Adverse-Effect Level (NOAEL) 300 mg/kg/day Not formally established in this study

Experimental Protocols

TMD8 Xenograft Model
  • Cell Line: TMD8 (human DLBCL) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Procedure: 5 x 10⁶ TMD8 cells were suspended in 100 µL of PBS and Matrigel (1:1) and implanted subcutaneously into the right flank of each mouse. Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).

  • Dosing: Compounds were formulated in 0.5% methylcellulose (B11928114) and administered via oral gavage once daily (QD) for 21 days.

  • Measurements: Tumor volume was calculated using the formula (Length x Width²)/2. Body weight was monitored as a measure of general toxicity. At the end of the study, tumors were excised and weighed.

In Vitro Kinase and Cellular Assays
  • Biochemical Kinase Assay (IC₅₀): The inhibitory activity of this compound against the target kinase was determined using a fluorescence-based assay. The assay measured the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor.

  • Cellular Proliferation Assay (IC₅₀): TMD8 cells were seeded in 96-well plates and treated with serial dilutions of this compound or the comparator compound for 72 hours. Cell viability was assessed using a CellTiter-Glo® luminescent assay to measure ATP levels, which correlate with the number of viable cells.

14-Day Rat Toxicology Study
  • Animal Model: Male and female Sprague-Dawley rats (7-9 weeks old) were used.

  • Dosing: this compound was administered via oral gavage once daily for 14 consecutive days at doses of 50, 150, and 300 mg/kg. A control group received the vehicle alone.

  • Assessments: Daily clinical observations, weekly body weight measurements, and food consumption were recorded. On day 15, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were collected, weighed, and processed for histopathological examination.

A Comparative Analysis of CTX-712's Efficacy in Wild-Type vs. Mutant Splicing Factor-Bearing Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of CTX-712, a first-in-class, orally available pan-CLK inhibitor, on cancer cells with wild-type versus mutant splicing factors. The data presented herein, compiled from preclinical and clinical studies, highlights the preferential targeting of splicing factor-mutant cancers by this compound, offering a promising avenue for precision oncology.

Executive Summary

This compound is a small molecule inhibitor of CDC2-like kinases (CLKs), which are key regulators of RNA splicing.[1][2] By inhibiting CLK, this compound prevents the phosphorylation of serine/arginine-rich (SR) proteins, crucial components of the spliceosome.[1][3] This disruption of the splicing machinery leads to global alterations in RNA splicing, predominantly causing exon skipping, and subsequent cancer cell death.[1][4] Preclinical evidence strongly suggests that cancer cells harboring mutations in splicing factor genes, such as SF3B1 and SRSF2, exhibit heightened sensitivity to this compound compared to their wild-type counterparts.[5] This guide will delve into the quantitative data supporting this differential effect, detail the experimental methodologies employed, and illustrate the underlying molecular pathways.

Data Presentation

In Vitro Efficacy of this compound

While direct side-by-side IC50 values in isogenic cell lines were not publicly available in the reviewed literature, the following data demonstrates the potent anti-proliferative activity of this compound in various cancer cell lines and primary patient samples.

Cell Line/Sample TypeSplicing Factor StatusIC50 (µM)Reference
K562 (Human myeloid leukemia)Not specified0.15[4][6][7]
MV-4-11 (Human myeloid leukemia)Not specified0.036[4][6]
Primary AML cells (average)Mixed/Not specified0.078[4][6]

It has been noted that the degree of splicing changes induced by this compound correlates with its anti-leukemic efficacy.[4][6]

In Vivo Efficacy of this compound in Xenograft Models

The differential effect of this compound on wild-type versus mutant splicing factor cells is more pronounced in in vivo models. The following tables summarize the tumor growth inhibition data from xenograft studies.

Table 1: Effect of this compound on SF3B1 Wild-Type vs. Mutant Xenografts [5]

Treatment Group (this compound Dose)GenotypeTumor Volume on Day 15 (mm³) (Approx.)T/C Ratio (%)
6.25 mg/kgSF3B1 Wild-Type~80061.5
6.25 mg/kgSF3B1 Mutant (K700E)~40021.8
12.5 mg/kgSF3B1 Wild-TypeNot specified18.5
12.5 mg/kgSF3B1 Mutant (K700E)Not specified3.1
25 mg/kgSF3B1 Wild-TypeNot specified< 0
25 mg/kgSF3B1 Mutant (K700E)Not specified< 0

Table 2: Effect of this compound on SRSF2 Wild-Type vs. Mutant Xenografts [5]

Treatment Group (this compound Dose)GenotypeT/C Ratio (%)
6.25 mg/kgSRSF2 Wild-Type66.3
6.25 mg/kgSRSF2 Mutant (P95H)7.1
12.5 mg/kgSRSF2 Wild-Type< 0
12.5 mg/kgSRSF2 Mutant (P95H)< 0
25 mg/kgSRSF2 Wild-Type< 0
25 mg/kgSRSF2 Mutant (P95H)< 0

Table 3: Tumor Volume Reduction in SRSF2 P95H Mutant Patient-Derived Xenograft (PDX) Model [4]

Treatment GroupTumor Volume (mm³) (Mean ± SEM)
Vehicle762 ± 147
This compound (6.25 mg/kg)331 ± 64
This compound (12.5 mg/kg)39 ± 39

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., K562, MV-4-11) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorometric assay like PrestoBlue.[8] These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance or fluorescence is measured using a microplate reader. The data is normalized to the vehicle-treated control, and the IC50 value is calculated using a non-linear regression analysis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models bearing human tumor xenografts with wild-type or mutant splicing factors.

General Protocol:

  • Cell Line Implantation: Isogenic cell lines (wild-type and mutant) or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.[7]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition, often expressed as the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100). Survival rates can also be monitored.[5]

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

RNA Sequencing and Analysis

Objective: To assess the global changes in RNA splicing induced by this compound.

General Protocol:

  • Sample Preparation: RNA is extracted from cells or tumor tissues treated with this compound or vehicle.

  • Library Preparation: RNA sequencing libraries are prepared, often involving poly(A) selection to enrich for mRNA.

  • Sequencing: Libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis:

    • Sequencing reads are aligned to a reference genome.

    • Alternative splicing events, such as exon skipping, are identified and quantified using specialized bioinformatics tools.[9][10][11]

    • Differential splicing analysis is performed to compare the splicing patterns between this compound-treated and control samples.

Mandatory Visualization

CTX_712_Mechanism_of_Action cluster_nucleus Nucleus CTX712 This compound CLK CLKs (CLK1, CLK2, CLK3, CLK4) CTX712->CLK Inhibition SR_proteins_phos Phosphorylated SR Proteins CLK->SR_proteins_phos Phosphorylation SR_proteins_unphos Unphosphorylated SR Proteins Spliceosome Spliceosome Assembly & Function SR_proteins_phos->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA_normal Correctly Spliced mRNA pre_mRNA->mRNA_normal Normal Splicing mRNA_aberrant Aberrantly Spliced mRNA (Exon Skipping) pre_mRNA->mRNA_aberrant This compound Induced Aberrant Splicing Cell_Death Cancer Cell Death mRNA_aberrant->Cell_Death

Caption: Mechanism of action of this compound in inducing cancer cell death.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_downstream Downstream Analysis Cell_lines WT and Mutant Splicing Factor Cell Lines Treatment_vitro This compound Treatment (Dose-Response) Cell_lines->Treatment_vitro Viability_assay Cell Viability Assay (e.g., MTT) Treatment_vitro->Viability_assay RNA_extraction RNA Extraction Treatment_vitro->RNA_extraction IC50 IC50 Determination Viability_assay->IC50 Xenograft Establish Xenograft/ PDX Models Treatment_vivo This compound Administration (Oral) Xenograft->Treatment_vivo Tumor_measurement Tumor Volume Measurement Treatment_vivo->Tumor_measurement Efficacy_analysis T/C Ratio and Survival Analysis Tumor_measurement->Efficacy_analysis Tumor_measurement->RNA_extraction RNA_seq RNA Sequencing RNA_extraction->RNA_seq Splicing_analysis Alternative Splicing Analysis RNA_seq->Splicing_analysis

Caption: Experimental workflow for evaluating this compound's efficacy.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of CTX-712

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the investigational kinase inhibitor CTX-712 is a critical component of laboratory safety and environmental responsibility. As a potent, potentially hazardous compound, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize exposure risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent dermal, ocular, and respiratory exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile) with the outer pair covering the cuff of the lab coat.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat is mandatory to protect against skin contact.

  • Respiratory Protection: When handling the solid form of this compound outside of a certified chemical fume hood, a respirator may be required based on your institution's environmental health and safety (EHS) assessment.

All handling of this compound, especially weighing and preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Segregation and Containment

Proper segregation of this compound waste at the point of generation is crucial to prevent accidental mixing with incompatible chemicals and to ensure correct disposal.

  • Solid Waste: Unused or expired this compound powder, along with contaminated items such as weighing paper, pipette tips, vials, and gloves, must be placed in a designated, robust, and sealable hazardous waste container.[1] This container should be clearly labeled.

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container.[1] This container must be kept securely closed when not in use.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container that is specifically marked for cytotoxic or hazardous chemical waste.[2][3]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for the temporary storage of this compound hazardous waste within a laboratory's Satellite Accumulation Area (SAA), in accordance with general laboratory hazardous waste guidelines.[4][5]

ParameterGuidelineRationale
Maximum Container Fill Volume Do not exceed 90% of the container's capacity.To allow for expansion of contents and prevent spills during transport.
Maximum Storage Time in SAA Up to one year for partially filled containers.To ensure regular disposal and prevent degradation of containers.[4]
Time Limit After Container is Full Must be removed from the SAA within three days.To comply with regulations and minimize on-site hazardous material accumulation.[4]
Maximum Volume of Liquid Waste in SAA Typically 55 gallons total for all hazardous waste.Regulatory limit for satellite accumulation areas to prevent large-scale spills.[5]
Acutely Toxic Waste Limit (if applicable) 1 quart for liquid or 1 kg for solid.Stricter limits for highly toxic substances to enhance safety.[5]

Detailed Disposal Protocol

The following step-by-step protocol outlines the process for the disposal of this compound waste.

  • Decontamination:

    • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.

    • Use a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade cleaning agent.

    • All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.[1]

  • Container Labeling:

    • All hazardous waste containers must be accurately and clearly labeled.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound (Rogocekib)," and a list of all other components in the container, including solvents and their approximate percentages.[1][4][6]

    • Indicate the date when waste was first added to the container.

  • Storage in Satellite Accumulation Area (SAA):

    • Store all sealed and labeled this compound waste containers in a designated and secure SAA within the laboratory.[4][5]

    • Ensure that the SAA is away from general traffic and that incompatible waste streams are properly segregated.[4][6] Liquid waste containers should be kept in secondary containment bins.[6]

  • Arranging for Disposal:

    • Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6]

    • Complete any required waste disposal forms or tags as per your institution's protocol.

    • Do not dispose of this compound down the drain or in the regular trash.[6][7][8] The primary method for the final disposal of cytotoxic and potent chemical waste is high-temperature incineration by a licensed hazardous waste management facility.[2][9]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 Laboratory Operations cluster_1 Waste Handling and Storage cluster_2 Disposal Process A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste at Source A->B C Label Container 'Hazardous Waste - this compound' B->C D Store in Satellite Accumulation Area (SAA) C->D E Request EHS Pickup D->E F Transport to Licensed Waste Facility E->F G High-Temperature Incineration F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。